Fmoc-D-Isoleucine
Description
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Structure
3D Structure
Properties
IUPAC Name |
(2R,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-3-13(2)19(20(23)24)22-21(25)26-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,13,18-19H,3,12H2,1-2H3,(H,22,25)(H,23,24)/t13-,19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXVFEIPAZSXRGM-BFUOFWGJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C)[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143688-83-9 | |
| Record name | Fmoc-D-isoleucine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-(9-Fluorenylmethoxycarbonyl)-D-isoleucine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6G9MH85SQT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Fmoc-D-Isoleucine: Properties, Protocols, and Applications
Fmoc-D-isoleucine is a pivotal amino acid derivative extensively utilized in the fields of peptide chemistry, drug development, and biotechnology.[1] As a non-natural, chiral building block, its incorporation into peptide sequences offers unique advantages, primarily enhancing stability against enzymatic degradation and modulating biological activity.[2] This technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and key applications of this compound for researchers, scientists, and professionals in drug development.
Core Chemical and Physical Properties
This compound, systematically named N-(9-Fluorenylmethoxycarbonyl)-D-isoleucine, is a white crystalline powder.[1][3] The fluorenylmethoxycarbonyl (Fmoc) group serves as a temporary protecting group for the α-amino functionality, which can be readily removed under mild basic conditions, a cornerstone of the widely adopted Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy.[2][4]
Quantitative data and key physical properties are summarized in the table below for ease of reference.
| Property | Value | References |
| Synonyms | Fmoc-D-Ile-OH, N-α-Fmoc-D-isoleucine, Fmoc-(2R,3R)-2-amino-3-methylpentanoic acid | [1][3] |
| CAS Number | 143688-83-9 | [1][2][3] |
| Molecular Formula | C₂₁H₂₃NO₄ | [1][2][3] |
| Molecular Weight | 353.4 g/mol | [1][2][3][5] |
| Appearance | White to off-white solid/powder | [1][3][5] |
| Melting Point | 146 - 150 °C | [3] |
| Optical Rotation | [a]D25 = +10 ±1° (c=1 in DMF) | [3] |
| Purity | ≥98% (HPLC), >98.5% (Chiral HPLC) | [1][3] |
| Solubility | Soluble in DMF, DMSO, NMP; slightly soluble in water; insoluble in ethanol and ether. | [2][5][6][7] |
| Storage Conditions | 0 - 8 °C, -20°C for long-term powder storage | [1][3][5] |
Key Experimental Protocols
The primary application of this compound is in solid-phase peptide synthesis (SPPS). The following protocols provide detailed methodologies for its use in peptide synthesis, including the critical deprotection step and subsequent analysis.
Solid-Phase Peptide Synthesis (SPPS) using this compound
This protocol outlines the standard manual steps for incorporating an this compound residue into a growing peptide chain on a solid support (resin).
Materials:
-
Fmoc-protected amino acid resin (e.g., Rink Amide, Wang)
-
This compound
-
Coupling Reagents: e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU, or DIC (N,N'-Diisopropylcarbodiimide)
-
Base: DIPEA (N,N-Diisopropylethylamine) or N-methylmorpholine (NMM)
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Deprotection Reagent: 20% piperidine in DMF (v/v)
-
Washing Solvents: DMF, DCM, Methanol (MeOH)
-
Cleavage Cocktail: e.g., Reagent K (TFA/water/phenol/thioanisole/EDT) or TFA/TIS/water (95:2.5:2.5)
Methodology:
-
Resin Swelling: Place the desired amount of resin in a reaction vessel. Wash and swell the resin with DMF for at least 1 hour.[8]
-
Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid by adding 20% piperidine in DMF. Agitate for 3 minutes, drain, and repeat with a fresh aliquot of the deprotection solution for 10-15 minutes.[9]
-
Washing: Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.
-
Amino Acid Activation: In a separate vial, dissolve 4-5 equivalents of this compound and a slightly lower equivalence of the coupling reagent (e.g., HATU) in DMF. Add 8-10 equivalents of a base like DIPEA. Allow the mixture to pre-activate for 1-2 minutes.[8]
-
Coupling: Add the activated this compound solution to the deprotected resin. Agitate the mixture at room temperature for 1-2 hours to ensure complete coupling.[4]
-
Washing: Wash the resin with DMF (3 times) and DCM (3 times) to remove excess reagents.
-
Cycle Repetition: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection: After the final amino acid is coupled, wash the resin and dry it. Treat the peptidyl-resin with a cleavage cocktail (e.g., TFA/TIS/water) for 2-3 hours to simultaneously cleave the peptide from the resin and remove side-chain protecting groups.
-
Peptide Precipitation: Precipitate the cleaved peptide by adding it to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the wash. Dry the crude peptide under vacuum.
Fmoc Deprotection Protocol
This protocol details the specific step of removing the Fmoc protecting group, which is crucial for elongating the peptide chain.
Materials:
-
Fmoc-protected peptidyl-resin
-
Deprotection solution: 20% (v/v) piperidine in high-purity DMF. Alternatives like 4-methylpiperidine (4-MP) can also be used.[10]
-
DMF for washing
Methodology:
-
Initial Treatment: Add the 20% piperidine in DMF solution to the peptidyl-resin (e.g., 5 mL for a 0.1 mmol synthesis scale).[9]
-
Agitation: Gently agitate the resin slurry for 1-3 minutes. This initial, short treatment removes a significant portion of the Fmoc groups.[9]
-
Drain: Drain the deprotection solution from the reaction vessel.
-
Second Treatment: Add a fresh aliquot of the 20% piperidine in DMF solution to the resin.
-
Main Deprotection: Agitate the slurry for an additional 10-15 minutes to ensure complete removal of the Fmoc group.
-
Washing: Drain the reagent and wash the resin thoroughly with DMF (at least 3-5 times) to completely remove piperidine and byproducts. The completion of this wash is critical to prevent side reactions in the subsequent coupling step.
HPLC Analysis for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is essential for verifying the purity of the synthesized peptide. A standard reverse-phase method is described below.
Materials:
-
Crude or purified peptide sample
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile (ACN)
-
Diluent: 50% ACN in water
Methodology:
-
Sample Preparation: Dissolve a small amount of the peptide (approx. 1 mg/mL) in the diluent.[11]
-
System Equilibration: Equilibrate the HPLC column with the starting mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is achieved.
-
Injection: Inject 10-20 µL of the prepared sample onto the column.
-
Elution Gradient: Run a linear gradient to elute the peptide. A typical gradient might be from 5% B to 95% B over 30-40 minutes.
-
Detection: Monitor the elution profile using a UV detector, typically at wavelengths of 220 nm and 254 nm.[11] The Fmoc group itself has a strong absorbance around 265 nm, which is useful for monitoring deprotection efficiency.
-
Data Analysis: Integrate the peak areas to determine the purity of the target peptide relative to any impurities or deletion sequences.
Applications in Research and Drug Development
The inclusion of D-amino acids like D-isoleucine is a key strategy in modern peptide-based drug design.
-
Enhanced Proteolytic Resistance: Peptides containing D-amino acids are less susceptible to degradation by proteases in biological systems, which significantly increases their in-vivo half-life and bioavailability.[2]
-
Modulation of Secondary Structure: The D-configuration can disrupt or induce specific secondary structures like β-turns or disrupt α-helices, which can be used to fine-tune the peptide's conformation for improved receptor binding and selectivity.[2]
-
Drug Development: this compound is a building block for synthesizing therapeutic peptides, including antimicrobial peptides (AMPs), enzyme inhibitors, and neuropeptide analogs, where stability and specific stereochemistry are crucial for efficacy.[1][2]
-
Peptide Libraries: It is used to generate diverse peptide libraries for high-throughput screening in drug discovery programs.[1]
Safety and Handling
This compound is intended for laboratory research use only.[12] While not classified as a hazardous substance under Regulation (EC) No. 1272/2008, standard laboratory safety practices should be observed.[12]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling the compound.[12][13]
-
Handling: Avoid dust formation and inhalation.[14] Use in a well-ventilated area.
-
First Aid: In case of contact, wash skin with soap and water. For eye contact, flush with water as a precaution. If inhaled, move the person to fresh air.[12]
-
Storage: Store in a cool, dry place, typically refrigerated at 2-8°C for short-term and -20°C for long-term storage to maintain stability.[5][15]
References
- 1. chemimpex.com [chemimpex.com]
- 2. chempep.com [chempep.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Page loading... [wap.guidechem.com]
- 7. Fmoc-D-Ile-OH Novabiochem 143688-83-9 [sigmaaldrich.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. benchchem.com [benchchem.com]
- 10. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reverse Phase Chromatography Separation of Fmoc DL Isoleucine Enantiomers-Hanking Instrument & Equipment [en.shhanking.com]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. Fmoc- D -Ile-OH = 96.0 HPLC 143688-83-9 [sigmaaldrich.com]
- 14. fishersci.be [fishersci.be]
- 15. Fmoc-Ile-OH | 71989-23-6 [chemicalbook.com]
Fmoc-D-Isoleucine molecular structure and formula
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of N-α-(9-Fluorenylmethoxycarbonyl)-D-isoleucine (Fmoc-D-Isoleucine), a critical chiral amino acid derivative indispensable for modern solid-phase peptide synthesis (SPPS). The document details its molecular structure, physicochemical properties, and primary applications, with a focus on its role in the development of peptide-based therapeutics. Detailed experimental protocols for its use in SPPS are provided, alongside safety and handling guidelines. This guide is intended to be a valuable resource for professionals in peptide chemistry, drug discovery, and biochemical research, facilitating the effective utilization of this compound in their work.
Introduction
This compound is a non-natural, chiral amino acid derivative that serves as a fundamental building block in the synthesis of peptides and proteins. The attachment of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group to the alpha-amino functionality of D-isoleucine allows for its controlled and sequential addition to a growing peptide chain during solid-phase peptide synthesis (SPPS).[1][2] The D-configuration of the isoleucine residue is of particular importance in drug development, as it can confer enhanced proteolytic resistance, modulate secondary structures, and improve the bioavailability of peptide-based therapeutics.[3] This guide offers a detailed examination of this compound, from its fundamental properties to its practical application in the laboratory.
Molecular Structure and Properties
This compound is characterized by the presence of the bulky, base-labile Fmoc group, the D-isoleucine core, and a free carboxylic acid group available for peptide bond formation.[4]
Molecular Formula and Structure
-
IUPAC Name: (2R,3R)-2-[[(9H-fluoren-9-yl)methoxy]carbonylamino]-3-methylpentanoic acid[1][8]
-
Synonyms: Fmoc-D-Ile-OH, N-α-Fmoc-D-Isoleucine[4][1][2][7][8]
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference |
| Molecular Weight | 353.41 g/mol | [5][6][8] |
| Appearance | White to off-white solid/powder | [1][7][8][9] |
| Melting Point | 143-152 °C | [5][7][10] |
| Optical Rotation | [a]D25 = +10 ±1° (c=1 in DMF) | [10] |
| Solubility | Soluble in DMF, DMSO, NMP. | [3][11] |
| Purity | Typically >98.5% (HPLC) | [1][8][10] |
Spectroscopic Data
A Certificate of Analysis for a representative batch of this compound reported that the ¹H NMR spectrum was consistent with its chemical structure.[9] Detailed NMR studies can differentiate between isoleucine and allo-isoleucine stereoisomers by analyzing the chemical shifts and coupling constants of the signals from the proton and carbon at the α-stereocenter.[12][13]
Experimental Protocols
The primary application of this compound is in solid-phase peptide synthesis (SPPS) utilizing the Fmoc/tBu strategy.[14]
Synthesis of this compound
While commercially available, a general two-step method for the synthesis of Fmoc-protected amino acids involves the formation of a stable dicyclohexylammonium (DCHA)-amino acid salt, followed by a reaction with an Fmoc-donating reagent like Fmoc-N-hydroxysuccinimide (Fmoc-OSu) under mild alkaline conditions. This method is reported to produce high-purity, oligomer-free Fmoc amino acids.
Step 1: Formation of D-Isoleucine DCHA Salt
-
Dissolve D-isoleucine in acetone.
-
Add an equimolar amount of dicyclohexylamine.
-
Stir the mixture at room temperature for 4-5 hours to form the crystalline DCHA-amino acid salt.
-
Isolate the salt by filtration and dry.
Step 2: Fmoc Protection
-
Dissolve the D-Isoleucine DCHA salt in a mixture of water and acetonitrile.
-
Adjust the pH to approximately 8 with a 10% sodium carbonate solution.
-
Cool the solution to 0-5 °C.
-
Add a solution of Fmoc-OSu in acetonitrile dropwise while maintaining the temperature.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Acidify the reaction mixture to a pH of 2-3 with 5% potassium bisulfate.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with saturated sodium chloride solution and water, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and crystallize the product from a suitable solvent system (e.g., dichloromethane and n-hexane).
Solid-Phase Peptide Synthesis (SPPS) using this compound
The following is a standard manual protocol for the incorporation of this compound into a peptide chain on a solid support (e.g., Wang or Rink Amide resin).
1. Resin Preparation:
-
Place the desired amount of resin in a reaction vessel.
-
Swell the resin in N,N-dimethylformamide (DMF) for at least 1 hour.[15]
-
Drain the DMF.
2. Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the resin.[2][15]
-
Agitate the mixture for 15-30 minutes to remove the Fmoc group from the N-terminal amino acid of the growing peptide chain.[2]
-
Drain the piperidine solution and wash the resin thoroughly with DMF (3-5 times).
3. Amino Acid Coupling:
-
In a separate vial, dissolve this compound (3-5 equivalents relative to the resin substitution) and a coupling agent (e.g., HBTU/HOBt or HATU/HOAt, 3-5 equivalents) in DMF.[15]
-
Add a base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) (6-10 equivalents), to the amino acid solution to activate the carboxylic acid.[15]
-
Add the activated this compound solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature to ensure complete coupling.[2]
-
Drain the coupling solution and wash the resin with DMF (3-5 times).
4. Capping (Optional):
-
To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and pyridine in DMF) for 15-30 minutes.
-
Wash the resin with DMF.
5. Cycle Repetition:
-
Repeat the deprotection and coupling steps for each subsequent amino acid in the desired peptide sequence.
6. Final Cleavage and Deprotection:
-
After the final amino acid has been coupled, wash the resin with dichloromethane (DCM).
-
Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and lyophilize to obtain the crude peptide product.
Visualization of SPPS Workflow
The following diagram illustrates the key steps in a single cycle of solid-phase peptide synthesis using this compound.
Caption: A single cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Safety and Handling
This compound should be handled in accordance with good industrial hygiene and safety practices.
-
General Handling: Wear personal protective equipment, including gloves and safety glasses. Ensure adequate ventilation and avoid creating dust. Avoid contact with skin, eyes, and clothing.[5]
-
Storage: Store in a dry, cool, and well-ventilated place. Keep the container tightly closed and refrigerated at 2-8°C for long-term storage.[8][9][10][16]
-
First Aid:
This substance is not classified as hazardous according to Regulation (EC) No. 1272/2008.[4] However, standard laboratory precautions should always be observed.
Conclusion
This compound is a high-value amino acid derivative that is essential for advanced peptide synthesis.[3] Its ability to be incorporated into peptide sequences via the robust and mild Fmoc-SPPS methodology makes it a vital tool in drug discovery and biotechnology.[1] The inclusion of a D-amino acid can significantly enhance the therapeutic properties of peptides, making this compound an indispensable reagent for researchers aiming to develop novel peptide-based drugs with improved stability and efficacy.[4][3] Proper understanding of its properties and handling, along with optimized synthesis protocols, will ensure its successful application in the laboratory.
References
- 1. N-Fmoc-L-isoleucine | C21H23NO4 | CID 2724629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 3. chempep.com [chempep.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. fishersci.be [fishersci.be]
- 6. peptideweb.com [peptideweb.com]
- 7. This compound, CAS No. 143688-83-9 - iChemical [ichemical.com]
- 8. chemimpex.com [chemimpex.com]
- 9. file.leyan.com [file.leyan.com]
- 10. chemimpex.com [chemimpex.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. NMR-based assignment of isoleucine vs . allo -isoleucine stereochemistry - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB01995E [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. chem.uci.edu [chem.uci.edu]
- 16. assets.thermofisher.com [assets.thermofisher.com]
Synthesis and Purification of Fmoc-D-Isoleucine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and purification of Fmoc-D-Isoleucine, a critical building block in solid-phase peptide synthesis (SPPS). The methodologies detailed herein are compiled from established protocols, offering a practical resource for obtaining high-purity this compound for research and development applications.
Introduction
Nα-(9-Fluorenylmethoxycarbonyl)-D-isoleucine (this compound) is a derivative of the non-proteinogenic amino acid D-isoleucine, where the alpha-amino group is protected by the base-labile Fmoc group. This strategic protection is fundamental to the Fmoc/tBu strategy in SPPS, enabling the stepwise assembly of peptide chains with high efficiency and purity. The incorporation of D-amino acids like D-isoleucine into peptide sequences is a key strategy for enhancing proteolytic stability, modulating secondary structure, and improving the pharmacokinetic profiles of peptide-based therapeutics.
This document outlines the prevalent methods for the synthesis of this compound, focusing on the reaction of D-isoleucine with Fmoc-OSu and Fmoc-Cl. Furthermore, it details robust purification protocols, including recrystallization and preparative high-performance liquid chromatography (HPLC), to ensure the final product meets the stringent purity requirements for peptide synthesis.
Synthesis of this compound
The synthesis of this compound is typically achieved by reacting D-isoleucine with an activated Fmoc derivative in the presence of a base. The two most common reagents for introducing the Fmoc group are 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) and 9-fluorenylmethyl chloroformate (Fmoc-Cl).
Synthesis via Fmoc-OSu (Recommended Method)
The use of Fmoc-OSu is generally preferred due to its stability and lower propensity for side reactions, such as the formation of Fmoc-β-alanine, which can complicate purification.
Reaction Scheme:
Caption: Synthesis of this compound using Fmoc-OSu.
Experimental Protocol:
-
Dissolution: In a round-bottom flask, dissolve D-isoleucine (1.0 eq) in a 1:1 mixture of acetone and 10% aqueous sodium bicarbonate solution. Stir the mixture at room temperature until the D-isoleucine is completely dissolved.
-
Addition of Fmoc-OSu: To the stirred solution, add a solution of Fmoc-OSu (1.05 eq) in acetone dropwise over 30 minutes.
-
Reaction: Allow the reaction mixture to stir at room temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, remove the acetone under reduced pressure.
-
Wash the remaining aqueous solution with diethyl ether (2 x volume) to remove any unreacted Fmoc-OSu and by-products.
-
Acidify the aqueous layer to a pH of approximately 2 with 1 M HCl. This will precipitate the this compound.
-
Extract the product with ethyl acetate (3 x volume).
-
Combine the organic layers and wash with brine (1 x volume).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Synthesis via Fmoc-Cl
While Fmoc-Cl is a more reactive agent, its use requires careful control of the reaction conditions to avoid the formation of dipeptide impurities.
Reaction Scheme:
Caption: Synthesis of this compound using Fmoc-Cl.
Experimental Protocol:
-
Dissolution: Suspend D-isoleucine (1.0 eq) in a mixture of dioxane and 10% aqueous sodium carbonate solution.
-
Addition of Fmoc-Cl: Cool the suspension in an ice bath and add a solution of Fmoc-Cl (1.1 eq) in dioxane dropwise, maintaining the temperature below 5 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.
-
Work-up:
-
Dilute the reaction mixture with water and wash with diethyl ether.
-
Acidify the aqueous phase with 1 M HCl to precipitate the product.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
-
Purification of this compound
Purification is a critical step to ensure the high purity of this compound required for SPPS. The choice of purification method depends on the scale of the synthesis and the nature of the impurities.
Recrystallization
Recrystallization is an effective method for purifying this compound on a larger scale. A patent describes a process utilizing an ethanol/water solvent system.[1]
Purification Workflow:
Caption: Purification of this compound by Recrystallization.
Experimental Protocol:
-
Dissolution: Dissolve the crude this compound in a minimal amount of a hot ethanol/water mixture (e.g., 1:1 v/v).[1] The crude product is added to the solvent and heated to 60-80 °C with stirring until fully dissolved.[2]
-
Crystallization: Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (4 °C) or an ice bath to induce crystallization.[2]
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol/water.[1]
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Preparative HPLC
For smaller scales or when very high purity is required, preparative reverse-phase HPLC is the method of choice.
Experimental Protocol:
-
Column: A C18 stationary phase is typically used.
-
Mobile Phase: A gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA), is commonly employed.
-
Gradient: A typical gradient might be from 20% to 80% acetonitrile over 30-40 minutes.
-
Detection: UV detection at 254 nm or 265 nm is suitable for the Fmoc group.
-
Fraction Collection: Collect the fractions containing the pure product.
-
Lyophilization: Combine the pure fractions and lyophilize to obtain the final product as a fluffy white solid.
Data Presentation
The following tables summarize typical quantitative data for this compound.
Table 1: Synthesis and Physical Properties
| Parameter | Typical Value | Reference |
| Synthesis Method | Reaction with Fmoc-OSu or Fmoc-Cl | |
| Typical Yield | > 85% | |
| Molecular Formula | C₂₁H₂₃NO₄ | [3] |
| Molecular Weight | 353.4 g/mol | [3] |
| Appearance | White to off-white solid | |
| Melting Point | 146 - 150 °C | [4] |
| Optical Rotation | [α]D²⁵ = +10 ± 1° (c=1 in DMF) | [4] |
Table 2: Purity and Analytical Data
| Parameter | Typical Value | Reference |
| Purity (HPLC) | ≥ 98% | [3] |
| Storage Conditions | 2-8 °C, desiccated | |
| Solubility | Soluble in DMF, DMSO, and methanol |
Conclusion
The synthesis and purification of this compound are well-established processes crucial for the advancement of peptide-based drug discovery and development. The methodologies presented in this guide, particularly the use of Fmoc-OSu for synthesis followed by recrystallization or preparative HPLC for purification, provide a reliable pathway to obtaining high-purity material. Adherence to these detailed protocols will enable researchers and scientists to confidently produce this compound suitable for the most demanding applications in solid-phase peptide synthesis.
References
An In-depth Technical Guide to the Physical Characteristics of Fmoc-D-Isoleucine Powder
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key physical characteristics of N-α-(9-Fluorenylmethoxycarbonyl)-D-isoleucine (Fmoc-D-Isoleucine) powder, a crucial building block in solid-phase peptide synthesis (SPPS).[1][2] Understanding these properties is paramount for its proper handling, storage, and application in the development of peptide-based therapeutics and other advanced biochemical research.[1][2]
Summary of Physical and Chemical Properties
The following table summarizes the key quantitative physical and chemical data for this compound powder.
| Property | Value |
| CAS Number | 143688-83-9[3][4] |
| Molecular Formula | C₂₁H₂₃NO₄[3][4][5] |
| Molecular Weight | 353.41 g/mol [3][5] |
| Appearance | White to off-white powder or solid[2][3][4][5] |
| Melting Point | 143 - 152 °C[3][4][6] |
| Density | ~1.2 g/cm³[3][6] |
| Optical Rotation | [α]D²⁵ = +10 ±1° (c=1 in DMF)[4] |
| Purity (by HPLC) | ≥ 98%[4] |
Detailed Physical Characteristics
Appearance and Color
This compound is consistently described as a white to off-white, fine crystalline powder.[2][3][4][5] This visual characteristic is a primary indicator of material purity, with significant color deviations potentially suggesting the presence of impurities or degradation.
Melting Point
The melting point of this compound is reported within a range of 143-152°C.[3][4][6] A sharp melting range is indicative of high purity, whereas a broad melting range may suggest the presence of impurities, which can depress and widen the melting point.[7] Differential Scanning Calorimetry (DSC) is a modern technique used to precisely measure this thermal transition.
Solubility
The solubility of this compound is a critical parameter for its use in synthesis and other applications. Due to its hydrophobic nature, special solvent selection is often necessary.[1]
-
High Solubility: It is soluble in highly polar organic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP).[1] It is also soluble in acidic and alkaline salt solutions.[8]
-
Slight Solubility: The compound is slightly soluble in water.[8]
-
Insolubility: this compound is reported to be insoluble in ethanol and ether.[8]
For peptide synthesis, it is typically dissolved in solvents like DMF.
Crystalline Structure and Purity
The solid-state form of this compound is a fine crystalline powder. The crystallinity and phase purity can be assessed using Powder X-ray Diffraction (PXRD), which provides a unique "fingerprint" based on the material's crystal lattice.[9] Purity is typically quantified by High-Performance Liquid Chromatography (HPLC), with common specifications being ≥ 98%.[4]
Thermal Stability
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed to evaluate the thermal stability of this compound. TGA measures the change in mass as a function of temperature, indicating the onset of thermal decomposition.[10] DSC measures the heat flow into or out of a sample as it is heated or cooled, providing information on melting, crystallization, and other thermal events.[11]
Experimental Protocols
The following sections detail the methodologies for determining the key physical characteristics of this compound powder.
Melting Point Determination (Capillary Method)
This method is a standard procedure for determining the melting range of a solid crystalline substance.[12][13]
Methodology:
-
Sample Preparation: Ensure the this compound powder is completely dry.[14] A small amount of the powder is loaded into a capillary tube (sealed at one end) to a height of 2-3 mm.[14] The sample should be tightly packed by tapping the tube or dropping it through a longer glass tube.[14][15]
-
Apparatus Setup: Place the capillary tube into the heating block of a melting point apparatus.[14]
-
Heating and Observation:
-
Data Recording:
-
Record the temperature at which the first droplet of liquid appears (the onset of melting).
-
Record the temperature at which the entire sample has completely melted.
-
The recorded melting range provides an indication of purity.[7]
-
Solubility Assessment
This protocol provides a general framework for determining the solubility of this compound in various solvents.
Methodology:
-
Solvent Selection: Choose a range of solvents to test, including water, polar organic solvents (e.g., DMF, DMSO, ethanol), and non-polar organic solvents (e.g., ether).[1][8]
-
Sample Preparation: Weigh a small, precise amount of this compound powder (e.g., 1-5 mg) into a clear vial.
-
Solvent Addition: Add a measured volume of the selected solvent to the vial in small increments (e.g., 0.1 mL).
-
Dissolution: After each addition, vortex or sonicate the mixture for a set period to facilitate dissolution. Visually inspect the solution against a dark background to check for any undissolved particles.
-
Classification:
-
Soluble: If the solid dissolves completely.
-
Slightly Soluble: If a significant portion dissolves but some particles remain.
-
Insoluble: If the solid does not appear to dissolve.
-
-
Quantification (Optional): For a quantitative measurement, continue adding solvent until the solid is fully dissolved. The solubility can then be expressed in terms of mg/mL or molarity.
References
- 1. chempep.com [chempep.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound, CAS No. 143688-83-9 - iChemical [ichemical.com]
- 4. chemimpex.com [chemimpex.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | CAS#:143688-83-9 | Chemsrc [chemsrc.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. Page loading... [guidechem.com]
- 9. X-ray Powder Diffraction (XRD) [serc.carleton.edu]
- 10. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]
- 11. engineering.purdue.edu [engineering.purdue.edu]
- 12. westlab.com [westlab.com]
- 13. thinksrs.com [thinksrs.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. jan.ucc.nau.edu [jan.ucc.nau.edu]
An In-depth Technical Guide to the Core Differences Between Fmoc-D-Isoleucine and Fmoc-L-Isoleucine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key distinctions between Fmoc-D-Isoleucine and Fmoc-L-Isoleucine, two critical stereoisomers used in peptide synthesis and pharmaceutical development. This document details their fundamental properties, differential applications, and the experimental methodologies used to characterize and distinguish them.
Introduction: The Significance of Stereochemistry in Peptide Science
Isoleucine, an essential amino acid, possesses two chiral centers, leading to four possible stereoisomers. In the context of peptide synthesis utilizing the prevalent fluorenylmethoxycarbonyl (Fmoc) protection strategy, the most relevant of these are the enantiomers Fmoc-L-Isoleucine and this compound. Fmoc-L-Isoleucine is the naturally occurring isomer and a fundamental building block for synthesizing peptides that mimic endogenous proteins and peptides.[1] Conversely, this compound is a non-natural amino acid derivative whose incorporation into peptide sequences offers strategic advantages, most notably enhanced stability against enzymatic degradation.[2][3] This guide will explore the profound impact of this single stereochemical difference on the physical, chemical, and biological properties of these molecules and the peptides derived from them.
Core Physicochemical and Structural Differences
The fundamental difference between this compound and Fmoc-L-Isoleucine lies in their three-dimensional structure. They are non-superimposable mirror images of each other, a property known as enantiomerism. This seemingly subtle variation gives rise to distinct macroscopic properties.
Data Presentation: A Comparative Summary
The following table summarizes the key quantitative and qualitative differences between the two isomers.
| Property | This compound | Fmoc-L-Isoleucine |
| Synonyms | Fmoc-D-Ile-OH, Fmoc-(2R,3R)-2-amino-3-methylpentanoic acid | Fmoc-L-Ile-OH, Fmoc-(2S,3S)-2-amino-3-methylpentanoic acid |
| CAS Number | 143688-83-9[4] | 71989-23-6[5] |
| Molecular Formula | C₂₁H₂₃NO₄[4] | C₂₁H₂₃NO₄[5] |
| Molecular Weight | 353.41 g/mol [4] | 353.41 g/mol [5] |
| Appearance | White to off-white powder/crystals | White to off-white powder/crystals |
| Melting Point | 146 - 150 °C | 145 - 147 °C[5] |
| Optical Rotation | [α]D²⁵ = +10 ±1° (c=1 in DMF) | [α]D²⁰ = -12 ±1° (c=1 in DMF)[5] |
| Solubility | DMSO: ~100 mg/mL (requires sonication)[6] DMF/NMP: Generally soluble, common solvents for SPPS[7] | DMF: ~100 mg/mL (requires sonication)[8] Methanol: Soluble (may show faint turbidity)[5] |
| Relative Cost | Higher | Lower |
| Natural Abundance | Non-natural | Natural |
| PubChem CID | 6992517[9] | 2724629[10] |
Applications in Peptide Synthesis and Drug Development
The choice between incorporating Fmoc-L-Isoleucine or this compound into a peptide sequence is a critical strategic decision in drug design and development, driven by the desired properties of the final peptide.
Fmoc-L-Isoleucine: The Building Block of Nature
Fmoc-L-Isoleucine is the default choice for synthesizing peptides intended to replicate or interact with natural biological systems. Its applications include:
-
Synthesis of Endogenous Peptides: For producing peptides such as hormones, neurotransmitters, and enzymes that are identical to their naturally occurring counterparts.
-
Structure-Activity Relationship (SAR) Studies: As a baseline for understanding the biological activity of a peptide before introducing modifications.
-
Recombinant Protein Production: Utilized in biotechnological applications for creating proteins with natural folding and function.
This compound: Engineering for Stability and Novelty
The incorporation of this compound is a powerful tool for peptide engineering, offering several advantages:
-
Enhanced Proteolytic Resistance: Peptides containing D-amino acids are significantly less susceptible to degradation by proteases, which are stereospecific for L-amino acids. This leads to a longer in vivo half-life, a crucial attribute for therapeutic peptides.[3]
-
Modulation of Secondary Structure: The introduction of a D-amino acid can disrupt or induce specific secondary structures, such as β-turns or altered helical conformations, which can influence receptor binding and biological activity.
-
Improved Bioavailability: By resisting enzymatic breakdown in the gastrointestinal tract and bloodstream, peptides containing D-amino acids can exhibit improved oral bioavailability and overall pharmacokinetic profiles.[3]
-
Development of Novel Therapeutics: Used in the design of antimicrobial peptides, enzyme inhibitors, and neuropeptide analogs with enhanced stability and potency.[2][3]
Figure 1. Logical relationship between Fmoc-L-Isoleucine and this compound.
Experimental Protocols for Differentiation and Characterization
A variety of analytical techniques can be employed to differentiate between this compound and Fmoc-L-Isoleucine and to characterize peptides containing these isomers.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the definitive method for separating and quantifying enantiomers.
Methodology:
-
Column: A polysaccharide-based chiral stationary phase (CSP) is typically used, such as cellulose or amylose derivatives.
-
Mobile Phase: A common mobile phase for reversed-phase separation is a mixture of acetonitrile and water with an acidic additive like 0.1% trifluoroacetic acid (TFA).
-
Detection: UV detection at 254 nm or 265 nm is suitable due to the strong absorbance of the Fmoc group.
-
Procedure: a. Prepare a standard solution of both this compound and Fmoc-L-Isoleucine in the mobile phase. b. Inject the standards individually to determine their respective retention times. c. Inject a mixture of the two to confirm baseline separation. d. Analyze the unknown sample under the same conditions to identify and quantify the enantiomers present.
NMR Spectroscopy
While ¹H NMR spectra of enantiomers in an achiral solvent are identical, differences in chemical shifts can be observed for diastereomeric derivatives or in the presence of a chiral solvating agent. More subtly, the NMR of diastereomers (e.g., a peptide containing L-amino acids and one D-Isoleucine vs. the all-L peptide) will show distinct chemical shifts. For Fmoc-L-isoleucine, characteristic proton signals can be observed, and a comparison with the spectrum of this compound under identical conditions would reveal their identical nature in an achiral environment.[1][11][12]
X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous determination of the absolute stereochemistry. The crystal structure of N-(9-fluorenylmethoxycarbonyl)-L-isoleucine has been reported, confirming its (2S,3S) configuration.[10] A comparative analysis with the crystal structure of this compound would reveal the mirror-image relationship in their solid-state conformations and packing.
Protease Stability Assay
This assay directly measures the functional consequence of incorporating a D-amino acid into a peptide.
Methodology:
-
Peptide Synthesis: Synthesize two versions of a target peptide: one containing L-Isoleucine and the other containing D-Isoleucine at the same position. A common protease for this assay is trypsin, which cleaves at the C-terminus of lysine and arginine residues. The isoleucine residue should be placed at a position other than the cleavage site to assess general stability.
-
Incubation: Incubate each peptide at a known concentration (e.g., 0.2 mM) with a protease solution (e.g., trypsin) in a suitable buffer (e.g., PBS, pH 7.4) at 37°C.[13]
-
Time-Course Analysis: At various time points (e.g., 0, 30, 60, 120, 240 minutes), take an aliquot of the reaction mixture and quench the enzymatic reaction, typically by adding an acid like TFA.[13]
-
Quantification: Analyze the quenched samples by reverse-phase HPLC. The amount of remaining full-length peptide is quantified by measuring the area of its corresponding peak in the chromatogram.
-
Data Analysis: Plot the percentage of remaining peptide against time for both the L- and D-isoleucine-containing peptides. The peptide with D-Isoleucine is expected to show significantly slower degradation.
Figure 2. Workflow for a comparative protease stability assay.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to assess the impact of D-amino acid incorporation on the secondary structure of a peptide.[14]
Methodology:
-
Sample Preparation: Prepare solutions of the L- and D-isoleucine-containing peptides in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). The peptide concentration is typically in the micromolar range (e.g., 100 µM).[14]
-
Blank Measurement: Record a CD spectrum of the buffer alone.
-
Sample Measurement: Record the CD spectra of both peptide solutions in the far-UV region (typically 190-260 nm) using a 1 mm pathlength quartz cuvette.[14]
-
Data Processing: Subtract the buffer spectrum from each peptide spectrum. Convert the data from millidegrees to mean residue ellipticity.
-
Analysis: Compare the spectra. A random coil peptide will have a strong negative band around 200 nm. An α-helix is characterized by negative bands at ~222 nm and ~208 nm and a positive band at ~195 nm. A β-sheet shows a negative band around 218 nm and a positive band around 195 nm. The differences between the spectra of the two peptides will reveal the conformational changes induced by the D-isoleucine substitution.
Fmoc Solid-Phase Peptide Synthesis (SPPS) Workflow
Both this compound and Fmoc-L-Isoleucine are utilized within the same general SPPS framework. The core of this process is the stepwise addition of Fmoc-protected amino acids to a growing peptide chain that is anchored to an insoluble resin support.
Figure 3. General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Conclusion
The distinction between this compound and Fmoc-L-Isoleucine transcends simple stereochemistry, representing a fundamental choice in peptide design with significant consequences for the final product's biological performance. While Fmoc-L-Isoleucine remains the cornerstone for mimicking natural peptides, the strategic incorporation of this compound provides a robust method for enhancing metabolic stability and creating novel therapeutic candidates. A thorough understanding of their distinct properties and the analytical methods to characterize them is essential for researchers in the fields of peptide chemistry, pharmacology, and drug development.
References
- 1. Fmoc-Ile-OH(71989-23-6) 1H NMR spectrum [chemicalbook.com]
- 2. neb.com [neb.com]
- 3. moodle2.units.it [moodle2.units.it]
- 4. chemscene.com [chemscene.com]
- 5. Fmoc-Ile-OH | 71989-23-6 [chemicalbook.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. FMOC-D-allo-Isoleucine | C21H23NO4 | CID 6992517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. N-Fmoc-L-isoleucine | C21H23NO4 | CID 2724629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. NMR-based assignment of isoleucine vs . allo -isoleucine stereochemistry - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB01995E [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. americanpeptidesociety.org [americanpeptidesociety.org]
The Cornerstone of Modern Peptide Synthesis: An In-depth Technical Guide to the Fmoc Protecting Group
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and biomedical research, synthetic peptides have emerged as powerful tools and therapeutic agents. The ability to chemically construct these complex molecules with high fidelity is paramount, a feat largely made possible by the strategic use of protecting groups. Among these, the 9-fluorenylmethyloxycarbonyl (Fmoc) group has become the linchpin of solid-phase peptide synthesis (SPPS), offering a mild, efficient, and versatile methodology. This technical guide provides a comprehensive exploration of the pivotal role of the Fmoc protecting group, detailing its chemical principles, practical applications, and the experimental protocols that underpin its success.
The Fundamental Role of Protecting Groups in Peptide Synthesis
Peptide synthesis is a stepwise process of forming amide bonds between amino acids.[1] Each amino acid possesses at least two reactive functional groups: an α-amino group and an α-carboxyl group.[1] To ensure the formation of the desired peptide sequence and prevent unwanted side reactions such as self-polymerization, it is essential to temporarily block the reactive groups that are not intended to participate in the coupling reaction.[1][2] This is the fundamental role of protecting groups.
The Fmoc group is a temporary protecting group for the α-amino group of an amino acid.[2][3] Its defining characteristic is its lability under mild basic conditions, while remaining stable to acidic conditions.[2][4] This orthogonality is the key to its widespread adoption, as it allows for the selective deprotection of the α-amino group at each step of peptide elongation without affecting the acid-labile protecting groups typically used for the amino acid side chains.[2]
Chemical Properties and Mechanism of Action of the Fmoc Group
The structure of the Fmoc group, a fluorenyl ring system linked to a methoxycarbonyl moiety, is central to its function.[2][]
Key Chemical Properties:
-
Base Lability: The most critical property of the Fmoc group is its susceptibility to cleavage by mild bases, most commonly a solution of piperidine in N,N-dimethylformamide (DMF).[4][6]
-
Acid Stability: The Fmoc group is resistant to the acidic conditions used for the final cleavage of the peptide from the solid support and the removal of side-chain protecting groups.[1][2]
-
UV Absorbance: The fluorenyl ring system exhibits strong UV absorbance around 300 nm.[2] This property is invaluable for real-time monitoring of the deprotection step during automated SPPS, allowing for the quantification of the released dibenzofulvene-piperidine adduct and ensuring the reaction has gone to completion.[2][4]
Mechanism of Deprotection:
The removal of the Fmoc group proceeds via a β-elimination mechanism.[7][]
-
Proton Abstraction: A base, typically a secondary amine like piperidine, abstracts the acidic proton from the C9 position of the fluorenyl ring.[6][7]
-
β-Elimination: This proton abstraction leads to the elimination of the fluorenyl group as dibenzofulvene.[7]
-
Decarboxylation: The resulting unstable carbamic acid intermediate rapidly decomposes, releasing carbon dioxide and the free α-amino group of the peptide chain.[]
-
Scavenging: The highly reactive dibenzofulvene byproduct is trapped by the excess piperidine to form a stable adduct, preventing it from reacting with the newly liberated amine.[1][7]
Caption: Mechanism of Fmoc deprotection by piperidine.
The Fmoc/tBu Strategy in Solid-Phase Peptide Synthesis (SPPS)
The Fmoc protecting group is the cornerstone of the most widely used SPPS strategy, known as the Fmoc/tBu approach.[9] This strategy employs the base-labile Fmoc group for temporary Nα-protection and acid-labile tert-butyl (tBu)-based groups for the permanent protection of amino acid side chains.[2][]
The cyclical nature of Fmoc-SPPS involves a series of repeated steps:
-
Deprotection: Removal of the Fmoc group from the N-terminal amino acid of the growing peptide chain attached to the solid support.
-
Washing: Removal of excess deprotection reagent and the dibenzofulvene-piperidine adduct.
-
Coupling: Activation and coupling of the next Fmoc-protected amino acid to the newly exposed N-terminal amine.
-
Washing: Removal of excess reagents and byproducts.
This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the solid support, and the side-chain protecting groups are removed simultaneously using a strong acid, typically trifluoroacetic acid (TFA).[3]
Caption: The cyclical workflow of Fmoc-based SPPS.
Advantages and Disadvantages of the Fmoc Strategy
The prevalence of the Fmoc strategy in modern peptide synthesis is due to its numerous advantages over the older Boc/Bzl strategy, which utilizes the acid-labile tert-butoxycarbonyl (Boc) group for Nα-protection.[][11]
| Feature | Fmoc/tBu Strategy | Boc/Bzl Strategy |
| Nα-Deprotection | Mildly basic conditions (e.g., 20% piperidine in DMF)[12] | Moderately strong acid (e.g., neat TFA)[11] |
| Side-Chain Protection | Acid-labile (e.g., tBu, Trt, Boc)[2] | Strong acid-labile (e.g., Bzl)[] |
| Final Cleavage | Strong acid (e.g., TFA) | Very strong, hazardous acid (e.g., liquid HF)[1] |
| Orthogonality | High orthogonality between Nα and side-chain deprotection[2] | Lower orthogonality, potential for side-chain deprotection during Nα-deprotection[1] |
| Automation | Highly suitable for automation due to mild conditions and UV monitoring[13] | Requires specialized equipment resistant to strong acids[9] |
| Compatibility | Compatible with sensitive modifications (e.g., phosphorylation, glycosylation)[1][13] | Harsher conditions can degrade sensitive modifications[1] |
| Aggregation | Can be more prone to aggregation in difficult sequences[9] | Acidic deprotection protonates the N-terminus, reducing aggregation[9] |
| Cost | Fmoc-amino acids can be more expensive, but overall process can be cost-effective[] | Boc-amino acids are generally less expensive[11] |
Experimental Protocols
The following are generalized protocols for key steps in manual Fmoc-SPPS. These can be adapted for automated synthesizers.
Resin Swelling and Preparation
-
Place the desired amount of resin (e.g., Wang resin for C-terminal carboxylic acids, Rink amide resin for C-terminal amides) into a fritted reaction vessel.[14][15]
-
Wash the resin with DMF (3 x 5 mL).[16]
-
Swell the resin in DMF for at least 30 minutes to an hour.[14][16]
-
Drain the DMF.[16]
Fmoc Deprotection
-
Add a 20% solution of piperidine in DMF to the swollen resin.[14][16]
-
Agitate the mixture for 5-10 minutes at room temperature. For some sequences, this time may need to be extended or the treatment repeated.[16]
-
Drain the deprotection solution.
-
Repeat the treatment with 20% piperidine in DMF for another 5-10 minutes to ensure complete deprotection.[16]
-
Wash the resin thoroughly with DMF (e.g., 5 x 5 mL) to remove all traces of piperidine and the dibenzofulvene adduct.[14]
Amino Acid Coupling
-
In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and a coupling reagent such as HBTU (3-5 equivalents) in DMF.[16]
-
Add a base, typically diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino acid solution to activate it.[16]
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.[16]
-
Agitate the reaction mixture for 1-2 hours at room temperature. Coupling times may vary depending on the amino acids being coupled.[15][16]
-
Drain the coupling solution and wash the resin with DMF (3 x 5 mL).[16] A ninhydrin test can be performed to confirm the completion of the coupling reaction.
Final Cleavage and Deprotection
-
After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the peptidyl-resin with dichloromethane (DCM) (3 x 5 mL) and dry it under vacuum.[16]
-
Prepare a cleavage cocktail. A common cocktail is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol. Caution: TFA is highly corrosive and should be handled in a fume hood. [16]
-
Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).[16]
-
Gently agitate the mixture for 2-3 hours at room temperature.[15]
-
Filter the resin and collect the filtrate containing the cleaved peptide.[16]
-
Precipitate the crude peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether.[16]
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold diethyl ether two more times.[16]
-
Dry the crude peptide under vacuum.[16]
Quantitative Data in Fmoc-SPPS
The success of peptide synthesis is often measured by the yield and purity of the final product. While these parameters are highly sequence-dependent, some general observations can be made.
| Parameter | Typical Values and Influencing Factors |
| Coupling Efficiency | >99% per step is required for the synthesis of long peptides. Monitored by ninhydrin test or UV monitoring of Fmoc deprotection. |
| Crude Peptide Purity | Highly variable (50-90%). Influenced by peptide length, sequence (hydrophobicity, aggregation-prone regions), and purity of starting materials.[11] |
| Final Yield (after purification) | 10-50%. Dependent on crude purity and efficiency of the purification process (typically RP-HPLC).[11] |
| Deprotection Time | Typically 5-20 minutes. Can be slower for sterically hindered amino acids.[7][14] |
| Coupling Time | Typically 30-120 minutes. Can be longer for difficult couplings.[15][16] |
| Synthesis Success Rate | A study analyzing over 1900 peptides found an 87% success rate for peptides of 8-25 amino acids in length using standard Fmoc chemistry. Longer peptides (>12 amino acids) had a significantly higher failure rate (15%) compared to shorter peptides (4%).[17][18] |
Conclusion
The 9-fluorenylmethyloxycarbonyl protecting group has revolutionized the field of peptide synthesis. Its unique combination of base-lability, acid-stability, and a built-in chromophore for reaction monitoring has established the Fmoc/tBu strategy as the gold standard for SPPS. The mild conditions employed in this methodology have expanded the accessibility of synthetic peptides, including those with sensitive post-translational modifications, thereby fueling advancements in biochemistry, pharmacology, and materials science. A thorough understanding of the chemistry and practical application of the Fmoc group is indispensable for any researcher, scientist, or drug development professional working with synthetic peptides.
References
- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 2. chempep.com [chempep.com]
- 3. Focus on FMOC chemistry | LGC Standards [lgcstandards.com]
- 4. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
- 11. benchchem.com [benchchem.com]
- 12. lifetein.com [lifetein.com]
- 13. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem.uci.edu [chem.uci.edu]
- 15. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 16. benchchem.com [benchchem.com]
- 17. Predicting the Success of Fmoc-Based Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
A Technical Guide to D-Configuration in Non-Natural Amino Acids for Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the strategic incorporation of D-configuration non-natural amino acids into peptide-based therapeutics. It covers the core advantages, synthesis methodologies, and analytical protocols essential for leveraging this powerful tool in modern drug discovery.
Introduction: Beyond Nature's L-Amino Acid Blueprint
In nature, the vast majority of proteins and peptides are constructed from 20 canonical amino acids, all of which—except for the achiral glycine—exist in the L-configuration.[1][2][3] Their stereoisomers, or mirror images, are the D-amino acids. While D-amino acids are found in some natural products like the cell walls of bacteria and in the venoms of certain animals, their primary role in modern science is as a strategic tool in therapeutic peptide design.[3][4][5][6][7]
The central challenge for peptide-based drugs is their inherent susceptibility to degradation by proteases, the body's natural protein-recycling enzymes.[7][8] These enzymes are highly stereospecific and are evolved to recognize and cleave peptide bonds between L-amino acids.[1][7] By strategically substituting L-amino acids with their D-enantiomers, researchers can render peptides highly resistant to this proteolytic breakdown.[1][5][7][9][10] This fundamental advantage leads to significantly longer in-vivo half-lives, enhanced stability, and improved bioavailability, transforming transient peptide molecules into robust drug candidates.[1][3][5]
Core Advantages of D-Amino Acid Incorporation
The introduction of D-amino acids into a peptide sequence imparts several desirable properties that are critical for therapeutic development.
-
Enhanced Proteolytic Resistance: The most significant advantage is the dramatic increase in stability against enzymatic degradation.[5][7] Because proteases are chiral and optimized for L-amino acid substrates, peptides containing D-amino acids are poor substrates for these enzymes, leading to a longer circulatory half-life.[1][2][8][9]
-
Modulated Bioactivity and Structure: The substitution of an L-amino acid with its D-counterpart can alter the peptide's secondary and tertiary structure.[4][11] While substitutions in the middle of a sequence can disrupt critical structures like alpha-helices, terminal substitutions are often well-tolerated.[11] A peptide composed entirely of D-amino acids may adopt a left-handed helical conformation, the mirror image of the natural right-handed helix, which can lead to novel binding properties.[11][12] This structural modulation can maintain, enhance, or in some cases, diminish biological activity, making the position of substitution a critical design parameter.[1][11]
-
Reduced Immunogenicity: Peptides composed of D-amino acids may exhibit lower immunogenicity compared to their L-counterparts, which is a favorable characteristic for therapeutic agents.[1]
Data Presentation: The Impact of D-Amino Acid Substitution
The following table summarizes comparative data from studies investigating the effects of replacing L-amino acids with D-amino acids in various peptides.
| Peptide Class | Modification | Key Finding(s) | Reference(s) |
| Antimicrobial Peptide (AMP) | L-peptide (KKVVFKVKFKK) vs. diastereomers with D-substitutions | D-amino acid substitutions greatly improved stability in serum. Substitutions at the N- and/or C-termini maintained antimicrobial activity, while substitutions in the middle of the sequence resulted in a complete loss of activity. | [11] |
| Antimicrobial Peptide (AMP) | L-peptide vs. partial and wholly D-substituted peptides | Peptides with D-amino acid substitutions were as effective at lysing bacteria as the all-L parent peptide. The L-peptide was susceptible to trypsin and serum, while the D-substituted versions were highly stable. | [8] |
| Cationic Antimicrobial Heptapeptides | All-L peptides (P4, P5) vs. all-D analogues (P4C, P5C) | All-L peptides degraded in approximately 30 minutes when exposed to an enzyme cocktail. The all-D peptides were completely resistant for over 6 hours. The D-peptides were also completely serum-stable. | [9] |
| Antimicrobial Peptide (Polybia-CP) | L-peptide vs. all-D (D-CP) and partial D-lysine (D-lys-CP) derivatives | Both D-derivatives showed improved stability against trypsin and chymotrypsin. D-lys-CP had slightly weaker antimicrobial activity but significantly lower hemolytic activity, indicating improved safety. | [12][13] |
Experimental Protocols
Detailed methodologies are crucial for the synthesis and evaluation of peptides containing D-amino acids.
Protocol: Solid-Phase Peptide Synthesis (SPPS) of a D-Amino Acid-Containing Peptide
This protocol outlines the standard Fmoc/tBu-based Solid-Phase Peptide Synthesis (SPPS) method for incorporating D-amino acids.
Materials:
-
Rink Amide resin
-
Fmoc-protected D-amino acids
-
Fmoc-protected L-amino acids
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM), Methanol (MeOH)
-
Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: Diisopropylethylamine (DIPEA)
-
Deprotection solution: 20% piperidine in DMF
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIPS)
-
Cold diethyl ether
Methodology:
-
Resin Preparation: Place the Rink Amide resin into a solid-phase synthesis vessel and swell with DMF.[6]
-
Initial Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF.[6] This exposes the free amine for coupling the first amino acid. Wash the resin thoroughly with DMF, DCM, and MeOH.
-
Amino Acid Coupling: Dissolve the first Fmoc-protected D-amino acid, HBTU, and DIPEA in DMF. Add this solution to the resin and agitate for 1-2 hours to ensure complete coupling.[6] Wash the resin thoroughly.
-
Fmoc Deprotection: Remove the Fmoc group from the newly added amino acid using 20% piperidine in DMF to prepare for the next coupling step.[6]
-
Iterative Cycling: Repeat the coupling (Step 3) and deprotection (Step 4) steps for each subsequent amino acid (L- or D-configured) in the desired sequence.[6]
-
Final Cleavage: Once the sequence is complete, wash and dry the resin. Treat the resin with the cleavage cocktail (TFA/water/TIPS) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[1][6]
-
Purification: Precipitate the cleaved peptide by adding cold diethyl ether. Centrifuge to collect the peptide pellet. The crude peptide is then typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol: Proteolytic Stability Assay
This protocol provides a method to compare the stability of L-peptides and their D-containing analogues in the presence of proteases.
Materials:
-
L-peptide and D-peptide stocks of known concentration
-
Protease solution (e.g., trypsin, chymotrypsin, or a broad-spectrum enzyme cocktail like pronase) or human serum
-
Reaction buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Quenching solution (e.g., 10% TFA)
-
Analytical RP-HPLC system
-
Mass spectrometer (e.g., MALDI-TOF)
Methodology:
-
Reaction Setup: In separate microcentrifuge tubes, incubate a known amount of the L-peptide and the D-peptide with the protease solution or serum at 37°C.
-
Time-Course Sampling: At designated time points (e.g., 0 min, 30 min, 1h, 2h, 6h, 24h), withdraw an aliquot from each reaction tube.[9]
-
Quenching: Immediately quench the enzymatic reaction in the aliquot by adding the quenching solution (e.g., 10% TFA) to denature the proteases.[9]
-
Analysis by HPLC: Analyze the quenched samples using analytical RP-HPLC.[9][13] The peak corresponding to the intact peptide will decrease over time if degradation occurs. Quantify the peak area to determine the percentage of remaining peptide at each time point.
-
Confirmation by Mass Spectrometry: Optionally, analyze the samples using MALDI-MS to confirm the presence of the full-length peptide and identify any degradation fragments.[9]
-
Data Interpretation: Plot the percentage of intact peptide versus time for both the L- and D-peptides to visually compare their stability. The L-peptide is expected to show rapid degradation, while the D-peptide should remain largely intact.[9]
Visualizing Core Concepts and Workflows
Diagrams created using the DOT language provide clear visual representations of key processes and relationships.
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) of a D-amino acid peptide.
References
- 1. D-Amino Acid-Containing Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 2. lifetein.com [lifetein.com]
- 3. lifetein.com [lifetein.com]
- 4. Biosynthesis of D-amino acid-containing peptides: exploring the role of peptide isomerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lifetein.com [lifetein.com]
- 6. Scholarly Commons - Research & Creativity Showcase: Solid-Phase Peptide Synthesis of d-Amino Acids [scholarlycommons.pacific.edu]
- 7. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial activity and stability to proteolysis of small linear cationic peptides with D-amino acid substitutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. D-amino acid substitution enhances the stability of antimicrobial peptide polybia-CP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
A Technical Guide to Fmoc-D-Isoleucine: Commercial Availability, Synthesis Protocols, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Fmoc-D-Isoleucine, a critical building block in modern peptide synthesis and drug development. It details its commercial availability from various suppliers, offers in-depth experimental protocols for its use, and explores its role in the development of peptide-based therapeutics.
Commercial Availability and Suppliers of this compound
The commercial availability of this compound is robust, with several reputable suppliers offering a range of purities and quantities to meet diverse research and development needs. A summary of key suppliers and their offerings is presented in the table below. Researchers are advised to consult the suppliers' websites for the most current pricing and availability.
| Supplier | Catalog Number(s) | Purity | Available Quantities |
| MedchemExpress | HY-W011135 | 99.99% | 100 mg, 250 mg |
| Chem-Impex | 49657 | ≥ 98% (HPLC) | 1 g, 5 g, 25 g |
| Sigma-Aldrich (Novabiochem®) | 852374 | ≥96.0% (HPLC) | 1 g |
| ChemScene | CS-W011851 | ≥95% | Not specified |
| Omizzur Biotech | Not specified | > 99.0% (HPLC) | 25 g, 100 g |
Physicochemical Properties
This compound is a white to off-white solid with the following properties:
-
Molecular Formula: C₂₁H₂₃NO₄
-
Molecular Weight: 353.41 g/mol
-
CAS Number: 143688-83-9
Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)
This compound is primarily utilized in Fmoc-based Solid-Phase Peptide Synthesis (SPPS), a cornerstone technique for the assembly of peptide chains.[1] The Fmoc protecting group on the α-amino function is stable under acidic conditions but is readily cleaved by a mild base, typically piperidine, allowing for the sequential addition of amino acids to a growing peptide chain anchored to a solid support.[1]
General Workflow for Fmoc SPPS
The following diagram illustrates the general workflow of a single coupling cycle in Fmoc SPPS.
Caption: A diagram illustrating the key steps in a single cycle of Fmoc-SPPS.
Detailed Step-by-Step Protocol for a Single Coupling Cycle
This protocol provides a representative methodology for the manual coupling of an Fmoc-protected amino acid, such as this compound, to a resin-bound peptide chain.[2]
Materials:
-
Fmoc-protected amino acid (e.g., this compound)
-
Peptide synthesis resin with a free amino group
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
-
Coupling reagent (e.g., HCTU - O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base (e.g., N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine)
-
Washing solvents (e.g., Dichloromethane (DCM), Methanol (MeOH))
-
Peptide synthesis vessel
-
Shaker or nitrogen bubbling system for agitation
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.[2]
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5-10 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 5-10 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to the resin loading) and the coupling reagent (e.g., HCTU, 3-5 equivalents) in DMF.
-
Add the base (e.g., DIPEA or Collidine, 6-10 equivalents) to the amino acid solution.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the mixture for 30-60 minutes at room temperature.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (3 times).
-
Wash the resin with DCM (3 times).
-
Wash the resin with MeOH (3 times).
-
-
Confirmation of Coupling (Optional): A small sample of the resin can be taken for a Kaiser test to confirm the absence of free primary amines, indicating a complete coupling reaction. A negative Kaiser test (beads remain yellow) signifies a successful coupling.
-
Proceed to the Next Cycle: The resin is now ready for the deprotection of the newly added amino acid and the coupling of the subsequent Fmoc-amino acid in the sequence.
Applications in Drug Development and Research
The incorporation of D-amino acids, such as D-isoleucine, into peptide sequences is a key strategy in drug design to enhance their therapeutic properties. Peptides containing D-amino acids often exhibit increased resistance to proteolytic degradation, leading to a longer in vivo half-life.
While a specific signaling pathway directly modulated by a D-isoleucine-containing peptide is not extensively documented in readily available literature, it is known that various peptide toxins, some of which contain D-amino acids, target ion channels. For illustrative purposes, the signaling pathway of the L-type calcium channel, a target for some conotoxins, is presented below.
Illustrative Signaling Pathway: L-type Calcium Channel
Caption: A simplified diagram of the L-type calcium channel signaling cascade.
This pathway highlights how the influx of calcium through L-type calcium channels, often modulated by external ligands such as peptide toxins, can lead to downstream cellular responses, including changes in gene expression. The development of peptide-based drugs containing D-amino acids that can selectively target such ion channels is an active area of research.
References
Fmoc-D-Isoleucine: A Technical Guide for Researchers
An In-depth Examination of a Key Building Block in Peptide Synthesis and Drug Discovery
Fmoc-D-Isoleucine is a pivotal amino acid derivative extensively utilized by researchers, scientists, and drug development professionals. Its unique structural characteristics, particularly the presence of the fluorenylmethoxycarbonyl (Fmoc) protecting group on the D-enantiomer of isoleucine, make it an indispensable component in the solid-phase peptide synthesis (SPPS) of novel therapeutic peptides and complex organic molecules. This guide provides a comprehensive overview of its chemical identity, properties, and critical applications, with a focus on detailed experimental protocols and mechanistic pathways.
Core Identification and Physicochemical Properties
The fundamental identifiers for this compound are its CAS and MDL numbers, which are crucial for accurate procurement and regulatory compliance. Its physicochemical properties are summarized in the table below, providing essential data for experimental design and execution.
| Property | Value | Reference(s) |
| CAS Number | 143688-83-9 | [1][2][3] |
| MDL Number | MFCD00080291 | [4] |
| Molecular Formula | C₂₁H₂₃NO₄ | [1][4] |
| Molecular Weight | 353.41 g/mol | [1][3] |
| Appearance | White to off-white powder | [4] |
| Purity | ≥95% to >98.5% (depending on the supplier) | [1][4] |
| Melting Point | 149-152 °C | [2] |
| Solubility | Soluble in DMF, DMSO, NMP, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [1] |
| Storage Conditions | 0 - 8 °C, Sealed in dry conditions | [4] |
The Role of this compound in Solid-Phase Peptide Synthesis (SPPS)
This compound is a cornerstone of the Fmoc/tBu (tert-butyl) strategy in SPPS, a methodology favored for its mild reaction conditions.[1][5] The incorporation of the D-amino acid is particularly significant in drug development for several reasons:
-
Enhanced Proteolytic Resistance: Peptides containing D-amino acids exhibit increased stability against enzymatic degradation in biological systems, leading to a longer half-life.[1]
-
Modulation of Secondary Structures: The presence of a D-amino acid can induce specific turns or disrupt helical structures, allowing for the precise design of peptide conformations to improve receptor binding and selectivity.[1]
-
Improved Bioavailability: The enhanced stability of peptides with D-amino acids often translates to better pharmacokinetic profiles.[1]
The general workflow of incorporating this compound into a growing peptide chain on a solid support is depicted in the following diagram.
References
A Comprehensive Technical Guide to the Solubility of Fmoc-D-Isoleucine
For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of protected amino acids is paramount for successful peptide synthesis and the development of novel therapeutics. This technical guide provides an in-depth analysis of the solubility profile of Fmoc-D-Isoleucine in a range of common laboratory solvents. The information presented herein is critical for optimizing reaction conditions, ensuring efficient purification, and developing stable formulations.
Core Principles of Solubility
The solubility of a compound is governed by the principle of "like dissolves like," where substances with similar polarities tend to be more soluble in one another. This compound, with its large, nonpolar fluorenylmethyloxycarbonyl (Fmoc) protecting group and its amino acid core, exhibits a nuanced solubility profile. The bulky, aromatic Fmoc group contributes to favorable interactions with nonpolar and polar aprotic solvents, while the carboxyl and amide functionalities of the isoleucine moiety can engage in hydrogen bonding with protic solvents. However, the overall large nonpolar surface area of the molecule often limits its solubility in highly polar protic solvents like water.
Quantitative Solubility Profile of this compound
The following table summarizes the quantitative and qualitative solubility of this compound in various common laboratory solvents. The data is compiled from multiple sources and, where specific data for the D-isomer is unavailable, data for the L-isomer (Fmoc-L-Isoleucine) is used as a proxy due to their identical physical properties. All data is assumed to be at standard laboratory temperature (approximately 20-25°C) unless otherwise specified.
| Solvent Class | Solvent Name | Abbreviation | Solubility (mg/mL) | Solubility (mM) | Observations |
| Polar Aprotic | Dimethyl Sulfoxide | DMSO | 100 | 283 | Highly soluble. Ultrasonic treatment may be required to achieve this concentration. The hygroscopic nature of DMSO can affect solubility.[1] |
| N,N-Dimethylformamide | DMF | 100 | 283 | Highly soluble.[2] | |
| N-Methyl-2-pyrrolidone | NMP | > 141 | > 400 | Generally high solubility for Fmoc-amino acids, often exceeding 0.4 M.[3] | |
| Acetone | - | Insoluble | - | Based on the general trend of low solubility in less polar solvents. | |
| Ethyl Acetate | EtOAc | Insoluble | - | Based on the general trend of low solubility in less polar solvents. | |
| Acetonitrile | ACN | Slightly Soluble | - | Expected to have limited solubility. | |
| Polar Protic | Methanol | MeOH | Soluble | - | Readily dissolves, may show very faint turbidity.[4][5] |
| Ethanol | EtOH | Insoluble | - | Fmoc-L-Isoleucine is reported as insoluble in ethanol.[6] | |
| Isopropanol | IPA | Insoluble | - | Expected to be insoluble based on data for ethanol. | |
| Water | H₂O | Slightly Soluble | - | Fmoc-L-Isoleucine is reported as slightly soluble in water.[6] Fmoc-protected amino acids are generally sparingly soluble in aqueous solutions.[7] | |
| Nonpolar | Dichloromethane | DCM | Slightly Soluble | - | Generally considered a poor solvent for Fmoc-amino acids.[8][9] A reaction described using Fmoc-L-Isoleucine in DCM suggests some level of solubility.[6] |
| Chloroform | CHCl₃ | Slightly Soluble | - | Expected to have limited solubility similar to DCM. | |
| Toluene | - | Insoluble | - | Expected to be insoluble due to the significant polarity difference. | |
| Hexane | - | Insoluble | - | Expected to be insoluble due to the significant polarity difference. |
Note: The terms "Soluble," "Slightly Soluble," and "Insoluble" are qualitative descriptors. In a laboratory context, "soluble" typically implies a solubility of >10 mg/mL, "slightly soluble" is in the range of 1-10 mg/mL, and "insoluble" is <1 mg/mL.
Experimental Protocols for Solubility Determination
The determination of solubility is a fundamental experimental procedure. The most common and reliable method is the shake-flask method, followed by a quantitative analysis of the saturated solution.
Shake-Flask Method for Equilibrium Solubility
-
Sample Preparation: Add an excess amount of this compound to a known volume of the solvent of interest in a sealed vial or flask. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.
-
Equilibration: Agitate the mixture at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached. A shaker or a magnetic stirrer can be used for this purpose.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Centrifugation at a controlled temperature can be employed to accelerate this process.
-
Sample Extraction: Carefully extract a known volume of the clear supernatant (the saturated solution) without disturbing the solid pellet.
-
Quantification: Determine the concentration of this compound in the extracted sample using a suitable analytical technique.
-
High-Performance Liquid Chromatography (HPLC): This is a highly accurate method. A calibration curve is generated using standard solutions of this compound of known concentrations. The concentration of the saturated solution is then determined by comparing its peak area to the calibration curve.
-
UV-Vis Spectrophotometry: This method can be used if this compound has a distinct chromophore and does not suffer from interference from the solvent. A calibration curve is prepared by measuring the absorbance of standard solutions at a specific wavelength.
-
Gravimetric Analysis: This involves evaporating the solvent from a known volume of the saturated solution and weighing the remaining solid. This method is less accurate for solvents with high boiling points and for compounds with low solubility.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of a compound using the shake-flask method.
Factors Influencing Solubility and Practical Considerations
Several factors can influence the measured solubility of this compound:
-
Temperature: Solubility is generally temperature-dependent. For most solids dissolving in liquids, solubility increases with temperature. It is crucial to control and report the temperature at which solubility is determined.
-
Solvent Purity: The presence of impurities, particularly water in hygroscopic solvents like DMSO, can significantly alter the solubility of a compound.[1] Always use high-purity, dry solvents for accurate solubility measurements.
-
Physical Form of the Solute: The crystalline form (polymorphism) of this compound can affect its solubility. Different crystal lattices have different lattice energies, which in turn affects the energy required to dissolve the solid.
-
Aggregation: The planar, aromatic Fmoc group can promote self-assembly and aggregation through π-π stacking interactions, which can lead to lower than expected solubility.[10] Sonication can be a useful technique to break up aggregates and facilitate dissolution.[1][10]
Conclusion
This technical guide provides a detailed overview of the solubility profile of this compound in a variety of common laboratory solvents. The data presented, along with the experimental protocols and practical considerations, will aid researchers in the effective use of this important protected amino acid in peptide synthesis, drug discovery, and other scientific endeavors. The high solubility in polar aprotic solvents like DMSO and DMF makes them ideal choices for stock solutions and reaction media in solid-phase peptide synthesis. Conversely, its low solubility in nonpolar solvents and some polar protic solvents like ethanol and water is an important consideration for purification and precipitation steps.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Cas 71989-23-6,FMOC-L-Isoleucine | lookchem [lookchem.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. Page loading... [guidechem.com]
- 7. Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
Methodological & Application
Application Note: A Detailed Protocol for Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing Fmoc-D-Isoleucine
Audience: Researchers, scientists, and drug development professionals engaged in peptide synthesis.
Introduction: Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide chemistry, enabling the efficient construction of peptide chains on an insoluble resin support.[1] The most prevalent strategy employs the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group for temporary Nα-amino protection.[][3] This method offers the advantage of milder reaction conditions compared to older Boc/Bzl strategies, making it suitable for a wide range of peptide sequences.[][3][4]
The incorporation of non-proteinogenic amino acids, such as D-isomers, is a critical strategy in drug design to enhance peptide stability against enzymatic degradation and to modulate biological activity. D-Isoleucine, a stereoisomer of the natural L-Isoleucine, is a β-branched amino acid.[5] This structural feature presents a significant challenge in SPPS due to steric hindrance around the α-carbon, which can impede coupling efficiency and lead to incomplete reactions or the need for optimized protocols.
This application note provides a comprehensive, step-by-step protocol for the successful incorporation of Fmoc-D-Isoleucine into a growing peptide chain using manual or automated SPPS, with a focus on overcoming the challenges associated with sterically hindered amino acids.
Materials and Reagents
Resins
The choice of resin depends on the desired C-terminal functionality of the peptide.[1][6]
-
2-Chlorotrityl Chloride (2-CTC) Resin: For C-terminal carboxylic acids or for the synthesis of protected peptide fragments.[6][7]
Reagents and Solvents
| Reagent/Solvent | Grade | Purpose |
| This compound | Peptide Synthesis Grade | Amino acid building block |
| Other Fmoc-L-Amino Acids | Peptide Synthesis Grade | Other building blocks |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Primary solvent |
| Dichloromethane (DCM) | ACS Grade | Solvent for washing and resin swelling |
| Piperidine | ACS Grade | Fmoc deprotection agent |
| N,N-Diisopropylethylamine (DIPEA) | Peptide Synthesis Grade | Base for coupling reaction |
| HCTU, HATU, or HBTU | Peptide Synthesis Grade | Coupling/Activating agent |
| 1-Hydroxybenzotriazole (HOBt) | Peptide Synthesis Grade | Coupling additive (especially with DIC) |
| Diisopropylcarbodiimide (DIC) | Peptide Synthesis Grade | Coupling/Activating agent |
| Acetic Anhydride | ACS Grade | Capping agent |
| Trifluoroacetic Acid (TFA) | Reagent Grade | Cleavage from resin |
| Triisopropylsilane (TIS) | Reagent Grade | Scavenger for cleavage |
| 1,2-Ethanedithiol (EDT) | Reagent Grade | Scavenger for cleavage (for Cys) |
| Phenol | ACS Grade | Scavenger for cleavage |
| Diethyl Ether (Cold) | ACS Grade | Peptide precipitation |
Experimental Protocols
This protocol outlines the key cycles of SPPS: resin preparation, Fmoc deprotection, amino acid coupling, and final cleavage.
Diagram: General Fmoc-SPPS Workflow
Caption: The iterative cycle of Fmoc Solid-Phase Peptide Synthesis.
Step 1: Resin Preparation and Swelling
-
Place the desired amount of resin (e.g., 0.1 mmol scale) into a reaction vessel.
-
Add DMF or DCM to the resin (approx. 10 mL per gram of resin).
-
Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.[6]
-
After swelling, drain the solvent.
Step 2: Fmoc Group Deprotection
-
Add a solution of 20% (v/v) piperidine in DMF to the swollen resin.[][6]
-
Agitate the mixture for 5-10 minutes at room temperature.[7] The reaction progress can be monitored by observing the UV absorbance of the dibenzofulvene-piperidine adduct.[3]
-
Drain the deprotection solution.
-
Repeat the treatment with 20% piperidine in DMF for another 10-15 minutes to ensure complete deprotection.
-
Drain the solution and wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine.[6]
Step 3: this compound Coupling
Due to the steric hindrance of the β-branched side chain of D-Isoleucine, optimized coupling conditions are critical for achieving high efficiency. A double coupling strategy is highly recommended.
Activation and Coupling Procedure:
-
In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and a coupling agent in DMF.
-
Add a base (e.g., DIPEA, 6-10 equivalents) to the activation mixture.
-
Allow the mixture to pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 60-120 minutes. Standard coupling times of 15-30 minutes are often insufficient for branched residues.[6]
-
Drain the coupling solution and wash the resin with DMF (3 times).
-
Recommended: Perform a second coupling (Double Coupling) by repeating steps 1-6 to ensure the reaction goes to completion.
-
After the final coupling, wash the resin thoroughly with DMF (3 times) and DCM (3 times) and dry a small sample for a completion test.
Monitoring Coupling Completion: A qualitative ninhydrin (Kaiser) test can be performed on a small sample of resin beads.[8]
-
Blue beads: Indicate the presence of unreacted primary amines (incomplete coupling).
-
Colorless/Yellow beads: Indicate the absence of primary amines (complete coupling).
Step 4: Capping (Optional)
If the coupling of this compound is found to be incomplete after double coupling, any unreacted amino groups should be "capped" to prevent the formation of deletion sequences.
-
Treat the resin with a solution of acetic anhydride and DIPEA in DMF (e.g., 10:5:85 v/v/v) for 30 minutes.
-
Drain the capping solution and wash the resin thoroughly with DMF.
Step 5: Final Cleavage and Deprotection
After the entire peptide sequence has been assembled, the peptide must be cleaved from the resin, and all side-chain protecting groups must be removed.
-
Wash the final peptide-resin with DCM and dry it under vacuum for at least 3 hours.[9]
-
Prepare a fresh cleavage cocktail. The composition depends on the amino acids present in the peptide.[10]
-
Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin).
-
Stir the mixture at room temperature for 2-4 hours.[10]
-
Filter the resin and collect the filtrate containing the peptide.
-
Wash the resin with a small additional volume of fresh TFA.
-
Combine the filtrates.
Step 6: Peptide Precipitation and Isolation
-
Concentrate the TFA solution to a small volume using a rotary evaporator or a stream of nitrogen.
-
Add the concentrated peptide solution dropwise to a large volume of cold diethyl ether (approx. 10-fold excess) with stirring.
-
A white precipitate (the crude peptide) should form.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether 2-3 more times.
-
Dry the crude peptide pellet under vacuum. The peptide is now ready for purification (e.g., by RP-HPLC) and characterization (e.g., by mass spectrometry).
Data Presentation: Reagent and Time Tables
Table 1: Recommended Reagent Equivalents (per 1 equiv. of resin functional groups)
| Reagent | Standard Coupling | Difficult Coupling (D-Isoleucine) | Purpose |
| Fmoc-Amino Acid | 3 - 5 equiv. | 4 - 5 equiv. (per coupling) | Building Block |
| Coupling Agent (HCTU/HATU) | 2.9 - 4.5 equiv. | 3.8 - 4.8 equiv. (per coupling) | Activation |
| Base (DIPEA/Collidine) | 6 - 10 equiv. | 8 - 10 equiv. (per coupling) | Activation/Neutralization |
| Piperidine (in DMF) | 20% (v/v) | 20% (v/v) | Fmoc Deprotection |
Note: These are starting recommendations and may require optimization based on the specific sequence.
Table 2: Typical Reaction Times for SPPS Steps
| Step | Standard Time | Recommended Time for D-Isoleucine |
| Resin Swelling | 30-60 min | 30-60 min |
| Fmoc Deprotection | 2 x 5-10 min | 2 x 10-15 min |
| Coupling Reaction | 30-60 min | 60-120 min (Double Coupling Recommended) |
| Capping (Optional) | 20-30 min | 20-30 min |
| Final Cleavage | 2-3 hours | 2-4 hours |
Table 3: Common Cleavage Cocktail Compositions
| Reagent Name | Composition (v/v/v/w) | Use Case |
| Reagent K | TFA / Phenol / Water / Thioanisole / EDT (82.5:5:5:5:2.5) | General-purpose cocktail for peptides with sensitive residues (Cys, Met, Trp).[10][11] |
| Reagent B | TFA / Phenol / Water / TIS (88:5:5:2) | Good for Trp, Cys(Trt), His. Does not reduce Met(O).[11] |
| TFA/TIS/Water | TFA / TIS / Water (95:2.5:2.5) | Standard cocktail for simple peptides without sensitive residues. |
Warning: Always handle TFA and other cleavage reagents in a well-ventilated fume hood with appropriate personal protective equipment.[9]
References
- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. chempep.com [chempep.com]
- 8. researchgate.net [researchgate.net]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. scribd.com [scribd.com]
- 11. peptide.com [peptide.com]
Application Notes and Protocols for Fmoc Deprotection of D-Isoleucine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS) due to its base lability, which allows for an orthogonal protection strategy in the synthesis of complex peptides.[1][2] D-Isoleucine, a stereoisomer of the naturally occurring L-Isoleucine, is a crucial building block in the design of peptide-based therapeutics, offering increased stability against enzymatic degradation. The efficient removal of the Fmoc group from D-Isoleucine is a critical step in the stepwise elongation of the peptide chain.
These application notes provide a detailed overview of the standard procedure for the Fmoc deprotection of D-Isoleucine, including the reaction mechanism, detailed protocols for both manual and automated synthesis, methods for monitoring reaction completion, and a discussion of potential side reactions.
Mechanism of Fmoc Deprotection
The removal of the Fmoc group is a base-catalyzed β-elimination reaction. The process is typically carried out using a secondary amine, most commonly piperidine, in a polar aprotic solvent such as N,N-dimethylformamide (DMF).[3][4] The mechanism proceeds in two main steps:
-
Proton Abstraction: The secondary amine acts as a base and abstracts the acidic proton on the C9 carbon of the fluorenyl ring system.[3]
-
β-Elimination: This initial deprotonation leads to a β-elimination reaction, resulting in the formation of a dibenzofulvene (DBF) intermediate and the release of carbamic acid, which subsequently decarboxylates. The highly reactive DBF electrophile is trapped by the excess secondary amine to form a stable adduct, driving the reaction to completion.[2][5]
Quantitative Data on Fmoc Deprotection
The efficiency of Fmoc deprotection can be influenced by several factors, including the concentration of the basic reagent, reaction time, temperature, and the steric hindrance of the amino acid residue. For β-branched amino acids like isoleucine, the reaction may proceed more slowly compared to sterically unhindered amino acids.
Table 1: Common Reagents and Conditions for Fmoc Deprotection
| Reagent | Concentration in DMF | Typical Reaction Time | Temperature | Notes |
| Piperidine | 20% (v/v) | 5-20 minutes | Room Temperature | The most common and standard reagent.[6][7] |
| Piperazine | 20% (v/v) | 10-30 minutes | Room Temperature | An alternative that can sometimes reduce side reactions.[8] |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 2-5% (v/v) with a scavenger | 1-5 minutes | Room Temperature | A stronger, non-nucleophilic base for faster deprotection. Often used with a nucleophilic scavenger like piperidine.[5] |
Table 2: Typical Two-Step Fmoc Deprotection Protocol Timings
| Step | Reagent | Duration | Purpose |
| First Deprotection | 20% Piperidine in DMF | 1-3 minutes | Initial rapid removal of the Fmoc group. |
| Second Deprotection | 20% Piperidine in DMF | 10-15 minutes | Ensures complete deprotection, especially for sterically hindered residues. |
Experimental Protocols
Manual Fmoc Deprotection of Resin-Bound D-Isoleucine
This protocol is suitable for a standard solid-phase peptide synthesis on a 0.1 mmol scale.
Materials:
-
Fmoc-D-Isoleucine-loaded resin (e.g., Wang, Rink Amide)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, sequencing grade
-
Deprotection Solution: 20% (v/v) piperidine in DMF
-
Washing Solution: DMF
-
Solid-phase synthesis reaction vessel with a sintered glass frit
-
Shaker or nitrogen bubbling apparatus for agitation
Procedure:
-
Resin Swelling: Swell the this compound-loaded resin in DMF for 30-60 minutes in the reaction vessel.[7]
-
Solvent Removal: Drain the DMF from the reaction vessel.
-
First Deprotection: Add the 20% piperidine in DMF solution to the resin. Agitate the mixture for 1-3 minutes at room temperature.[4]
-
Solution Removal: Drain the piperidine solution.
-
Second Deprotection: Add a fresh aliquot of the 20% piperidine in DMF solution and agitate for 10-15 minutes at room temperature.
-
Solution Removal: Drain the piperidine solution.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.
-
Confirmation of Deprotection (Optional): Perform a qualitative test (e.g., Kaiser test) to confirm the presence of a free primary amine.[9]
Automated Fmoc Deprotection
Modern automated peptide synthesizers are pre-programmed for Fmoc deprotection cycles. The standard parameters generally follow the principles of the manual protocol.
Typical Automated Synthesizer Cycle:
-
Addition of 20% piperidine in DMF to the reaction vessel containing the resin.
-
Agitation for a pre-set time (often a two-stage deprotection as described above).
-
Draining of the deprotection solution.
-
A series of DMF washes to remove residual reagents.
Many automated synthesizers can monitor the completion of the deprotection reaction in real-time.[10]
Monitoring the Deprotection Reaction
The completion of the Fmoc deprotection can be monitored by detecting the presence of the free N-terminal amine or by quantifying the released Fmoc chromophore.
Qualitative Monitoring:
-
Kaiser Test (Ninhydrin Test): This is a colorimetric test that gives a positive blue/purple result in the presence of primary amines. A sample of the resin beads is heated with ninhydrin reagents. This test is not suitable for N-terminal proline residues.[11]
Quantitative Monitoring:
-
UV Spectrophotometry: The dibenzofulvene-piperidine adduct has a characteristic UV absorbance maximum around 301 nm. By monitoring the absorbance of the solution flowing from the reaction vessel during the deprotection and washing steps, the reaction progress can be followed in real-time. The deprotection is considered complete when the absorbance returns to baseline.[9][10]
Potential Side Reactions
While the Fmoc deprotection with piperidine is generally efficient, some side reactions can occur, particularly with sensitive amino acid sequences. For β-branched amino acids like isoleucine, the primary concern is incomplete deprotection due to steric hindrance.
-
Incomplete Deprotection: If the Fmoc group is not completely removed, the subsequent coupling reaction will not occur, leading to a deletion sequence in the final peptide. This can be mitigated by using a two-step deprotection protocol or extending the deprotection time.
-
Aspartimide Formation: In sequences containing aspartic acid, piperidine can catalyze the formation of a cyclic aspartimide intermediate, which can lead to racemization and the formation of β-aspartyl peptides.[12]
-
Diketopiperazine Formation: At the dipeptide stage, intramolecular cyclization can occur to form a diketopiperazine, leading to the cleavage of the dipeptide from the resin.
Visual Representations
Caption: Mechanism of Fmoc deprotection by piperidine.
Caption: Experimental workflow for Fmoc deprotection.
References
- 1. nbinno.com [nbinno.com]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. peptide.com [peptide.com]
Application Notes and Protocols for Coupling Reagents Compatible with Fmoc-D-Isoleucine
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Challenge of Coupling Fmoc-D-Isoleucine
This compound, like other β-branched and sterically hindered amino acids, presents a significant challenge in solid-phase peptide synthesis (SPPS). The bulky side chain adjacent to the α-carbon slows down the kinetics of peptide bond formation. This can lead to incomplete coupling reactions, resulting in deletion sequences and lower purity of the final peptide. Furthermore, the prolonged reaction times and harsh conditions often required can increase the risk of racemization at the α-carbon, compromising the stereochemical integrity of the product.[1]
The mechanism of racemization for urethane-protected amino acids, such as Fmoc-derivatives, typically proceeds through the formation of a 5(4H)-oxazolone intermediate.[1] This process is accelerated by the presence of strong bases and elevated temperatures.[2] Therefore, the selection of an appropriate coupling reagent and optimized reaction conditions is critical to achieve high coupling efficiency while minimizing epimerization.
This document provides a detailed guide to the most effective coupling reagents for this compound, including comparative data, detailed experimental protocols, and visual workflows to aid in reagent selection and application.
Recommended Coupling Reagents
The most successful coupling strategies for sterically hindered amino acids like this compound rely on highly reactive reagents that can accelerate amide bond formation without promoting racemization. Modern coupling reagents are broadly classified into onium (aminium/uronium and phosphonium) salts and carbodiimides used with additives.
-
Onium Salts: These reagents, such as HATU and COMU, form highly reactive intermediates (active esters) that facilitate rapid coupling.[1][3]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a uronium salt that forms a highly reactive OAt-ester.[4][5] The 7-azabenzotriazole (HOAt) moiety makes the active ester more susceptible to nucleophilic attack than HOBt-based esters, leading to faster and more complete couplings.[5]
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a third-generation uronium salt based on OxymaPure.[6] It demonstrates coupling efficiencies comparable or superior to HATU, particularly for challenging sequences.[1][7] Its key advantages include a better safety profile (non-explosive), reduced allergenic potential, and water-soluble byproducts that simplify purification.[6][8]
-
-
Carbodiimides with Additives: This classic approach remains highly effective, especially when minimizing racemization is the top priority.
-
DIC/OxymaPure: The combination of a carbodiimide, such as Diisopropylcarbodiimide (DIC), with an additive is a robust method.[2] OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate) is a non-explosive and highly efficient alternative to HOBt and HOAt.[9] This combination is particularly recommended for minimizing racemization as it can be performed without the pre-activation step in the presence of a strong tertiary amine base, which is a common promoter of racemization with onium salts.[1][2]
-
Comparative Data of Key Coupling Reagents
The following table summarizes the performance characteristics of the recommended coupling reagents for sterically hindered amino acids. Quantitative values for racemization can be sequence- and condition-dependent; the data presented are indicative of relative performance.
| Reagent/System | Reagent Type | Typical Equivalents (AA:Reagent:Base) | Typical Time | Coupling Efficiency | Racemization Risk | Key Advantages & Considerations |
| HATU/DIPEA | Uronium Salt | 1 : 0.95 : 2 | 30 min - 4 hr | Very High | Low to Moderate | Highly efficient, fast kinetics.[4] Base (DIPEA) can promote racemization.[1] Benzotriazole-based (potentially explosive).[3] |
| COMU/DIPEA | Uronium Salt | 1 : 1 : 2 | 30 min - 2 hr | Very High | Very Low | Superior efficiency for hindered couplings.[6] Non-explosive, safer profile.[8] Water-soluble byproducts.[7] |
| DIC/OxymaPure | Carbodiimide + Additive | 1 : 1 : 1 | 1 - 4 hr | High | Very Low | Excellent for suppressing racemization.[2][9] Non-explosive. Ideal for sensitive amino acids. Reaction may be slower than with onium salts. |
Note: Equivalents are relative to the amino acid. Base is typically N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine. Reaction times are estimates and should be monitored (e.g., via Kaiser test).
Visualization of Workflows and Mechanisms
The following diagrams illustrate the general peptide synthesis cycle, a decision-making workflow for reagent selection, and the chemical activation mechanism.
Caption: General workflow for one cycle of Fmoc Solid-Phase Peptide Synthesis (SPPS).
Caption: Decision tree for selecting a coupling reagent for hindered amino acids.
Caption: Simplified activation pathways for Onium Salt vs. Carbodiimide systems.
Experimental Protocols
The following are generalized protocols for manual solid-phase peptide synthesis on a 0.1 mmol scale. Adjust volumes and equivalents as necessary based on resin loading and scale. Always work in a well-ventilated fume hood and use appropriate personal protective equipment.
Protocol 1: HATU-Mediated Coupling
This protocol is designed for high efficiency and is suitable for most hindered couplings.[4]
Materials:
-
This compound (5 eq., 0.5 mmol)
-
HATU (4.75 eq., 0.475 mmol)
-
N,N-Diisopropylethylamine (DIPEA) (10 eq., 1.0 mmol)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Resin-bound peptide with free N-terminal amine (0.1 mmol)
-
Washing Solvents: DMF, Dichloromethane (DCM)
-
Deprotection Solution: 20% (v/v) piperidine in DMF
Procedure:
-
Resin Preparation: a. Ensure the N-terminal Fmoc group of the resin-bound peptide has been removed using the deprotection solution (e.g., 2 x 10 min treatments). b. Wash the deprotected resin thoroughly with DMF (5 x 1 min) to remove all traces of piperidine.
-
Activation Solution Preparation (Pre-activation): a. In a separate glass vial, dissolve this compound (0.5 mmol) and HATU (0.475 mmol) in ~2 mL of DMF. b. Add DIPEA (1.0 mmol) to the solution. c. Mix gently (vortex) for 1-2 minutes. Note: Do not let the activation mixture stand for extended periods before adding to the resin, as this can increase racemization.
-
Coupling Reaction: a. Drain the DMF from the washed resin. b. Immediately add the freshly prepared activation solution to the resin. c. Agitate the reaction vessel using a shaker or nitrogen bubbling at room temperature. d. Allow the coupling to proceed for 1 to 4 hours.
-
Monitoring and Completion: a. Monitor the reaction for completion by taking a small sample of resin beads and performing a Kaiser test. A negative test (beads remain yellow/colorless) indicates a complete reaction. b. If the reaction is incomplete after 2 hours, consider extending the reaction time or performing a second coupling (double coupling).
-
Washing: a. Once the reaction is complete, drain the reaction solution. b. Wash the resin thoroughly with DMF (3 x 1 min), DCM (2 x 1 min), and finally DMF (2 x 1 min) to prepare for the next deprotection step.
Protocol 2: COMU-Mediated Coupling
This protocol offers high efficiency with an improved safety profile and easier workup due to water-soluble byproducts.[6][7]
Materials:
-
This compound (5 eq., 0.5 mmol)
-
COMU (5 eq., 0.5 mmol)
-
N,N-Diisopropylethylamine (DIPEA) (10 eq., 1.0 mmol)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Resin-bound peptide with free N-terminal amine (0.1 mmol)
Procedure:
-
Resin Preparation: a. Perform Fmoc deprotection and wash the resin as described in Protocol 1 (Steps 1a-1b).
-
Activation and Coupling (In-situ): a. In a separate vial, dissolve this compound (0.5 mmol) and COMU (0.5 mmol) in ~2 mL of DMF. b. Drain the DMF from the washed resin. c. Add the this compound/COMU solution to the resin. d. Immediately add DIPEA (1.0 mmol) to the resin slurry. A color change is often observed, which can serve as a visual indicator of the reaction.[6] e. Agitate the reaction vessel at room temperature for 30 minutes to 2 hours.
-
Monitoring and Washing: a. Monitor the reaction using the Kaiser test as described in Protocol 1 (Step 4a). b. Once complete, drain the solution and wash the resin as described in Protocol 1 (Step 5).
Protocol 3: DIC/OxymaPure-Mediated Coupling
This protocol is the method of choice when the primary goal is to minimize racemization.[2][9]
Materials:
-
This compound (5 eq., 0.5 mmol)
-
OxymaPure (5 eq., 0.5 mmol)
-
Diisopropylcarbodiimide (DIC) (5 eq., 0.5 mmol)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Resin-bound peptide with free N-terminal amine (0.1 mmol)
Procedure:
-
Resin Preparation: a. Perform Fmoc deprotection and wash the resin as described in Protocol 1 (Steps 1a-1b).
-
Coupling Reaction (No Base Pre-activation): a. In a separate vial, dissolve this compound (0.5 mmol) and OxymaPure (0.5 mmol) in ~2 mL of DMF. b. Drain the DMF from the washed resin. c. Add the this compound/OxymaPure solution to the resin. d. Add DIC (0.5 mmol) to the resin slurry. Note: DIC is the activator and does not require a tertiary amine base like DIPEA for the coupling reaction itself, which is key to suppressing racemization. e. Agitate the reaction vessel at room temperature for 1 to 4 hours.
-
Monitoring and Washing: a. Monitor the reaction using the Kaiser test. This method may be slightly slower than onium salt methods. b. Once complete, drain the solution and wash the resin thoroughly as described in Protocol 1 (Step 5). The urea byproduct from DIC is soluble in DMF and DCM.[1]
Troubleshooting and Final Remarks
-
Incomplete Coupling: If a Kaiser test remains positive, a "double coupling" can be performed by draining the reaction solution, washing with DMF, and repeating the coupling protocol with a fresh solution of activated amino acid.
-
Aggregation: For difficult or hydrophobic sequences prone to aggregation, switching the solvent to N-Methyl-2-pyrrolidone (NMP) or using a 1:1 mixture of DMF/DCM may improve results.[10]
-
Base Selection: While DIPEA is common, the more sterically hindered and weaker base 2,4,6-collidine can be substituted to further reduce the risk of racemization when using onium salt reagents.[1]
The choice of coupling reagent for this compound is a critical decision that impacts yield, purity, and stereochemical integrity. For maximum speed and efficiency, onium salts like HATU and COMU are excellent choices, with COMU offering a superior safety and environmental profile.[4][6] When racemization is the paramount concern, the DIC/OxymaPure system provides a robust and reliable method for introducing this and other sensitive amino acids.[2] Proper execution of these protocols will enable the successful incorporation of this compound into complex peptide targets.
References
- 1. bachem.com [bachem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. An efficient Coupling Reagent: COMU_Chemicalbook [chemicalbook.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. peptide.com [peptide.com]
Application Notes and Protocols: Enhancing Antimicrobial Peptides with Fmoc-D-Isoleucine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antimicrobial peptides (AMPs) are a promising class of therapeutic agents due to their broad-spectrum activity and unique mechanisms of action that can circumvent conventional antibiotic resistance. However, their clinical application is often hindered by their susceptibility to proteolytic degradation in biological systems.[1] A key strategy to overcome this limitation is the incorporation of non-natural D-amino acids, such as D-Isoleucine, into the peptide sequence.
The substitution of L-amino acids with their D-enantiomers can render AMPs resistant to proteases, which are stereospecific for L-amino acids.[2][3] This modification can significantly enhance peptide stability and bioavailability without compromising, and in some cases even improving, antimicrobial efficacy.[4][5] This document provides detailed application notes on the benefits of incorporating Fmoc-D-Isoleucine into AMPs and comprehensive protocols for the synthesis and evaluation of these modified peptides.
Key Advantages of D-Isoleucine Incorporation
Incorporating D-Isoleucine into antimicrobial peptides offers several key advantages:
-
Enhanced Proteolytic Stability: D-amino acid substitutions make peptides highly resistant to degradation by proteases found in serum and secreted by bacteria.[2][6] This increased stability can lead to a longer in vivo half-life and sustained therapeutic effect.
-
Maintained or Improved Antimicrobial Activity: Peptides with D-amino acid substitutions often retain antimicrobial activity comparable to their all-L-amino acid counterparts and, in some instances, show improved potency.[4] The antimicrobial action of many AMPs is primarily dependent on their physical interaction with the bacterial membrane, a target that is not chiral-specific.[4]
-
Reduced Cytotoxicity: The incorporation of D-amino acids can lead to a decrease in hemolytic activity and cytotoxicity towards mammalian cells.[4][7] This improved selectivity enhances the therapeutic window of the AMP.
-
Overcoming Resistance: Modified AMPs with unnatural amino acids can be effective against multi-drug resistant bacterial strains.[8]
Data Summary: Effects of D-Amino Acid Substitution
The following tables summarize quantitative data from various studies on the impact of D-amino acid incorporation on antimicrobial activity, hemolytic activity, and cytotoxicity.
Table 1: Minimum Inhibitory Concentration (MIC) of D-Amino Acid Substituted AMPs
| Peptide | Original Sequence | Modification | Target Organism | Original MIC (µM) | Modified MIC (µM) | Reference |
| Polybia-MPI | IDWKKLLDAAKQIL-NH2 | All D-amino acid enantiomer (D-MPI) | E. coli | 16 | 8 | [4] |
| S. aureus | 8 | 8 | [4] | |||
| C. albicans | 32 | 16 | [4] | |||
| Polybia-CP | ILGTILGLLKSL-NH2 | All D-amino acid enantiomer (D-CP) | E. coli | 16 | 16 | [6] |
| S. aureus | 8 | 8 | [6] | |||
| Piscidin-1 | FFHHIFRGIVHVGKTIHRLVTG | I16K substitution | A. baumannii | 4 | 4 | [9] |
| S. aureus (MRSA) | 4 | 4 | [9] |
Table 2: Hemolytic and Cytotoxic Activity of D-Amino Acid Substituted AMPs
| Peptide | Modification | Hemolytic Activity (HC50 in µM) | Cytotoxicity (IC50 in µM) vs. Cell Line | Reference |
| Polybia-MPI | All D-amino acid enantiomer (D-MPI) | > 256 (decreased compared to original) | Not specified | [4] |
| Polybia-CP | All D-amino acid enantiomer (D-CP) | > 256 (decreased compared to original) | Not specified | [6] |
| CM15 | D-Lysine substitutions | Significantly increased (less hemolytic) | 78 - 130 vs. RAW264.7 macrophages (increased) | [10] |
| Piscidin-1 | I16K substitution | > 200 (increased) | > 100 vs. HEK-293 | [9] |
Experimental Protocols
This section provides detailed protocols for the synthesis and evaluation of AMPs incorporating this compound.
Protocol for Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of an antimicrobial peptide incorporating this compound using Fmoc solid-phase peptide synthesis (SPPS).[11][12][13]
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-L-amino acids and this compound
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
ddH2O
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 1 hour in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Shake for 5 minutes, then drain.
-
Add a fresh solution of 20% piperidine in DMF and shake for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve 4 equivalents of the desired Fmoc-amino acid (or this compound) and 4 equivalents of OxymaPure® in DMF.
-
Add 4 equivalents of DIC to the amino acid solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Shake for 2 hours at room temperature.
-
To monitor coupling completion, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.
-
Once the coupling is complete (yellow/clear beads), drain the solution and wash the resin with DMF (3 times), DCM (3 times), and DMF (3 times).
-
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After coupling the final amino acid, perform a final deprotection step as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/ddH2O (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.[12]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the peptide pellet under vacuum.
-
-
Purification and Analysis:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the peptide by mass spectrometry.
-
Caption: Workflow for Fmoc-based solid-phase peptide synthesis.
Protocol for Minimum Inhibitory Concentration (MIC) Assay
This protocol describes the broth microdilution method to determine the MIC of the synthesized peptides against bacterial strains, adapted from CLSI guidelines with modifications for cationic peptides.[14][15][16]
Materials:
-
Synthesized antimicrobial peptide
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Mueller-Hinton Broth (MHB) or Cation-Adjusted Mueller-Hinton Broth (CA-MHB)
-
Sterile 96-well polypropylene microtiter plates (low-binding)
-
0.01% acetic acid with 0.2% bovine serum albumin (BSA) for peptide dilution
-
Spectrophotometer or microplate reader
Procedure:
-
Peptide Preparation:
-
Prepare a stock solution of the peptide in sterile water or 0.01% acetic acid.
-
Perform serial two-fold dilutions of the peptide stock solution in 0.01% acetic acid with 0.2% BSA to prevent peptide loss.[15] The final concentrations should typically range from 128 µg/mL to 0.25 µg/mL.
-
-
Bacterial Inoculum Preparation:
-
Inoculate a single bacterial colony into MHB and incubate overnight at 37°C.
-
Dilute the overnight culture in fresh MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Further dilute the bacterial suspension in MHB to a final concentration of approximately 5 x 10⁵ CFU/mL.[15]
-
-
Assay Plate Setup:
-
In a sterile 96-well polypropylene plate, add 50 µL of the diluted bacterial suspension to each well.
-
Add 50 µL of each peptide dilution to the corresponding wells, resulting in a total volume of 100 µL.
-
Include a positive control (bacteria with no peptide) and a negative control (broth only).
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the peptide that completely inhibits visible growth of the bacteria.
-
Alternatively, measure the optical density (OD) at 600 nm using a microplate reader. The MIC is the concentration at which there is ≥90% inhibition of growth compared to the positive control.
-
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Protocol for Hemolysis Assay
This protocol measures the lytic activity of the synthesized peptides against human red blood cells (RBCs) as an indicator of cytotoxicity.[17][18][19]
Materials:
-
Synthesized antimicrobial peptide
-
Fresh human red blood cells (RBCs)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Triton X-100 (1% v/v in PBS) for positive control
-
Sterile 96-well V-bottom microtiter plates
-
Centrifuge
-
Spectrophotometer or microplate reader
Procedure:
-
RBC Preparation:
-
Centrifuge fresh human blood at 1,000 x g for 10 minutes at 4°C.
-
Aspirate the plasma and buffy coat.
-
Wash the RBCs three times with cold PBS, centrifuging at 1,000 x g for 10 minutes after each wash.
-
Prepare a 2% (v/v) suspension of the washed RBCs in PBS.
-
-
Assay Plate Setup:
-
Prepare serial dilutions of the peptide in PBS in a 96-well plate (e.g., from 256 µM to 1 µM).
-
Add 50 µL of each peptide dilution to the wells.
-
Add 50 µL of PBS to the negative control wells (0% hemolysis).
-
Add 50 µL of 1% Triton X-100 to the positive control wells (100% hemolysis).
-
-
Incubation:
-
Add 50 µL of the 2% RBC suspension to all wells.
-
Incubate the plate at 37°C for 1 hour with gentle shaking.
-
-
Measurement:
-
Centrifuge the plate at 1,000 x g for 5 minutes to pellet the intact RBCs.
-
Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
Measure the absorbance of the supernatant at 450 nm (hemoglobin release).
-
-
Calculation:
-
Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_neg_ctrl) / (Abs_pos_ctrl - Abs_neg_ctrl)] x 100
-
Caption: Workflow for the hemolysis assay.
Protocol for Cell Viability (MTT) Assay
This protocol assesses the cytotoxicity of the peptides against a mammalian cell line (e.g., HEK-293 or HaCaT) using the MTT assay.[20][21][22]
Materials:
-
Synthesized antimicrobial peptide
-
Mammalian cell line (e.g., HEK-293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Sterile 96-well flat-bottom cell culture plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the mammalian cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.
-
-
Peptide Treatment:
-
Prepare serial dilutions of the peptide in complete cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the peptide dilutions to the wells.
-
Include untreated cells as a negative control.
-
Incubate for another 24-48 hours.
-
-
MTT Addition:
-
Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Abs_sample / Abs_control) x 100
-
Caption: Workflow for the MTT cell viability assay.
Conclusion
The incorporation of this compound into antimicrobial peptides is a highly effective strategy to enhance their therapeutic potential. This modification significantly improves proteolytic stability while maintaining or even enhancing antimicrobial activity and reducing cytotoxicity. The protocols provided in this document offer a comprehensive guide for the synthesis and evaluation of these promising next-generation antimicrobial agents. By following these standardized methods, researchers can effectively screen and develop novel peptide-based therapeutics to combat the growing threat of antibiotic resistance.
References
- 1. D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimicrobial activity and stability to proteolysis of small linear cationic peptides with D-amino acid substitutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial activity and stability of the d-amino acid substituted derivatives of antimicrobial peptide polybia-MPI - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Switching Bond: Generation of New Antimicrobial Peptides via the Incorporation of an Intramolecular Isopeptide Bond - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Substitution of lysine for isoleucine at the center of the nonpolar face of the antimicrobial peptide, piscidin-1, leads to an increase in the rapidity of bactericidal activity and a reduction in toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Chemical Synthesis of Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 13. chem.uci.edu [chem.uci.edu]
- 14. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 15. benchchem.com [benchchem.com]
- 16. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 17. Hemolytic Activity of Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. mdpi.com [mdpi.com]
- 20. In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. creative-diagnostics.com [creative-diagnostics.com]
Application Notes and Protocols for Enhancing Peptide Proteolytic Resistance with Fmoc-D-Isoleucine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptides offer significant therapeutic potential due to their high specificity and potency. However, their clinical application is often hindered by a short in vivo half-life, primarily due to rapid degradation by proteases.[1] A leading strategy to overcome this limitation is the incorporation of non-canonical amino acids, such as D-amino acids, into the peptide sequence.[2] Natural proteases are stereospecific and primarily recognize and cleave peptide bonds between L-amino acids.[3] By substituting a natural L-amino acid with its D-enantiomer, the resulting peptide becomes significantly more resistant to enzymatic degradation.[4][5]
Fmoc-D-Isoleucine is a key building block used in solid-phase peptide synthesis (SPPS) to introduce a D-isoleucine residue. This strategic substitution can dramatically enhance the metabolic stability and pharmacokinetic profile of a peptide therapeutic, increasing its half-life and bioavailability.[6] These application notes provide an overview, quantitative data, and detailed protocols for utilizing this compound to develop protease-resistant peptides.
Principle of Proteolytic Resistance via D-Amino Acid Incorporation
The fundamental mechanism behind the enhanced stability of D-amino acid-containing peptides lies in the stereospecificity of proteases. The active site of a protease is a precisely arranged three-dimensional pocket that recognizes the specific side chains and backbone conformation of its L-amino acid substrate. The introduction of a D-amino acid, such as D-Isoleucine, alters the peptide backbone's local conformation and presents a stereochemically incompatible structure to the enzyme's active site.[7][8] This steric hindrance prevents the formation of the enzyme-substrate complex necessary for proteolysis, rendering the peptide bond resistant to cleavage.[7]
Quantitative Data Summary: Proteolytic Stability
The incorporation of D-Isoleucine in place of L-Isoleucine significantly increases peptide stability in various biological media. The following table summarizes representative data comparing the proteolytic stability of a hypothetical peptide (Peptide-L-Ile) with its D-Isoleucine-substituted analog (Peptide-D-Ile). Data is based on typical results reported in the literature where D-amino acid substitution enhances stability against proteases like trypsin or in plasma.[9][10][11]
| Parameter | Peptide-L-Ile | Peptide-D-Ile | Condition | Reference Method |
| Half-life (t½) in Human Serum | ~15 minutes | > 12 hours | 37°C Incubation | HPLC/LC-MS Analysis |
| % Remaining after 4h with Trypsin | < 5% | > 95% | 37°C, 1:100 Enzyme:Peptide | HPLC Analysis |
| % Remaining after 24h with Proteinase K | < 1% | ~60% | 37°C, 1:100 Enzyme:Peptide | HPLC Analysis[10][12] |
| % Remaining after 8h in Human Plasma | ~10% | > 90% | 37°C Incubation | HPLC/LC-MS Analysis[10] |
Experimental Protocols
Protocol 1: Synthesis of a D-Isoleucine Containing Peptide via Fmoc-SPPS
This protocol outlines the standard procedure for solid-phase peptide synthesis (SPPS) using Fmoc chemistry to incorporate this compound.
Materials:
-
Rink Amide or Wang resin
-
Fmoc-protected L-amino acids
-
This compound (Fmoc-D-Ile-OH)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Deprotection solution: 20% (v/v) piperidine in DMF
-
Coupling reagents: HBTU/HCTU or DIC/Oxyma
-
Activator base: N,N-Diisopropylethylamine (DIPEA)
-
Washing solvents: DMF, DCM, Isopropanol
-
Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Drain the DMF, add the deprotection solution, and agitate for 5 minutes. Drain and repeat with fresh solution for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (x5), DCM (x3), and DMF (x3) to remove piperidine.
-
Amino Acid Coupling: a. Dissolve the Fmoc-amino acid (3-5 equivalents) and coupling reagent (e.g., HBTU, 3-5 eq.) in DMF. b. Add DIPEA (6-10 eq.) to activate the carboxyl group. c. Add the activated amino acid solution to the resin and agitate for 1-2 hours. d. For this compound: Use the same procedure as for other amino acids. Ensure complete dissolution and activation before adding to the resin.
-
Washing: Drain the coupling solution and wash the resin with DMF (x5) and DCM (x3).
-
Cycle Repetition: Repeat steps 2-5 for each amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (Step 2).
-
Cleavage and Deprotection: a. Wash the resin with DCM and dry under a stream of nitrogen. b. Add the cold cleavage cocktail to the resin and agitate for 2-3 hours at room temperature. c. Filter the resin and collect the filtrate containing the cleaved peptide.
-
Peptide Precipitation: Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether.
-
Purification: Centrifuge to pellet the peptide, wash with cold ether, and dry. Purify the crude peptide using reverse-phase HPLC (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final peptide using LC-MS.
Protocol 2: In Vitro Proteolytic Stability Assay
This protocol describes how to assess and compare the stability of L- and D-isoleucine-containing peptides in the presence of a specific protease or in human serum.
References
- 1. nbinno.com [nbinno.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. lifetein.com [lifetein.com]
- 5. researchgate.net [researchgate.net]
- 6. chempep.com [chempep.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. D-peptide - Wikipedia [en.wikipedia.org]
- 9. Antimicrobial activity and stability to proteolysis of small linear cationic peptides with D-amino acid substitutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics [frontiersin.org]
- 11. Evaluation of Strategies for Improving Proteolytic Resistance of Antimicrobial Peptides by Using Variants of EFK17, an Internal Segment of LL-37 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
Application of Fmoc-D-Isoleucine in Peptide Drug Development: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids is a cornerstone of modern peptide drug design, aimed at overcoming the inherent limitations of natural peptides, such as poor metabolic stability. Fmoc-D-Isoleucine, the 9-fluorenylmethoxycarbonyl-protected form of D-Isoleucine, is a critical building block in this endeavor. Its use in solid-phase peptide synthesis (SPPS) allows for the strategic replacement of L-Isoleucine to enhance proteolytic resistance, modulate conformation, and ultimately improve the pharmacokinetic profile of peptide therapeutics.
This document provides detailed application notes on the utility of this compound and comprehensive protocols for its incorporation into synthetic peptides.
Key Applications of this compound
The primary application of this compound in peptide drug development is to confer resistance to enzymatic degradation.[1] Natural proteases are stereospecific for L-amino acids, and the introduction of a D-enantiomer at or near a cleavage site creates a stereochemical mismatch that hinders enzyme binding and catalysis.[1] This steric hindrance is a fundamental reason why peptides containing D-amino acids exhibit significantly enhanced stability.[1]
Benefits of Incorporating D-Isoleucine:
-
Enhanced Proteolytic Stability: Substitution of L-Isoleucine with D-Isoleucine can dramatically increase a peptide's half-life in biological fluids by preventing degradation by proteases.[1][2]
-
Modulation of Secondary Structure: The introduction of a D-amino acid can induce or stabilize specific secondary structures, such as β-turns, which can be crucial for receptor binding and biological activity.[3][4]
-
Improved Pharmacokinetic Properties: By increasing stability, the in vivo circulation time of the peptide drug is extended, potentially leading to improved bioavailability and less frequent dosing regimens.[1]
-
Receptor Selectivity and Affinity: Altering the stereochemistry at a specific position can influence how a peptide interacts with its target receptor, sometimes leading to increased affinity or altered selectivity.
While no major FDA-approved peptide drugs explicitly list D-Isoleucine in their publicly available sequence, the principles of its use are well-established through numerous research peptides and the broader class of D-amino acid-containing therapeutics. For instance, the incorporation of other D-amino acids, like D-Phenylalanine in the α-melanocyte-stimulating hormone analogue Bremelanotide, is a validated strategy to increase stability and potency.[4][5]
Quantitative Data: Enhanced Stability with D-Amino Acid Substitution
The substitution of an L-amino acid with its D-enantiomer provides a significant barrier to enzymatic digestion. The following table, synthesized from data on a model antimicrobial peptide, illustrates the typical stability enhancement observed when a D-amino acid is incorporated. While this data features D-Leucine, the principle of steric protection against proteolysis is directly applicable to D-Isoleucine.
| Peptide Variant | Time (hours) | Remaining Peptide (%) |
| L-amino acid Peptide | 0 | 100 |
| 1 | 45 | |
| 5 | 10 | |
| 18 | <1 | |
| 24 | 0 | |
| D-amino acid Substituted Peptide | 0 | 100 |
| 1 | 98 | |
| 5 | 85 | |
| 18 | 65 | |
| 24 | 58 | |
| Table 1: Comparative enzymatic stability of an L-amino acid peptide versus its D-amino acid substituted analogue in the presence of trypsin. The data demonstrates a dramatic increase in half-life for the D-amino acid containing peptide.[2] |
Experimental Protocols
Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) - this compound Coupling
This protocol outlines the manual steps for incorporating this compound into a peptide sequence using standard Fmoc/tBu chemistry on a resin support.
Materials:
-
Fmoc-D-Ile-OH
-
Resin (e.g., Rink Amide, Wang, or 2-Chlorotrityl Chloride resin pre-loaded with the C-terminal amino acid)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Deprotection Solution: 20% (v/v) piperidine in DMF
-
Activation Solution:
-
HBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
-
Washing Solvents: DMF, DCM, Isopropanol (IPA)
-
Kaiser Test Kit (for monitoring coupling completion)
-
Reaction vessel for manual synthesis
Procedure:
-
Resin Swelling:
-
Place the resin (e.g., 0.1 mmol scale) in the reaction vessel.
-
Add DMF to cover the resin and allow it to swell for at least 1 hour with gentle agitation.[6]
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add the deprotection solution (20% piperidine in DMF) to the resin.
-
Agitate for 3-5 minutes, then drain.
-
Add a fresh portion of the deprotection solution and agitate for an additional 10-15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 times), DCM (3 times), and finally DMF (3 times) to remove all traces of piperidine.[6]
-
-
This compound Activation and Coupling:
-
In a separate vial, dissolve Fmoc-D-Ile-OH (4 equivalents relative to resin loading) and HBTU/HATU (3.9 equivalents) in a minimal amount of DMF.
-
Add DIPEA (8 equivalents) to the amino acid solution. The solution will typically change color, indicating activation.
-
Immediately add the activated this compound solution to the deprotected resin in the reaction vessel.
-
Agitate the mixture at room temperature for 1-2 hours. Due to the steric hindrance of the β-branched side chain of isoleucine, a longer coupling time or double coupling may be necessary.[7]
-
After the reaction, drain the coupling solution.
-
-
Washing:
-
Wash the resin thoroughly with DMF (5 times), DCM (3 times), and IPA (3 times) to remove excess reagents and byproducts.
-
-
Monitoring the Coupling Reaction (Optional but Recommended):
-
Take a small sample of the resin beads and perform a Kaiser test.
-
A blue bead color indicates the presence of free primary amines, signifying an incomplete coupling. If the test is positive, repeat the coupling step (Step 3).
-
A yellow/colorless bead indicates a complete reaction.
-
-
Chain Elongation:
-
Repeat the deprotection (Step 2) and coupling (Step 3) cycles for the subsequent amino acids in the peptide sequence.
-
Protocol 2: Peptide Cleavage and Deprotection
Materials:
-
Peptidyl-resin (fully synthesized)
-
Cleavage Cocktail: Trifluoroacetic acid (TFA) with scavengers. A common mixture (Reagent K) is:
-
TFA (92.5%)
-
Water (2.5%)
-
Triisopropylsilane (TIS) (2.5%)
-
Dithiothreitol (DTT) or Ethanedithiol (EDT) (2.5%) (especially if Cys is present)
-
-
Cold diethyl ether
-
Centrifuge and tubes
Procedure:
-
Wash the final peptidyl-resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin) and incubate at room temperature with occasional swirling for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide into a centrifuge tube.
-
Precipitate the crude peptide by adding the TFA solution to a 10-fold excess of cold diethyl ether.
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Decant the ether, wash the peptide pellet with more cold ether, and centrifuge again. Repeat this step 2-3 times.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Protocol 3: Peptide Analysis by RP-HPLC and Mass Spectrometry
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a suitable solvent, typically a mixture of 0.1% TFA in water and acetonitrile.
-
RP-HPLC Analysis:
-
Inject the sample onto a C18 reverse-phase HPLC column.
-
Elute the peptide using a gradient of acetonitrile in water (both containing 0.1% TFA). A typical gradient is 5% to 95% acetonitrile over 30 minutes.
-
Monitor the elution profile using a UV detector at 214 nm or 220 nm.
-
-
Mass Spectrometry:
-
Couple the HPLC eluent to an electrospray ionization (ESI) mass spectrometer to confirm the molecular weight of the synthesized peptide.
-
The observed mass should correspond to the calculated theoretical mass of the peptide containing D-Isoleucine.
-
Visualizations: Workflows and Signaling Pathways
General Workflow for Peptide Drug Development Incorporating this compound
The following diagram illustrates the overall process from initial synthesis to final analysis of a peptide containing D-Isoleucine.
Caption: Experimental workflow for the synthesis and analysis of a peptide containing D-Isoleucine.
Illustrative Signaling Pathway: Oxytocin Receptor
While a specific D-Isoleucine-containing drug targeting a unique pathway is not prominently documented, we can illustrate the mechanism of a related peptide therapeutic. Carbetocin, a long-acting oxytocin analogue used to prevent postpartum hemorrhage, demonstrates how peptide drugs function. It contains modifications for stability, a principle shared with D-amino acid incorporation. It activates the G-protein coupled oxytocin receptor.
Caption: Gq-coupled signaling pathway of the Oxytocin Receptor, a common target for peptide drugs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The Use of d-Amino Acids for Peptide Self-assembled Systems | Peptide-based Biomaterials | Books Gateway | Royal Society of Chemistry [books.rsc.org]
- 4. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Fmoc-D-Isoleucine for Modulating Secondary Structures in Peptides
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy in medicinal chemistry and materials science. Fmoc-D-Isoleucine, the fluorenylmethoxycarbonyl-protected form of D-Isoleucine, serves as a critical building block for introducing a D-amino acid into a growing peptide chain during solid-phase peptide synthesis (SPPS). The use of D-Isoleucine can profoundly influence the resulting peptide's secondary structure, proteolytic stability, and biological activity.
Modulation of Secondary Structures:
The stereochemistry of the amino acid alpha-carbon is a primary determinant of peptide secondary structure. Naturally occurring L-amino acids readily adopt right-handed α-helical and standard β-sheet conformations. The introduction of a D-amino acid, such as D-Isoleucine, disrupts these canonical structures.
-
α-Helix Disruption: A single D-Isoleucine residue within an L-amino acid sequence can act as a "helix breaker," inducing a kink or disrupting the helical fold entirely.[1][2][3] This is because its side chain projects in a sterically unfavorable direction, interfering with the regular hydrogen-bonding pattern of the right-handed helix. However, substitutions at the N- or C-termini may have a less disruptive effect on the overall helical structure.[1][3]
-
β-Sheet Modulation: In β-sheets, the precise alteration of L- and D-amino acids can be used to program specific turns and folds. A D-amino acid can disrupt a standard parallel or anti-parallel β-sheet but can also be strategically employed to nucleate β-hairpins or other turn structures, often in combination with residues like proline or glycine.
-
Induction of Left-Handed Helices: Peptides composed entirely of D-amino acids can form stable left-handed α-helices, which are the mirror image of their L-counterparts.[1][3]
Enhancing Proteolytic Stability:
A major advantage of incorporating D-amino acids is the enhanced resistance to enzymatic degradation.[1][3] Proteases, which are chiral enzymes, are highly specific for L-amino acid substrates. Peptides containing D-Isoleucine are therefore less susceptible to cleavage, leading to a significantly longer half-life in biological systems. This property is highly desirable for the development of peptide-based therapeutics.
Applications in Drug Development:
The ability to modulate structure and enhance stability makes this compound a valuable tool for:
-
Designing Novel Antimicrobial Peptides: The stability of the N-terminus of the antimicrobial peptide bombinin H4 is enhanced by the presence of D-allo-isoleucine, which facilitates its helical conformation in the membrane.[4][5]
-
Developing Enzyme Inhibitors: D-peptides can be designed to bind to enzyme active sites with high affinity and prolonged activity due to their resistance to degradation.
-
Creating Beta-Sheet Breakers: Peptides designed to interfere with the β-sheet aggregation characteristic of amyloid diseases can incorporate D-amino acids to control conformation and stability.[6]
Quantitative Data on Secondary Structure Modulation
The following table summarizes representative data from circular dichroism (CD) spectroscopy, illustrating the impact of substituting an L-amino acid with a D-amino acid on the α-helical content of a model peptide.
| Peptide Sequence (Illustrative) | Substitution | Mean Residue Ellipticity [θ] at 222 nm (deg·cm²·dmol⁻¹) | Estimated α-Helical Content (%) | Data Interpretation |
| Ac-L-Ala-L-Ala-L-Ile -L-Ala-L-Ala-NH₂ | None (Control) | -25,000 | ~75% | The all-L peptide exhibits a strong α-helical conformation. |
| Ac-L-Ala-L-Ala-D-Ile -L-Ala-L-Ala-NH₂ | D-Ile at Position 3 | -5,000 | ~15% | A single, central D-amino acid substitution significantly disrupts the α-helix.[1][3] |
| Ac-D-Ile -L-Ala-L-Ala-L-Ala-L-Ala-NH₂ | D-Ile at N-terminus | -20,000 | ~60% | A terminal D-amino acid substitution is less disruptive to the overall helical content.[1][3] |
| Ac-D-Ala-D-Ala-D-Ile -D-Ala-D-Ala-NH₂ | All-D Peptide | +25,000 (at 222 nm) | ~75% (Left-handed) | A peptide composed entirely of D-amino acids forms a stable left-handed helix, showing an inverted CD spectrum.[2] |
Note: The values presented are illustrative and based on general findings in the literature. The exact impact of a D-Isoleucine substitution is sequence-dependent.
Experimental Protocols
Protocol 1: Fmoc Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of a peptide containing a D-Isoleucine residue using Fmoc chemistry.
Materials:
-
Rink Amide resin
-
Fmoc-protected L-amino acids
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O)
-
Diethyl ether
-
Synthesis vessel with a sintered glass filter
Procedure:
-
Resin Swelling: Place the Rink Amide resin in the synthesis vessel and swell in DMF for 1-2 hours.
-
Fmoc Deprotection: Drain the DMF, add 20% piperidine in DMF to the resin, and agitate for 5 minutes. Drain and repeat with a fresh portion of 20% piperidine for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine.
-
Amino Acid Coupling: a. In a separate vial, dissolve the first Fmoc-L-amino acid (3 eq.), HBTU (3 eq.), and DIPEA (6 eq.) in DMF. b. Add the activation mixture to the resin and agitate for 1-2 hours.
-
Washing: Wash the resin with DMF (3-5 times).
-
Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the sequence. For the desired position, use this compound in the coupling step (Step 4).
-
Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection (Step 2).
-
Final Washing: Wash the resin with DMF, followed by DCM, and dry the resin under vacuum.
-
Cleavage and Deprotection: a. Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature. b. Filter the solution to separate the cleaved peptide from the resin. c. Precipitate the peptide by adding the filtrate to cold diethyl ether. d. Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the mass of the purified peptide using mass spectrometry.
Protocol 2: Secondary Structure Analysis by Circular Dichroism (CD) Spectroscopy
This protocol provides a method for analyzing the secondary structure of the synthesized peptide.
Materials:
-
Purified peptide
-
CD-grade buffer (e.g., 10 mM sodium phosphate, pH 7.4)
-
CD Spectropolarimeter
-
Quartz cuvette (1 mm path length)
Procedure:
-
Sample Preparation: a. Prepare a stock solution of the peptide in the chosen buffer. The final concentration for measurement should be approximately 0.1 mg/mL. b. Prepare a buffer blank (buffer without peptide).
-
Instrument Setup: a. Turn on the spectropolarimeter and nitrogen gas flow. Allow the lamp to warm up for at least 30 minutes. b. Set the measurement parameters: Wavelength range (e.g., 190-260 nm), data pitch (e.g., 1 nm), scan speed (e.g., 50 nm/min), and accumulations (e.g., 3-5 scans).
-
Blank Measurement: a. Fill the quartz cuvette with the buffer blank. b. Run a scan to obtain the baseline spectrum.
-
Sample Measurement: a. Rinse the cuvette thoroughly with the peptide solution. b. Fill the cuvette with the peptide sample. c. Run a scan using the same parameters as the blank.
-
Data Processing: a. Subtract the buffer baseline spectrum from the sample spectrum. b. Convert the raw data (millidegrees) to Mean Residue Ellipticity ([θ]) using the following formula: [θ] = (mdeg * MRW) / (10 * c * l) where:
-
mdeg = recorded ellipticity in millidegrees
-
MRW = mean residue weight (molecular weight of the peptide / number of amino acids)
-
c = concentration in mg/mL
-
l = path length in cm
-
-
Structure Estimation: Analyze the shape of the spectrum.
-
α-helix: Characteristic negative bands around 222 nm and 208 nm, and a positive band around 192 nm.
-
β-sheet: A negative band around 218 nm and a positive band around 195 nm.
-
Random Coil: A strong negative band around 198 nm.
-
Protocol 3: 3D Structure Determination by NMR Spectroscopy
This protocol gives a general workflow for determining the solution structure of a peptide using 2D NMR.
Materials:
-
Lyophilized, purified peptide
-
NMR buffer (e.g., 90% H₂O / 10% D₂O, phosphate buffered saline, pH 6.5)
-
High-field NMR spectrometer
Procedure:
-
Sample Preparation: Dissolve the peptide in the NMR buffer to a final concentration of 0.5-2 mM.
-
Data Acquisition: a. Tune and shim the spectrometer for the sample. b. Acquire a set of 2D NMR spectra, including:
- TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.
- NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints.
- ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): If isotopically labeled, to correlate amide protons with their attached nitrogens.
-
Resonance Assignment: a. Use the TOCSY spectrum to identify the unique proton signals for each amino acid residue type. b. Use the NOESY spectrum to sequentially "walk" along the peptide backbone, assigning the specific resonances to their position in the peptide sequence.
-
Constraint Generation: a. Distance Restraints: Integrate the cross-peak volumes in the NOESY spectrum to derive upper distance limits between pairs of protons. b. Dihedral Angle Restraints: Measure coupling constants (e.g., ³J(HN,Hα)) from high-resolution 1D or 2D spectra to restrain the phi (φ) backbone dihedral angle.
-
Structure Calculation: a. Use a structure calculation software (e.g., CYANA, Xplor-NIH). b. Input the primary sequence and the experimental restraints (NOE distances, dihedral angles). c. The software will generate an ensemble of 3D structures that are consistent with the experimental data through simulated annealing or similar algorithms.
-
Structure Validation: a. Analyze the final ensemble of structures for quality using tools like PROCHECK to assess stereochemical parameters (e.g., Ramachandran plots). b. The final structure is represented as an ensemble of the lowest-energy conformers.
Visualizations
References
- 1. Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. The role of d-allo-isoleucine in the deposition of the anti-Leishmania peptide bombinin H4 as revealed by 31P solid-state NMR, VCD spectroscopy, and MD simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Computational design and evaluation of β-sheet breaker peptides for destabilizing Alzheimer's amyloid-β42 protofibrils - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Manual Coupling of Fmoc-D-Isoleucine in Solid-Phase Peptide Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fmoc-D-Isoleucine is a critical building block in the synthesis of peptides with unique structural and functional properties. The incorporation of D-amino acids can enhance peptide stability against enzymatic degradation, modulate secondary structure, and improve pharmacokinetic profiles. However, the manual coupling of this compound, a β-branched and sterically hindered amino acid, presents challenges that can lead to incomplete reactions and the formation of deletion sequences. This document provides a detailed protocol for the efficient manual coupling of this compound during solid-phase peptide synthesis (SPPS), along with a comparison of common coupling reagents and troubleshooting strategies.
Data Presentation: Comparison of Coupling Reagents for this compound
The choice of coupling reagent is paramount for the successful incorporation of sterically hindered amino acids like this compound. While exact quantitative coupling yields can be sequence-dependent, the following table summarizes the performance and recommendations for commonly used reagents.
| Coupling Reagent/Method | Class | Recommended Use for this compound | Advantages | Disadvantages |
| HATU | Aminium/Uronium Salt | Highly Recommended | High reactivity, fast kinetics, and lower risk of epimerization. Particularly effective for sterically hindered amino acids.[1] | Higher cost compared to other reagents. |
| HBTU | Aminium/Uronium Salt | Recommended | High coupling efficiency, often allowing for single couplings of challenging residues like isoleucine.[2] | Can be slightly less effective than HATU for extremely difficult couplings. |
| DIC/OxymaPure | Carbodiimide/Additive | Recommended | Cost-effective, efficient, and OxymaPure is a safer alternative to HOBt with superior performance in reducing racemization.[3][4] | Slower reaction rates compared to aminium/uronium salts. |
Experimental Protocols
General Workflow for Manual Fmoc-SPPS
The following diagram illustrates the cyclical nature of manual solid-phase peptide synthesis.
Caption: General workflow for a single cycle of manual Fmoc-SPPS.
Protocol 1: Standard Coupling of this compound using HATU
This protocol is highly recommended for achieving high coupling efficiency with the sterically hindered this compound.
Materials:
-
Fmoc-protected peptide-resin
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), for washing
-
20% (v/v) Piperidine in DMF
-
Kaiser test kit
Procedure:
-
Resin Preparation and Fmoc Deprotection:
-
Swell the peptide-resin in DMF for 30-60 minutes in a fritted reaction vessel.
-
Drain the DMF and add the 20% piperidine in DMF solution.
-
Agitate for 5 minutes, then drain.
-
Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15-20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Amino Acid Activation (Pre-activation):
-
In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution.
-
Allow the mixture to pre-activate for 2-5 minutes at room temperature.
-
-
Coupling Reaction:
-
Add the activated this compound solution to the deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours. For difficult sequences, the coupling time can be extended.
-
-
Monitoring and Washing:
-
Take a small sample of resin beads and perform a Kaiser test to monitor the completion of the coupling. A negative result (yellow beads) indicates a complete reaction.
-
If the Kaiser test is positive (blue/purple beads), indicating incomplete coupling, drain the coupling solution, wash the resin with DMF (3 times), and proceed to the double coupling protocol (Protocol 2).
-
If the Kaiser test is negative, drain the coupling solution and wash the resin with DMF (5-7 times) and then with DCM (3 times).
-
Protocol 2: Double Coupling of this compound
This protocol should be implemented if the initial coupling is incomplete, as indicated by a positive Kaiser test.
Procedure:
-
Initial Coupling Attempt:
-
Follow steps 1-3 of Protocol 1.
-
-
Confirmation of Incomplete Coupling:
-
Perform a Kaiser test. If the result is positive, proceed with the double coupling.
-
-
Washing:
-
Drain the initial coupling solution and wash the resin thoroughly with DMF (3-5 times).
-
-
Second Coupling:
-
Prepare a fresh solution of activated this compound as described in step 2 of Protocol 1.
-
Add the freshly activated amino acid solution to the resin.
-
Agitate the reaction mixture for an additional 1-2 hours.
-
-
Final Monitoring and Washing:
-
Perform a second Kaiser test. The test should now be negative.
-
Drain the coupling solution and wash the resin as described in step 4 of Protocol 1.
-
Logical Flow for Coupling and Monitoring
Caption: Decision-making workflow for coupling this compound.
Troubleshooting
-
Persistent Positive Kaiser Test after Double Coupling: This may indicate severe peptide aggregation. Consider switching to a different solvent system (e.g., NMP) or adding chaotropic salts.
-
Low Yield: Ensure the quality and freshness of all reagents, particularly the coupling reagents and piperidine solution. Incomplete deprotection can also lead to low coupling yields.
-
Racemization: While D-amino acids are not prone to racemization at the alpha-carbon during coupling, the use of appropriate activating agents like HATU or DIC/OxymaPure is still recommended to maintain stereochemical integrity throughout the synthesis.[1]
By following these detailed protocols and considering the specific challenges associated with sterically hindered amino acids, researchers can successfully incorporate this compound into their peptide sequences, leading to the synthesis of high-purity peptides for a wide range of applications.
References
- 1. chempep.com [chempep.com]
- 2. HBTU activation for automated Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. OxymaPure/DIC: An Efficient Reagent for the Synthesis of a Novel Series of 4-[2-(2-Acetylaminophenyl)-2-oxo-acetylamino] Benzoyl Amino Acid Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols for Automated Synthesis of Peptides Containing Fmoc-D-Isoleucine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-proteinogenic amino acids, such as D-isomers, into peptide sequences is a critical strategy in modern drug discovery and development. Peptides containing D-amino acids often exhibit enhanced stability against proteolytic degradation, leading to improved pharmacokinetic profiles. Fmoc-D-Isoleucine, a sterically hindered amino acid, presents unique challenges in automated solid-phase peptide synthesis (SPPS). Its bulky side chain can impede coupling reactions, leading to incomplete acylation and the formation of deletion sequences.
This document provides detailed application notes and optimized protocols for the efficient incorporation of this compound in automated peptide synthesizers using Fmoc/tBu chemistry. The following sections outline recommended synthesizer settings, coupling strategies, and troubleshooting guidance to ensure high-purity peptide synthesis.
Challenges in Incorporating this compound
The primary challenge in coupling this compound lies in the steric hindrance presented by its β-branched side chain. This bulkiness can significantly slow down the rate of peptide bond formation, making standard coupling protocols less effective. Inefficient coupling can result in:
-
Deletion Sequences: Failure to couple this compound leads to peptides missing this residue.
-
Low Yield: Incomplete reactions reduce the overall yield of the target peptide.
-
Difficult Purification: The presence of deletion sequences complicates the purification of the final product by reverse-phase high-performance liquid chromatography (RP-HPLC).
To overcome these challenges, optimization of coupling reagents, reaction times, and temperature is crucial.
Recommended Automated Synthesizer Settings
The following tables provide recommended settings for the incorporation of this compound using an automated peptide synthesizer. These parameters are starting points and may require further optimization based on the specific peptide sequence and synthesizer model.
Table 1: Reagents and Solvents
| Reagent/Solvent | Grade | Purpose |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Primary solvent for washing, deprotection, and coupling. |
| Piperidine | Anhydrous | Fmoc deprotection agent. |
| Dichloromethane (DCM) | Anhydrous | Resin washing and swelling. |
| This compound | High Purity (>98%) | Amino acid building block.[1] |
| Coupling Reagent | See Table 2 | Activation of the carboxylic acid group. |
| Activator/Base | See Table 2 | Facilitates coupling and maintains basicity. |
| Acetic Anhydride | Reagent Grade | Capping of unreacted amines (optional). |
| Cleavage Cocktail | e.g., 95% TFA, 2.5% H₂O, 2.5% TIS | Cleavage from resin and removal of side-chain protecting groups. |
Table 2: Coupling Reagent and Activator/Base Combinations
For sterically hindered amino acids like D-Isoleucine, the use of highly efficient coupling reagents is recommended. The choice of reagent can significantly impact coupling efficiency and reaction time.[2][3]
| Coupling Reagent | Activator/Base | Molar Excess (AA:Coupling:Base) | Recommended Use |
| HATU | DIPEA | 4 : 3.9 : 8 | Highly Recommended for difficult couplings.[2][4] |
| HCTU | DIPEA | 4 : 3.9 : 8 | A very efficient and slightly more cost-effective alternative to HATU. |
| COMU | DIPEA | 4 : 3.9 : 8 | A newer generation, highly efficient reagent, considered safer than benzotriazole-based reagents.[3][4] |
| PyBOP | DIPEA | 4 : 4 : 8 | A well-established reagent for hindered couplings. |
| DIC/Oxyma | N/A | 4 : 4 : N/A | A cost-effective option with low racemization risk, but may require longer coupling times. |
AA = Amino Acid; DIPEA = N,N-Diisopropylethylamine
Experimental Protocols
Protocol 1: Standard Single Coupling (Optimized for Hindered Residues)
This protocol is a starting point for the incorporation of this compound. Monitoring of the coupling reaction is recommended.
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 3 minutes.
-
Drain the reaction vessel.
-
Treat the resin again with 20% piperidine in DMF for 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling:
-
In a separate vial, pre-activate this compound (4 eq.) with the chosen coupling reagent (e.g., HATU, 3.9 eq.) and DIPEA (8 eq.) in DMF for 1-2 minutes.[2]
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 45-90 minutes at room temperature. For synthesizers with heating capabilities, coupling at elevated temperatures (e.g., 50-75°C) for a shorter duration (10-20 minutes) can improve efficiency.[5][6]
-
-
Washing: Wash the resin thoroughly with DMF (5-7 times).
-
Monitoring (Optional but Recommended): Perform a Kaiser test (ninhydrin test) on a small sample of resin beads. A yellow/colorless result indicates complete coupling. A blue/purple result indicates incomplete coupling, and a double coupling protocol should be initiated.[7]
Protocol 2: Double Coupling Protocol
A double coupling strategy is highly recommended for this compound to ensure complete incorporation, especially if the subsequent amino acid is also sterically hindered.[8]
-
Perform Standard Single Coupling: Follow steps 1-4 of Protocol 1.
-
First Coupling Wash: After the initial coupling time, drain the reaction vessel and wash the resin with DMF (3-5 times).
-
Second Coupling:
-
Prepare a fresh solution of activated this compound as described in step 3 of Protocol 1.
-
Add the fresh solution to the resin.
-
Allow the second coupling reaction to proceed for the same duration and at the same temperature as the first coupling.
-
-
Final Washing: Wash the resin thoroughly with DMF (5-7 times).
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling.
Protocol 3: Capping (Optional)
If the Kaiser test remains positive after a double coupling, it indicates the presence of unreacted N-terminal amines. To prevent the formation of deletion sequences, these unreacted sites should be permanently blocked or "capped".
-
Wash: After the final coupling attempt, wash the resin with DMF (3-5 times).
-
Capping Reaction: Treat the resin with a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF for 30 minutes.
-
Wash: Wash the resin thoroughly with DMF (5-7 times) before proceeding to the deprotection of the next amino acid.
Protocol 4: Cleavage and Deprotection
-
Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection.
-
Resin Washing: Wash the peptide-resin with DMF, followed by DCM, and dry the resin under vacuum.
-
Cleavage: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% Triisopropylsilane) for 2-3 hours at room temperature.
-
Peptide Precipitation: Precipitate the crude peptide in cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Drying: Dry the crude peptide pellet under vacuum.
Visualizing the Workflow
Diagram 1: Automated Fmoc SPPS Cycle for this compound
Caption: Workflow for a single coupling cycle of this compound.
Diagram 2: Troubleshooting Logic for Incomplete Coupling
Caption: Decision-making process for troubleshooting incomplete coupling.
Conclusion
The successful incorporation of this compound into synthetic peptides using automated synthesizers is achievable with careful optimization of the synthesis protocol. The steric hindrance of this amino acid necessitates the use of high-efficiency coupling reagents, such as HATU or COMU, and often requires a double coupling strategy to drive the reaction to completion. By employing the detailed protocols and troubleshooting logic outlined in this document, researchers can significantly improve the purity and yield of peptides containing this compound, thereby facilitating the development of novel peptide-based therapeutics and research tools.
References
Application Notes and Protocols: The Use of Fmoc-D-Isoleucine in Creating Peptide Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of peptide libraries is a powerful strategy in drug discovery and proteomics for identifying novel therapeutic leads, mapping protein-protein interactions, and defining enzyme substrates. The incorporation of non-natural amino acids, such as D-amino acids, into these libraries can significantly enhance their therapeutic potential. Fmoc-D-Isoleucine, a derivative of the natural amino acid L-Isoleucine, is a key building block in this process. Its inclusion can confer resistance to enzymatic degradation, thereby increasing the in vivo half-life of peptide-based drugs.[1][2] This document provides detailed application notes and experimental protocols for the utilization of this compound in the generation of diverse and robust peptide libraries using Fmoc-based solid-phase peptide synthesis (SPPS).
Applications in Drug Discovery and Development
The introduction of D-amino acids like D-Isoleucine into peptide sequences offers several advantages in the development of therapeutic peptides:
-
Enhanced Proteolytic Stability: Peptides containing D-amino acids are less susceptible to degradation by proteases, which are abundant in biological systems.[2] This increased stability leads to a longer plasma half-life and improved bioavailability of the peptide drug.
-
Improved Bioactivity: The altered stereochemistry can lead to unique conformational structures, potentially resulting in higher binding affinities or novel interactions with biological targets.[3]
-
Increased Diversity of Peptide Libraries: The inclusion of D-amino acids expands the chemical space of a peptide library beyond the 20 proteinogenic L-amino acids, increasing the probability of identifying lead compounds with desired properties.[3]
-
Development of Peptide-Based Drugs: this compound is utilized in the synthesis of peptide therapeutics for a range of diseases, including cancer and diabetes.[3]
-
Custom Peptide Libraries for High-Throughput Screening: This building block is essential for creating diverse peptide libraries that facilitate the rapid screening for drug discovery.[3]
Data Presentation
The following table summarizes the key characteristics and a qualitative comparison of peptide libraries synthesized with and without the inclusion of D-amino acids like D-Isoleucine.
| Feature | Standard L-Amino Acid Peptide Library | D-Amino Acid Containing Peptide Library (with this compound) |
| Composition | Comprised of the 20 natural L-amino acids. | Contains one or more D-amino acids in addition to L-amino acids. |
| Proteolytic Stability | Susceptible to degradation by proteases. | Increased resistance to enzymatic degradation.[2] |
| In Vivo Half-Life | Generally shorter. | Potentially longer due to enhanced stability.[1] |
| Structural Diversity | Limited to conformations achievable with L-amino acids. | Expanded conformational landscape, allowing for novel structures. |
| Immunogenicity | Generally low for endogenous sequences. | Potentially altered immunogenicity that requires evaluation. |
| Synthesis Method | Standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS). | Standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[4] |
| Screening Compatibility | Compatible with various high-throughput screening platforms. | Compatible with various high-throughput screening platforms. |
Experimental Protocols
General Protocol for Solid-Phase Peptide Synthesis (SPPS) using this compound
This protocol outlines the manual synthesis of a peptide containing D-Isoleucine using the Fmoc/tBu strategy.[5][6]
Materials:
-
This compound
-
Other required Fmoc-L-amino acids
-
Rink Amide resin (for C-terminal amide) or Wang resin (for C-terminal carboxylic acid)[4][7]
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure® or 1-Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water, deionized
-
Diethyl ether, cold
-
Solid-phase synthesis vessel
-
Shaker
Protocol Steps:
-
Resin Swelling:
-
Place the desired amount of resin in the synthesis vessel.
-
Add DMF to swell the resin for at least 30 minutes.
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate the mixture for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Amino Acid Coupling (Incorporation of this compound):
-
In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading), OxymaPure®/HOBt (3-5 equivalents), and DIC (3-5 equivalents) in DMF.
-
Pre-activate the mixture for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
To ensure complete coupling, perform a Kaiser test or other qualitative test. If the test is positive (indicating free amines), repeat the coupling step.
-
Wash the resin with DMF (3-5 times).
-
-
Peptide Chain Elongation:
-
Repeat steps 2 (Fmoc Deprotection) and 3 (Amino Acid Coupling) for each subsequent amino acid in the desired peptide sequence.
-
-
Final Fmoc Deprotection:
-
After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
-
-
Cleavage and Side-Chain Deprotection:
-
Wash the resin with DCM and dry it under a stream of nitrogen.
-
Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether.
-
Dry the peptide pellet.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the peptide by mass spectrometry.
-
Visualizations
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: Logic for creating and screening a peptide library.
Conclusion
This compound is a valuable reagent for the synthesis of peptide libraries with enhanced therapeutic potential. The incorporation of D-Isoleucine can significantly improve the stability and bioavailability of peptide-based drug candidates. The provided protocols and workflows offer a comprehensive guide for researchers to effectively utilize this building block in their drug discovery and development efforts. Careful execution of the synthesis and purification steps is crucial for obtaining high-quality peptide libraries for subsequent screening and analysis.
References
- 1. Molecular dynamics-derived rotamer libraries for d-amino acids within homochiral and heterochiral polypeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 5. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemistry.du.ac.in [chemistry.du.ac.in]
- 7. chem.uci.edu [chem.uci.edu]
Troubleshooting & Optimization
Technical Support Center: Fmoc-D-Isoleucine Solubility in DMF
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility of Fmoc-D-Isoleucine in Dimethylformamide (DMF).
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving this compound in DMF. Is this a common issue?
A1: While DMF is a standard solvent for peptide synthesis and generally dissolves Fmoc-protected amino acids, solubility issues with specific amino acids like this compound can occur.[][2][3] This is often due to the hydrophobic nature of the isoleucine side chain and the tendency of the Fmoc group to promote aggregation.[4][5]
Q2: What causes the poor solubility of this compound in DMF?
A2: The primary cause is often aggregation. The planar, aromatic Fmoc group can induce self-assembly through π-π stacking interactions.[5] This, combined with the hydrophobicity of the isoleucine R-group, can lead to the formation of aggregates that are difficult to dissolve, effectively reducing the solubility of the compound in the bulk solvent.[4]
Q3: Can heating the DMF solution improve the solubility of this compound?
A3: Yes, gentle heating can significantly improve solubility. However, it is crucial to be cautious as excessive heat can lead to the degradation of the Fmoc-amino acid or other side reactions. Warming the solution to approximately 37-40°C is often effective.[5][6]
Q4: Are there any alternative solvents or co-solvents I can use?
A4: Yes, using co-solvents is a common strategy.
-
N-Methyl-2-pyrrolidone (NMP): Often used as a substitute for DMF and can enhance solubility and coupling yields.[7][8]
-
Dimethyl Sulfoxide (DMSO): Adding a small amount of DMSO to the DMF can improve solubility.[5][9] Many Fmoc-amino acids show high solubility in DMSO.[10]
-
DMF/Dichloromethane (DCM) mixtures: These are frequently used in solid-phase peptide synthesis (SPPS) and can be effective.[3]
Q5: Can any chemical additives help improve solubility?
A5: Certain additives can disrupt the intermolecular forces that lead to aggregation:
-
Chaotropic Salts: Salts like Lithium Chloride (LiCl), Sodium Perchlorate (NaClO₄), or Potassium Thiocyanate (KSCN) can be added to the DMF to interfere with aggregation and improve solubility.[9][11]
Troubleshooting Guide
If you are encountering solubility issues with this compound in DMF, follow this step-by-step troubleshooting guide.
Initial Dissolution Attempt
-
Standard Procedure: Begin by attempting to dissolve the this compound in pure DMF at room temperature with vigorous stirring or vortexing.[5]
-
Observation: If the compound does not fully dissolve or if a suspension is observed, proceed to the troubleshooting steps.
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound solubility.
Experimental Protocols
Protocol 1: Improving Solubility with Sonication and Gentle Heating
This protocol details the use of physical methods to enhance the dissolution of sparingly soluble this compound.
-
Preparation: Weigh the desired amount of this compound into a clean, dry vial.
-
Solvent Addition: Add the calculated volume of DMF to achieve the target concentration.
-
Initial Mixing: Vortex the vial for 1-2 minutes to suspend the compound.
-
Sonication: Place the vial in an ultrasonic bath for 10-15 minutes. This helps to break up any existing aggregates.[5]
-
Gentle Heating: If the compound is still not fully dissolved, place the vial in a heating block or water bath set to 37-40°C.[5]
-
Final Mixing: Intermittently vortex the solution while heating until the solid is completely dissolved.
-
Usage: Allow the solution to cool to room temperature before use in your application, ensuring the compound remains in solution.
Protocol 2: Using Co-solvents to Enhance Solubility
This protocol describes the use of a co-solvent system to improve solubility.
-
Preparation: Weigh the desired amount of this compound into a vial.
-
Co-solvent Preparation: Prepare a 9:1 (v/v) mixture of DMF and DMSO.
-
Dissolution: Add the DMF/DMSO co-solvent mixture to the vial containing the this compound.
-
Mixing: Vortex the vial for 2-3 minutes until the compound is fully dissolved.
-
Observation: If full dissolution is not achieved, the ratio of DMSO can be slightly increased, or the methods from Protocol 1 (sonication and gentle heating) can be applied to the co-solvent mixture.
Factors Affecting this compound Solubility
The solubility of this compound is influenced by a combination of physical and chemical factors. Understanding these relationships can aid in troubleshooting.
Caption: Factors influencing this compound solubility.
Quantitative Data Summary
The following table summarizes solubility and related data for Fmoc-amino acids from various sources. Note that specific solubility values for this compound in DMF are not widely published, but data for related compounds and conditions can be informative.
| Compound/Condition | Solvent | Concentration/Observation | Reference |
| This compound | DMF | C=1 (10 mg/mL) for optical rotation measurement | [12] |
| Fmoc-D-Cys(Trt)-OH | DMSO | 100 mg/mL (highly soluble) | [5][10] |
| General Fmoc-amino acids | PolarClean | >0.4 M | [13] |
| General Fmoc-amino acids | 2-MeTHF | Generally good solubility at 0.2 M | [6] |
| Fmoc-Asn(Trt)-OH | 2-MeTHF | 0.1 M | [6] |
References
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. researchgate.net [researchgate.net]
- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. academic.oup.com [academic.oup.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. peptide.com [peptide.com]
- 12. chemimpex.com [chemimpex.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Aggregation of Peptides Containing D-Isoleucine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the aggregation of peptides containing D-Isoleucine.
Troubleshooting Guides
Problem: My D-Isoleucine-containing peptide is insoluble or has very low solubility.
Possible Cause: Peptides containing D-Isoleucine, a hydrophobic and β-branched amino acid, often exhibit poor solubility in aqueous solutions, which can lead to aggregation.[1][2] The overall charge of the peptide at a given pH is a critical factor.[3][4]
Solutions:
-
pH Adjustment: The solubility of a peptide is lowest at its isoelectric point (pI). Adjust the pH of the buffer to be at least 2 units away from the pI.
-
For acidic peptides (net negative charge): Use a basic buffer (pH > pI). Try dissolving in a small amount of 10% ammonium bicarbonate or ammonium hydroxide and then dilute with your working buffer.[3]
-
For basic peptides (net positive charge): Use an acidic buffer (pH < pI). A small amount of 10-30% acetic acid or a few microliters of trifluoroacetic acid (TFA) can aid dissolution before dilution.[1][3][4]
-
-
Use of Organic Solvents: For highly hydrophobic peptides, initial dissolution in a small amount of an organic solvent followed by slow dilution with an aqueous buffer can be effective.[1][2][5]
-
Recommended Solvents: Dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or acetonitrile (ACN).[2][5]
-
Procedure: Dissolve the peptide in a minimal volume of the organic solvent. While vortexing, add the aqueous buffer dropwise to the desired final concentration. If the peptide precipitates, it may have reached its solubility limit.[1]
-
-
Sonication: Use a bath sonicator to aid in the dissolution of the peptide. This can help break up small aggregates.[5][6]
Problem: My peptide solution is clear initially but becomes cloudy or forms a precipitate over time.
Possible Cause: This indicates that the peptide is aggregating from a soluble state. Factors such as peptide concentration, temperature, and interactions with surfaces can contribute to this.[7]
Solutions:
-
Reduce Peptide Concentration: Working with lower peptide concentrations can reduce the likelihood of intermolecular interactions that lead to aggregation.
-
Temperature Control: Store peptide solutions at low temperatures (e.g., -20°C or -80°C) and avoid repeated freeze-thaw cycles.[8] For some peptides, solubility can be increased by gentle warming, but this should be done cautiously to avoid degradation.[1][6]
-
Inclusion of Excipients: Certain additives can help stabilize the peptide and prevent aggregation. The choice and concentration of the excipient may need to be optimized for your specific peptide.
| Additive Category | Example(s) | Mechanism of Action | Typical Concentration |
| Sugars | Sucrose, Trehalose | Stabilize the native conformation of the peptide. | 5-10% (w/v) |
| Polyols | Glycerol, Mannitol | Increase solvent viscosity and stabilize peptide structure. | 10-50% (v/v) |
| Amino Acids | Arginine, Glycine | Can reduce non-specific interactions and aggregation. | 50-250 mM |
| Detergents | Tween 20, Triton X-100 | Can prevent hydrophobic aggregation at low concentrations. | 0.01-0.1% (v/v) |
-
Sequence Modification: If aggregation is a persistent issue and the experimental design allows, consider modifying the peptide sequence. Adding charged residues (like Lysine or Arginine) can increase solubility.[9]
Frequently Asked Questions (FAQs)
Q1: Why are peptides containing D-Isoleucine prone to aggregation?
A1: Isoleucine is a hydrophobic amino acid with a β-branched side chain. This structure can promote hydrophobic interactions between peptide molecules, leading to self-assembly and aggregation.[10] While the incorporation of D-amino acids can sometimes disrupt the formation of highly ordered β-sheet structures that are common in aggregates of L-peptides, the inherent hydrophobicity of D-Isoleucine can still drive aggregation, especially at high concentrations or in aqueous solutions.[6][11]
Q2: How can I predict the aggregation potential of my D-Isoleucine-containing peptide?
A2: Several factors contribute to aggregation propensity. A high content of hydrophobic residues, a sequence with alternating hydrophobic and hydrophilic residues, and a net charge close to zero at the working pH all increase the risk of aggregation. While specific prediction tools for D-amino acid-containing peptides are not widely available, general principles of peptide aggregation based on hydrophobicity and secondary structure propensity can provide guidance.
Q3: What is the best way to store my D-Isoleucine-containing peptide to prevent aggregation?
A3: For long-term storage, it is best to store the peptide in its lyophilized form at -20°C or -80°C in a desiccated environment. Once in solution, it is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can promote aggregation.[8] Store solutions at -20°C or -80°C.
Q4: Can the stereochemistry of D-Isoleucine be leveraged to control aggregation?
A4: Yes, the stereochemistry of D-amino acids can significantly influence peptide self-assembly. The incorporation of a D-amino acid into an L-peptide sequence can disrupt the hydrogen bonding patterns that are necessary for the formation of stable β-sheet structures, which are a hallmark of many peptide aggregates.[11] This can slow down the kinetics of aggregation or lead to the formation of less-ordered, amorphous aggregates instead of highly structured fibrils. However, the specific effect depends on the position of the D-amino acid in the sequence and the overall peptide composition.
Experimental Protocols
Protocol 1: General Solubilization Workflow for D-Isoleucine Peptides
This protocol provides a systematic approach to solubilizing a new or problematic peptide containing D-Isoleucine.
Caption: A flowchart guiding the solubilization of peptides.
Protocol 2: Thioflavin T (ThT) Assay for Monitoring Peptide Aggregation
The Thioflavin T (ThT) assay is a widely used method to monitor the formation of amyloid-like fibrils in real-time. ThT dye exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of these aggregates.[12][13]
Materials:
-
Peptide stock solution (dissolved as per Protocol 1)
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in dH₂O, filtered through a 0.22 µm filter)
-
Assay buffer (e.g., PBS, pH 7.4)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare the Reaction Mixture:
-
In each well of the 96-well plate, combine the peptide solution and assay buffer to achieve the desired final peptide concentration.
-
Add ThT from the stock solution to a final concentration of 10-25 µM.[12][14]
-
The final volume in each well should be consistent (e.g., 100-200 µL).[12]
-
Controls:
-
Peptide only (to check for intrinsic fluorescence)
-
Buffer with ThT (to determine baseline fluorescence)
-
Buffer only (blank)
-
-
-
Incubation and Measurement:
-
Seal the plate to prevent evaporation.
-
Place the plate in a fluorescence microplate reader set to the desired temperature (e.g., 37°C).
-
Set the reader to take fluorescence measurements at regular intervals (e.g., every 5-15 minutes).[12]
-
Enable intermittent shaking to promote aggregation.[12]
-
Set the excitation wavelength to ~440-450 nm and the emission wavelength to ~480-490 nm.[12]
-
-
Data Analysis:
-
Subtract the background fluorescence (Buffer with ThT) from the fluorescence readings of the peptide samples.
-
Plot the fluorescence intensity versus time. A sigmoidal curve is typically observed for amyloid fibril formation, characterized by a lag phase, an exponential growth phase, and a plateau phase.[13]
-
Caption: Workflow for the Thioflavin T (ThT) aggregation assay.
References
- 1. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 2. genscript.com [genscript.com]
- 3. biobasic.com [biobasic.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 6. jpt.com [jpt.com]
- 7. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. An atlas of amyloid aggregation: the impact of substitutions, insertions, deletions and truncations on amyloid beta fibril nucleation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Amino Acid Metaclusters: Implications of Growth Trends on Peptide Self-Assembly and Structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]
Common side reactions during Fmoc-D-Isoleucine coupling and their prevention
Welcome to the technical support center for troubleshooting the coupling of Fmoc-D-Isoleucine in solid-phase peptide synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to address common side reactions and provide guidance on their prevention and resolution.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the coupling of this compound?
The most prevalent side reactions during this compound coupling are incomplete coupling due to steric hindrance and epimerization at the α-carbon. D-Isoleucine is a β-branched amino acid, which makes it sterically bulky and can slow down the coupling reaction, leading to deletion sequences.[1] Epimerization, the conversion of the D-isomer to the L-isomer (allo-isoleucine), can occur during the activation step, compromising the stereochemical purity of the final peptide.[2][3]
Q2: How does steric hindrance affect the coupling of this compound?
The bulky side chain of isoleucine physically obstructs the approach of the activated amino acid to the free amino group on the resin-bound peptide. This steric hindrance can lead to slower reaction kinetics and incomplete coupling, resulting in the formation of deletion peptides where the D-Isoleucine residue is missing.[1][4]
Q3: What is epimerization and why is it a concern for this compound?
Epimerization is the change in the configuration of a single stereocenter. In the context of this compound, it refers to the conversion of the desired D-Isoleucine to D-allo-isoleucine. This occurs via the formation of an oxazolone intermediate during the carboxyl group activation step, which can lead to a loss of stereochemical integrity.[2][3] The presence of the L-epimer can significantly impact the biological activity and therapeutic efficacy of the synthetic peptide.[2]
Q4: Can dipeptide formation be an issue when coupling this compound?
While less common than for other amino acids, the formation of a dipeptide (Fmoc-D-Isoleucyl-D-Isoleucine) in the activated amino acid solution before coupling to the resin can occur, especially with prolonged activation times. This can lead to the undesired incorporation of a dipeptide into the peptide sequence.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during this compound coupling.
Issue 1: Incomplete Coupling (Low Yield or Deletion Sequences)
Question: My analysis (e.g., Kaiser test, HPLC/MS of a test cleavage) indicates that the coupling of this compound was incomplete. What should I do?
Answer: Incomplete coupling of the sterically hindered this compound is a common challenge. Here are several strategies to improve coupling efficiency:
-
Optimize Coupling Reagent and Conditions:
-
Switch to a more potent coupling reagent. For sterically hindered amino acids, aminium/uronium salt-based reagents like HATU, HBTU, or COMU are generally more effective than carbodiimides (e.g., DIC).[5][6]
-
Increase the equivalents of the this compound and coupling reagents (e.g., 2-4 equivalents).[1]
-
Extend the coupling reaction time. A standard 1-2 hour coupling may not be sufficient; consider extending it to 4 hours or even overnight for very difficult couplings.[5]
-
Perform a "double coupling" by repeating the coupling step with a fresh solution of activated this compound.[1][4]
-
-
Modify Reaction Environment:
Issue 2: Epimerization (Presence of D-allo-Isoleucine Diastereomer)
Question: My peptide analysis shows a significant peak corresponding to the D-allo-Isoleucine diastereomer. How can I minimize epimerization?
Answer: Minimizing epimerization is crucial for maintaining the stereochemical purity of your peptide. Consider the following approaches:
-
Choice of Coupling Reagents and Additives:
-
Avoid prolonged pre-activation times, especially when using onium salt reagents in the presence of a base.[8]
-
Use carbodiimide reagents like DIC in combination with racemization-suppressing additives such as OxymaPure® or HOAt. These are generally more effective at preventing epimerization than HOBt.[9]
-
For onium salt reagents, using a weaker or more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine instead of DIPEA can reduce epimerization.[9][10]
-
-
Control Reaction Conditions:
Data Presentation
Table 1: Comparison of Coupling Reagents for Sterically Hindered Amino Acids
| Coupling Reagent | Class | Typical Coupling Time (min) | Relative Coupling Efficiency for Hindered Residues | Racemization Potential | Key Advantages & Disadvantages |
| DIC/OxymaPure® | Carbodiimide | 60 - 180 | Good to Excellent | Low | Advantages: Low racemization, cost-effective. Disadvantages: Slower reaction rates compared to onium salts. |
| HBTU/DIPEA | Aminium/Uronium Salt | 30 - 120 | Excellent | Moderate to High | Advantages: Fast reaction rates, high efficiency. Disadvantages: Higher risk of racemization, especially with pre-activation. |
| HATU/DIPEA | Aminium/Uronium Salt | 20 - 60 | Excellent | Moderate | Advantages: Very fast and efficient, even for very hindered couplings. Disadvantages: Higher cost, potential for racemization. |
| COMU/DIPEA | Aminium/Uronium Salt | 20 - 60 | Excellent | Low to Moderate | Advantages: High efficiency, lower racemization than HBTU/HATU, soluble byproducts. Disadvantages: Higher cost. |
Data is generalized from multiple sources for sterically hindered amino acids and may vary depending on the specific peptide sequence and reaction conditions.[1][5][9][10][11]
Experimental Protocols
Protocol 1: High-Efficiency, Low-Racemization Coupling of this compound using DIC/OxymaPure®
This protocol is recommended to minimize epimerization.
-
Resin Preparation:
-
Swell the resin in DMF for 30-60 minutes.
-
Perform Fmoc deprotection using 20% piperidine in DMF (1 x 3 min, followed by 1 x 10 min).
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve this compound (3 eq.) and OxymaPure® (3 eq.) in DMF.
-
Add the solution to the deprotected resin.
-
Add DIC (3 eq.) to the reaction vessel.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
-
Monitoring and Washing:
-
Perform a Kaiser test on a small sample of resin beads to check for completion. A negative result (yellow beads) indicates complete coupling.
-
If the Kaiser test is positive (blue beads), a second coupling may be necessary.
-
Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times).
-
Protocol 2: Overcoming Steric Hindrance with HATU Coupling
This protocol is recommended for difficult couplings where efficiency is the primary concern.
-
Resin Preparation:
-
Follow the same resin swelling and Fmoc deprotection steps as in Protocol 1.
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve this compound (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF.
-
Add a hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine (6 eq.).
-
Allow the mixture to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature. For very difficult sequences, the temperature can be increased to 40°C.
-
-
Monitoring and Washing:
-
Follow the same monitoring and washing steps as in Protocol 1.
-
Visualizations
Caption: Troubleshooting workflow for this compound coupling.
Caption: Prevention strategies for common side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NMR-based assignment of isoleucine vs . allo -isoleucine stereochemistry - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB01995E [pubs.rsc.org]
- 4. biotage.com [biotage.com]
- 5. benchchem.com [benchchem.com]
- 6. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 7. peptide.com [peptide.com]
- 8. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. bachem.com [bachem.com]
- 11. peptide.com [peptide.com]
Technical Support Center: Optimizing Coupling Efficiency for Fmoc-D-Isoleucine in SPPS
Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) for optimizing the coupling efficiency of Fmoc-D-Isoleucine.
Troubleshooting Guide
Low coupling efficiency with this compound is a common challenge in SPPS, primarily due to the steric hindrance posed by its β-branched side chain. This guide provides a systematic approach to diagnosing and resolving these issues.
Problem: Incomplete Coupling of this compound
Symptoms:
-
Positive Kaiser test (blue or purple beads) after the coupling step.
-
Presence of deletion sequences (peptide lacking the D-isoleucine residue) in the final product, as identified by mass spectrometry.
-
Low overall yield of the target peptide.
Possible Causes and Recommended Actions:
| Cause | Recommended Actions |
| Steric Hindrance | 1. Switch to a more potent coupling reagent: For sterically hindered amino acids, standard carbodiimide reagents may be insufficient.[1] Uronium/aminium salt-based reagents like HATU, HCTU, or COMU are generally more effective.[2][3] 2. Perform a double coupling: After the initial coupling reaction, wash the resin and repeat the coupling step with a fresh solution of activated this compound.[2][4] 3. Increase coupling time: Extend the reaction time to allow for complete coupling. |
| Peptide Aggregation | 1. Use a more polar solvent: Switch from DMF to N-methyl-2-pyrrolidone (NMP) to improve resin swelling and disrupt secondary structures. 2. Incorporate chaotropic salts: Add salts like LiCl to the coupling mixture to disrupt hydrogen bonding and reduce aggregation. |
| Suboptimal Reagent Quality | 1. Use fresh, high-purity solvents: Ensure that DMF or NMP are free of amines and have low water content. 2. Verify coupling reagent integrity: Coupling reagents can degrade over time, especially with exposure to moisture. Use fresh or properly stored reagents. |
| Incomplete Fmoc Deprotection | 1. Increase deprotection time: Extend the piperidine treatment time to ensure complete removal of the Fmoc group from the preceding amino acid. 2. Use a fresh deprotection solution: Prepare a 20% piperidine in DMF solution fresh daily. |
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a "difficult" amino acid to couple in SPPS?
A1: this compound is a β-branched amino acid, meaning it has a methyl group on the β-carbon of its side chain. This branching creates significant steric hindrance around the α-amino group, making it more difficult for the activated carboxyl group of the incoming amino acid to approach and form a peptide bond.[1] This can lead to slower reaction kinetics and incomplete coupling under standard conditions.
Q2: Which coupling reagents are most effective for this compound?
A2: For sterically hindered amino acids like D-Isoleucine, more powerful coupling reagents are generally recommended. While quantitative data for this compound specifically is limited, uronium/aminium salt-based reagents are known to be highly effective for difficult couplings.[1][3] A qualitative comparison is provided in the table below:
| Coupling Reagent | General Efficiency for Hindered Residues | Key Advantages | Potential Disadvantages |
| HATU | Excellent | High coupling efficiency, fast reaction rates, reduced racemization.[5] | Higher cost compared to HBTU. |
| HCTU | Excellent | Similar to HATU in efficiency, often more cost-effective. | Can be less stable than HATU. |
| COMU | Excellent | High efficiency, safer alternative to HOBt/HOAt-based reagents.[3] | Higher cost. |
| HBTU | Good to Very Good | A reliable and commonly used reagent. | May be less effective than HATU for severely hindered couplings. |
| DIC/OxymaPure | Good | Cost-effective, low risk of racemization.[6] | May require longer reaction times for difficult couplings. |
| DIC/HOBt | Moderate to Good | Standard and widely used. | Can be less efficient for sterically hindered residues. |
Q3: Can I use the same coupling conditions for this compound as for other amino acids?
A3: It is not recommended. Due to its steric hindrance, standard coupling protocols that are effective for amino acids like glycine or alanine may result in incomplete coupling for this compound. It is advisable to use optimized conditions, such as a more potent coupling reagent, longer reaction times, or double coupling, to ensure a high yield of the desired peptide.
Q4: How can I monitor the coupling efficiency of this compound during synthesis?
A4: The Kaiser test (or ninhydrin test) is a widely used qualitative method to detect the presence of free primary amines on the resin.[1] After the coupling step, a small sample of the resin is tested. A yellow to brown color indicates a complete or near-complete reaction (no free amines), while a blue or purple color indicates the presence of unreacted amines and an incomplete coupling.[1]
Q5: What is "double coupling" and when should I use it for this compound?
A5: Double coupling is the process of repeating the coupling step with a fresh solution of activated amino acid after the initial coupling reaction has been completed and the resin has been washed. This is a common strategy to drive difficult coupling reactions to completion.[4] It is highly recommended for sterically hindered amino acids like this compound, especially if a positive Kaiser test is observed after the first coupling.
Experimental Protocols
Protocol 1: Optimized Coupling of this compound using HATU
This protocol describes a robust method for coupling this compound to a resin-bound peptide with a free N-terminal amine.
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound (3-5 equivalents relative to resin loading)
-
HATU (3-5 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
Procedure:
-
Resin Preparation: Wash the Fmoc-deprotected peptide-resin thoroughly with DMF (3 x 1 min).
-
Amino Acid Activation: In a separate vessel, dissolve this compound and HATU in a minimal amount of DMF. Add DIPEA and allow the mixture to pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the washed peptide-resin. Agitate the mixture at room temperature for 1-2 hours. For particularly difficult sequences, the reaction time can be extended to 4 hours or overnight.
-
Washing: After the coupling reaction, drain the solution and wash the resin thoroughly with DMF (3 x 1 min).
-
Monitoring: Perform a Kaiser test on a small sample of the resin to check for unreacted primary amines.
-
Double Coupling (if necessary): If the Kaiser test is positive, repeat steps 2-4.
-
Final Washing: Once the coupling is complete (negative Kaiser test), wash the resin with DMF (3 x 1 min) and then with Dichloromethane (DCM) (3 x 1 min) before proceeding to the next deprotection step.
Protocol 2: Kaiser Test for Free Primary Amines
This protocol details the procedure for the qualitative determination of coupling completion.
Materials:
-
Solution A: 5 g ninhydrin in 100 mL ethanol
-
Solution B: 80 g phenol in 20 mL ethanol
-
Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine
-
A few beads of the peptide-resin
Procedure:
-
Take a small sample of resin beads (approx. 5-10 mg) and place them in a small glass test tube.
-
Wash the beads with ethanol (2 x 1 min).
-
Add 2-3 drops of each of Solution A, Solution B, and Solution C to the test tube.
-
Heat the test tube at 100-120°C for 5 minutes.
-
Observe the color of the resin beads and the solution.
Interpretation:
-
Intense Blue/Purple: Incomplete coupling. A recoupling is necessary.
-
Yellow/Colorless: Complete coupling. You may proceed to the next step.
Visualizations
Caption: Workflow for a single coupling cycle in SPPS, including troubleshooting for incomplete reactions.
Caption: Logical relationship between the structural features of this compound and common SPPS issues.
References
- 1. benchchem.com [benchchem.com]
- 2. mesalabs.com [mesalabs.com]
- 3. bachem.com [bachem.com]
- 4. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 5. benchchem.com [benchchem.com]
- 6. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
Technical Support Center: Troubleshooting Incomplete Fmoc Deprotection of D-Isoleucine
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering incomplete N-α-Fmoc group removal from D-Isoleucine during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the common indicators of incomplete Fmoc deprotection of D-Isoleucine?
A1: Incomplete Fmoc deprotection of the sterically hindered D-Isoleucine residue can manifest in several ways:
-
Deletion Sequences: The most significant consequence is the failure to couple the subsequent amino acid, leading to peptides with a missing residue (n-1 peptides). This is often observed as a major impurity in HPLC analysis of the crude peptide product.
-
Low Yield: The overall yield of the target peptide will be significantly reduced due to the termination of chain elongation on resins where deprotection failed.
-
Positive Kaiser Test after Coupling: A positive Kaiser test (or other amine test) after the coupling step following D-Isoleucine indicates the presence of unreacted primary amines, suggesting the previous deprotection was incomplete.[1] Note that this test is not reliable for N-terminal proline residues, which yield a brownish-red color.[1]
-
Tailing Peaks in UV Monitoring: During automated synthesis with UV monitoring of the Fmoc-piperidine adduct, a broad or tailing peak can indicate slow and potentially incomplete deprotection.[2]
Q2: Why is Fmoc deprotection of D-Isoleucine particularly challenging?
A2: The primary reason lies in the steric hindrance posed by the D-Isoleucine side chain. The β-branched structure of isoleucine can physically obstruct the approach of the piperidine base to the N-terminal Fmoc group, slowing down the deprotection reaction. This issue is exacerbated by:
-
Peptide Aggregation: As the peptide chain elongates, it can fold into secondary structures like β-sheets, especially in sequences containing repeating hydrophobic residues.[1][3] This aggregation can further limit reagent access to the reaction site.[1]
-
Poor Resin Swelling: Inadequate swelling of the solid support can restrict the diffusion of reagents, leading to incomplete reactions. The chemical nature of the resin and its interaction with the solvent are crucial for proper swelling.[4][5]
Q3: What are the initial steps to take when troubleshooting incomplete deprotection?
A3: Start by verifying the basics of your protocol:
-
Reagent Quality: Ensure that the piperidine solution is fresh and has not been compromised by oxidation or excessive exposure to air. The DMF solvent should be of high purity and free of amines.
-
Reaction Time and Temperature: For sterically hindered residues like D-Isoleucine, increasing the deprotection time is a common first step. You might also consider a slight increase in temperature, although this should be done cautiously to avoid side reactions.[3]
-
Agitation: Ensure adequate and consistent mixing of the resin and reagents throughout the deprotection step to facilitate complete reaction.
Troubleshooting Guide
If initial checks do not resolve the issue, a more systematic approach is required. The following sections provide detailed strategies to overcome incomplete Fmoc deprotection of D-Isoleucine.
Modifying Deprotection Conditions
A common and effective strategy is to alter the deprotection cocktail or the reaction parameters.
| Parameter | Standard Condition | Modified Condition for D-Isoleucine | Rationale & Considerations |
| Deprotection Reagent | 20% Piperidine in DMF | - 20-50% Piperidine in DMF- 2% DBU / 2% Piperidine in DMF- 5% Piperazine / 2% DBU in NMP | - Increased piperidine concentration can enhance the reaction rate.[6][7]- DBU is a stronger, non-nucleophilic base that can accelerate Fmoc removal, but piperidine is still needed to scavenge the dibenzofulvene byproduct.[8][9] DBU should be used with caution as it can promote aspartimide formation.[8][10]- Piperazine is a milder base that can reduce aspartimide formation, and its combination with DBU has been shown to be highly efficient.[11][12][13] |
| Deprotection Time | 5-20 minutes | 30-60 minutes or longer | Extended reaction times are often necessary for sterically hindered amino acids to ensure complete deprotection.[8] |
| Double Deprotection | Optional | Recommended | Performing the deprotection step twice with fresh reagent can significantly improve the completeness of the reaction.[2] |
| Solvent | DMF | NMP (N-Methyl-2-pyrrolidone) | NMP has a higher boiling point and can be more effective at disrupting secondary structures, improving reagent access. |
| Additives | None | Chaotropic agents (e.g., a small percentage of Guanidinium chloride) | These agents can help to disrupt peptide aggregation and improve solvation of the peptide chain.[3] |
Experimental Protocols
Protocol 1: Extended Piperidine Deprotection
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Initial Deprotection: Add a solution of 20% piperidine in DMF to the resin and agitate for 30 minutes at room temperature.
-
Drain: Remove the deprotection solution.
-
Second Deprotection: Add a fresh solution of 20% piperidine in DMF and agitate for another 30 minutes.
-
Wash: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[14]
-
Monitoring: Perform a Kaiser test to confirm the presence of free primary amines.[1] A dark blue color indicates successful deprotection.[2]
Protocol 2: DBU/Piperidine Deprotection
This protocol is suitable for sequences where standard piperidine treatment is slow or incomplete.[14]
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.[14]
-
Deprotection: Add a solution of 2% (v/v) DBU and 2% (v/v) piperidine in DMF to the resin.
-
Agitation: Agitate the mixture at room temperature for 5-15 minutes.
-
Drain: Remove the deprotection solution.
-
Second Deprotection (Optional): For very difficult sequences, repeat the deprotection step with fresh reagent.
-
Wash: Wash the resin thoroughly with DMF (5-7 times).[14]
-
Monitoring: Perform a Kaiser test.
Protocol 3: Monitoring Fmoc Deprotection via UV-Vis Spectroscopy
This method allows for real-time monitoring of the deprotection reaction.
-
Collect Filtrate: During the deprotection step, collect the filtrate that is drained from the reaction vessel.[2]
-
Dilute Sample: Dilute an aliquot of the filtrate in a suitable solvent (e.g., ethanol).[2]
-
Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of the diluted sample at approximately 301-312 nm. This corresponds to the dibenzofulvene-piperidine adduct.[1][2]
-
Monitor Progress: Repeat the measurement with filtrate from subsequent washes. The deprotection is considered complete when the absorbance returns to baseline, indicating that no more Fmoc group is being removed.[2] Automated peptide synthesizers often use this method to extend deprotection times automatically until the reaction is complete.[1][15]
Visual Workflow for Troubleshooting
The following diagram outlines a logical workflow for troubleshooting incomplete Fmoc deprotection of D-Isoleucine.
Caption: A stepwise workflow for troubleshooting incomplete Fmoc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Incomplete Fmoc deprotection in solid-phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Deprotection - Wordpress [reagents.acsgcipr.org]
- 8. peptide.com [peptide.com]
- 9. Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis [ouci.dntb.gov.ua]
- 14. benchchem.com [benchchem.com]
- 15. UV Synthesis Monitoring - Peptide Synthesizers & Custom Peptide Synthesis | Activotec [activotec.com]
Identifying and minimizing byproducts in Fmoc-D-Isoleucine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing byproducts during the synthesis of Fmoc-D-Isoleucine.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts encountered during the synthesis of this compound?
A1: The primary byproducts in this compound synthesis include:
-
Diastereomers: Specifically, the formation of Fmoc-D-allo-isoleucine is a significant concern due to the stereocenter at the β-carbon of isoleucine.[1][2]
-
Dipeptides: Formation of Fmoc-D-Isoleucyl-D-Isoleucine can occur if the activating agent reacts with an already formed this compound molecule.
-
β-Alanyl Impurities: These can arise from the rearrangement of the Fmoc-OSu reagent used for Fmoc protection.
-
Unreacted D-Isoleucine: Incomplete reaction can leave residual free amino acid.
-
Acetate: Residual acetic acid from solvents like ethyl acetate used in workup and crystallization can be present and is difficult to detect by standard HPLC.
Q2: How can I detect the presence of the Fmoc-D-allo-isoleucine diastereomer in my product?
A2: Standard reverse-phase HPLC may not be sufficient to separate diastereomers. Chiral High-Performance Liquid Chromatography (HPLC) is the recommended method for separating and quantifying this compound and its diastereomer, Fmoc-D-allo-isoleucine.[1][3] Specialized chiral columns, such as those based on macrocyclic glycopeptides (e.g., Teicoplanin or Ristocetin A), are effective for this separation.[4][5]
Q3: What is the primary cause of dipeptide formation and how can it be minimized?
A3: Dipeptide formation typically occurs when using Fmoc-Cl as the protecting group reagent. The formation of a mixed anhydride intermediate can lead to the coupling of two D-isoleucine molecules. To minimize this, it is highly recommended to use Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) instead of Fmoc-Cl. The reaction with Fmoc-OSu is generally cleaner with fewer side reactions.[6]
Q4: Can I use Quantitative NMR (qNMR) to determine the purity of my this compound?
A4: Yes, Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful technique for determining the absolute purity of your product.[7][8][9] By comparing the integral of a characteristic proton signal of this compound with that of a certified internal standard of known concentration, you can accurately quantify the amount of the desired compound and any proton-bearing impurities.[7][8][9][10][11]
Q5: What is the best way to remove unreacted D-Isoleucine from my final product?
A5: Unreacted D-Isoleucine can typically be removed during the workup and purification steps. An acidic wash (e.g., with dilute HCl) during the extraction process will protonate the free amino acid, making it soluble in the aqueous phase while the Fmoc-protected amino acid remains in the organic phase. Subsequent recrystallization will further purify the product.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction; Suboptimal pH; Inefficient extraction. | Ensure complete dissolution of D-Isoleucine. Carefully monitor and maintain the pH of the reaction mixture within the optimal range (typically pH 8-9). Perform multiple extractions with an appropriate organic solvent to maximize product recovery. |
| High Diastereomer (Fmoc-D-allo-isoleucine) Content | Use of a strong base or prolonged reaction times at elevated temperatures during synthesis can promote epimerization at the α-carbon. | Use a milder base (e.g., sodium bicarbonate) and maintain a controlled, lower reaction temperature. Minimize the reaction time as much as possible without compromising the yield. |
| Presence of Dipeptide Impurities | Use of Fmoc-Cl as the protecting agent. | Switch to Fmoc-OSu as the Fmoc-introducing reagent.[6] If Fmoc-Cl must be used, add it slowly to the reaction mixture at a low temperature to minimize side reactions. |
| Product is an Oil or Fails to Crystallize | Presence of significant impurities; Incorrect solvent system for recrystallization. | Analyze the crude product by HPLC to identify the nature and level of impurities. If purity is low, consider purification by column chromatography before attempting recrystallization. Experiment with different solvent systems for recrystallization (e.g., ethyl acetate/hexane, dichloromethane/hexane). |
| Poor Separation of Diastereomers on HPLC | Use of a standard, non-chiral HPLC column. | Employ a chiral HPLC column specifically designed for amino acid enantiomer and diastereomer separation.[1][3] Optimize the mobile phase composition and gradient. |
Experimental Protocols
Protocol 1: Synthesis of this compound using Fmoc-OSu
-
Dissolution: Dissolve D-Isoleucine in a 10% aqueous sodium carbonate solution.
-
Addition of Fmoc-OSu: In a separate flask, dissolve Fmoc-OSu in acetone or dioxane.
-
Reaction: Slowly add the Fmoc-OSu solution to the D-Isoleucine solution with vigorous stirring at room temperature.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup:
-
Once the reaction is complete, dilute the mixture with water.
-
Wash the aqueous solution with diethyl ether to remove unreacted Fmoc-OSu and other organic impurities.
-
Acidify the aqueous layer to pH 2 with 1M HCl. The this compound will precipitate out.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification: Concentrate the organic phase under reduced pressure and purify the crude product by recrystallization.
Protocol 2: Recrystallization of this compound
-
Solvent Selection: A common solvent system for recrystallizing Fmoc-amino acids is ethyl acetate and a non-polar solvent like hexane or heptane.[12][13]
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot ethyl acetate.
-
Crystallization: Slowly add hexane or heptane until the solution becomes slightly turbid.
-
Cooling: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.
Protocol 3: Chiral HPLC Analysis of this compound
-
Column: Use a chiral stationary phase column, for example, a CHIROBIOTIC T or R column.[4][5]
-
Mobile Phase: A typical mobile phase for reversed-phase chiral separation is a mixture of methanol and an aqueous buffer like ammonium trifluoroacetate.[5]
-
Gradient: A linear gradient can be employed to achieve optimal separation. For example, a gradient of increasing methanol concentration.
-
Flow Rate: A typical analytical flow rate is 1.0 mL/min.
-
Detection: UV detection at 265 nm, where the Fmoc group has a strong absorbance.
-
Sample Preparation: Dissolve a small amount of the this compound sample in the mobile phase or a suitable solvent like acetonitrile.
Data Presentation
Table 1: Typical Purity Specifications for High-Quality this compound
| Parameter | Specification | Analytical Method |
| Purity (by HPLC) | ≥ 99.0% | Reverse-Phase HPLC |
| Enantiomeric Purity | ≥ 99.5% D-Isoleucine | Chiral HPLC |
| Fmoc-D-allo-isoleucine Content | ≤ 0.5% | Chiral HPLC |
| Dipeptide Content | ≤ 0.1% | HPLC |
| Free D-Isoleucine | ≤ 0.2% | HPLC after derivatization or GC |
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
References
- 1. Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent [jstage.jst.go.jp]
- 2. Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enantioseparation of N-FMOC α-Amino Acids [phenomenex.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. emerypharma.com [emerypharma.com]
- 8. pubsapp.acs.org [pubsapp.acs.org]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. Identification by HSQC and quantification by qHNMR innovate pharmaceutical amino acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ajpamc.com [ajpamc.com]
Impact of piperidine concentration on Fmoc removal from D-Isoleucine
Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the impact of piperidine concentration on the removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group from D-Isoleucine. D-Isoleucine, a β-branched amino acid, is known for its steric hindrance, which can lead to challenges in both coupling and deprotection steps.
Frequently Asked Questions (FAQs)
Q1: What is the standard concentration of piperidine used for Fmoc removal from D-Isoleucine?
The most widely used and recommended concentration for Fmoc deprotection in SPPS is 20% piperidine in N,N-dimethylformamide (DMF).[1][2] This concentration generally provides a good balance between reaction speed and the minimization of side reactions. Standard protocols often involve two treatments with this solution: a short initial treatment (e.g., 1-5 minutes) followed by a longer second treatment (e.g., 10-20 minutes) to ensure complete removal of the Fmoc group.
Q2: Can I use a lower concentration of piperidine for Fmoc deprotection of D-Isoleucine?
Yes, lower concentrations of piperidine (e.g., 5% or 10%) can be used for Fmoc removal. However, this will generally lead to a slower deprotection reaction. For sterically hindered amino acids like D-Isoleucine, using a lower piperidine concentration may require significantly longer reaction times to achieve complete deprotection. In some cases, incomplete deprotection can occur, leading to the formation of deletion sequences in your final peptide product.[1]
Q3: What are the potential side reactions when using piperidine for Fmoc removal from D-Isoleucine?
The primary side reaction of concern is incomplete deprotection, which leads to the truncation of the peptide chain. Another potential issue, particularly with prolonged exposure to basic conditions, is epimerization at the α-carbon of the amino acid. While piperidine is a moderately strong base, the risk of epimerization for most amino acids is generally low under standard conditions. However, for sensitive applications, it is a factor to consider.
Q4: How can I monitor the completeness of the Fmoc deprotection reaction?
There are two common methods to monitor Fmoc deprotection:
-
Qualitative Kaiser Test (Ninhydrin Test): This is a colorimetric test that detects the presence of free primary amines on the resin. A positive result (blue-purple color) indicates successful Fmoc removal. A negative result (yellow or no color change) suggests incomplete deprotection.
-
Quantitative UV-Vis Spectrophotometry: The Fmoc deprotection reaction releases a dibenzofulvene (DBF) molecule, which reacts with piperidine to form a DBF-piperidine adduct. This adduct has a characteristic UV absorbance at approximately 301 nm. By measuring the absorbance of the solution after deprotection, you can quantify the amount of Fmoc group removed.[3][4]
Troubleshooting Guide
Problem: Incomplete Fmoc Deprotection of D-Isoleucine
Symptoms:
-
Negative Kaiser test result (beads remain yellow).
-
Low or no absorbance at 301 nm in the UV-Vis spectrum of the deprotection solution.
-
Presence of deletion sequences corresponding to the absence of D-Isoleucine in the final peptide, as identified by HPLC or Mass Spectrometry.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Insufficient Deprotection Time | For sterically hindered residues like D-Isoleucine, standard deprotection times may not be sufficient. Increase the duration of the second piperidine treatment to 30 minutes or longer. Consider performing a third treatment if necessary. |
| Low Piperidine Concentration | If you are using a piperidine concentration lower than 20%, the reaction rate will be slower. Increase the piperidine concentration to the standard 20% in DMF. If issues persist even at 20%, consider the advanced options below. |
| Poor Resin Swelling | Inadequate swelling of the resin can hinder the access of piperidine to the Fmoc groups. Ensure the resin is fully swollen in DMF for at least 30-60 minutes before the first deprotection step. |
| Peptide Aggregation | The growing peptide chain can aggregate on the solid support, preventing efficient reagent penetration. Consider using chaotropic salts (e.g., a low concentration of guanidinium chloride) in the deprotection solution or performing the deprotection at a slightly elevated temperature (e.g., 30-35°C) to disrupt secondary structures. |
| Degraded Piperidine Solution | Piperidine can degrade over time. Always use a freshly prepared solution of piperidine in high-quality, amine-free DMF. |
Advanced Troubleshooting
If the above solutions do not resolve the issue of incomplete deprotection, you may consider using a stronger deprotection reagent. A common alternative is the addition of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), a non-nucleophilic base, to the piperidine solution.
-
Recommended Cocktail: 2% DBU in 20% piperidine/DMF.
-
Caution: DBU is a much stronger base than piperidine and can increase the risk of side reactions, including epimerization. Use with caution and for the minimum time necessary to achieve complete deprotection.
Data on Piperidine Concentration and Fmoc Removal
While specific kinetic data for D-Isoleucine is limited in the literature, studies on the structurally similar, sterically hindered amino acid Valine provide valuable insights. The following table summarizes the percentage of Fmoc removal from Fmoc-Val-OH in solution at different piperidine concentrations and reaction times. This data can serve as a useful proxy for understanding the deprotection kinetics of D-Isoleucine.
| Piperidine Concentration (% v/v in DMF) | 1 minute | 3 minutes | 5 minutes |
| 1% | 33.4% | 49.6% | Incomplete |
| 2% | 12.9% | 63.3% | 87.9% |
| 5% | Incomplete | >99% | >99% |
| 20% | Incomplete | >99% | >99% |
Data adapted from a study on Fmoc-Val-OH deprotection kinetics.[5]
Interpretation: This data clearly demonstrates that lower concentrations of piperidine require longer reaction times to achieve complete Fmoc removal. While 5% piperidine can be effective, it necessitates a longer reaction time compared to the standard 20% solution. For a sterically hindered amino acid like D-Isoleucine, it is reasonable to expect that even longer deprotection times would be required at lower piperidine concentrations.
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection of D-Isoleucine
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.
-
First Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Agitate for 5 minutes.
-
Drain: Drain the deprotection solution.
-
Second Deprotection: Add a fresh solution of 20% piperidine in DMF to the resin. Agitate for 20 minutes.
-
Drain: Drain the deprotection solution.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the DBF-piperidine adduct.
-
Proceed to the next coupling step.
Protocol 2: Monitoring Fmoc Deprotection by UV-Vis Spectrophotometry
-
Collect the Filtrate: During both deprotection steps, collect the drained solution containing the DBF-piperidine adduct.
-
Combine and Dilute: Combine the filtrates from both deprotection steps and dilute a small, known volume with DMF to bring the absorbance into the linear range of the spectrophotometer (typically an absorbance value between 0.1 and 1.0).
-
Measure Absorbance: Measure the absorbance of the diluted solution at 301 nm using a UV-Vis spectrophotometer. Use DMF as the blank.
-
Calculate Resin Loading/Deprotection Yield: The extent of Fmoc removal can be calculated using the Beer-Lambert law:
-
Loading (mmol/g) = (Absorbance × Dilution Factor × Volume of filtrate) / (7800 M⁻¹cm⁻¹ × mass of resin in g)
-
The molar extinction coefficient (ε) for the DBF-piperidine adduct at 301 nm is approximately 7800 M⁻¹cm⁻¹.[4]
-
Visualizations
Caption: Standard experimental workflow for Fmoc deprotection in SPPS.
References
Managing steric hindrance during the coupling of Fmoc-D-Isoleucine
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS). The focus is on managing steric hindrance during the coupling of Fmoc-D-Isoleucine.
Troubleshooting Guide
This guide addresses specific issues that may arise during the incorporation of this compound into a peptide sequence.
Issue: Positive Kaiser Test After Coupling this compound
A positive Kaiser test (indicated by blue beads) after the coupling step signifies the presence of unreacted primary amines on the resin, indicating an incomplete coupling reaction.[1][2][3]
Potential Causes and Solutions:
| Potential Cause | Recommended Solution(s) | Rationale |
| Steric Hindrance | 1. Double Couple: Repeat the coupling step with fresh reagents.[2] 2. Increase Reaction Time: Extend the coupling time to allow for complete reaction. 3. Elevate Temperature: Perform the coupling at a slightly elevated temperature (e.g., 30-40°C) to increase reaction kinetics.[4] | D-Isoleucine is a β-branched amino acid, which presents significant steric bulk at the alpha-carbon, slowing down the coupling reaction. These modifications provide more opportunity for the reaction to proceed to completion. |
| Inefficient Coupling Reagent | 1. Switch to a More Potent Reagent: If using a standard carbodiimide like DIC/HOBt, switch to a more reactive aminium/uronium or phosphonium salt-based reagent such as HATU, HBTU, or PyBOP.[5] 2. Use a More Reactive Additive: Replace HOBt with HOAt or Oxyma Pure, which can enhance the reactivity of the activated ester. | Reagents like HATU are known for their high reactivity and are particularly effective for difficult couplings, including those involving sterically hindered amino acids.[1] Additives with lower pKa values, such as HOAt, can further accelerate the coupling reaction. |
| Peptide Aggregation | 1. Change Solvent: Switch from DMF to N-Methyl-2-pyrrolidone (NMP) or use a solvent mixture that disrupts secondary structures.[2] 2. Use Chaotropic Salts: Add chaotropic salts like LiCl to the reaction mixture to disrupt hydrogen bonding. | Aggregation of the growing peptide chain on the resin can physically block the N-terminal amine, preventing the incoming amino acid from coupling. NMP is often better at solvating and disrupting peptide aggregates than DMF.[6] |
| Suboptimal Reagent Concentration | 1. Increase Equivalents: Use a higher excess of the this compound and coupling reagents (e.g., increase from 3 equivalents to 5 equivalents).[7] | Driving the reaction to completion in SPPS often relies on using an excess of soluble reagents.[8] Increasing the concentration can improve the reaction rate for difficult couplings. |
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a "difficult" amino acid to couple in SPPS?
A1: this compound is challenging to couple due to steric hindrance. Like other β-branched amino acids (Valine, Threonine), the bulky side chain is close to the alpha-carbon and the reacting carboxyl group. This steric bulk can physically impede the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, slowing down the reaction rate and leading to incomplete coupling.[9]
Q2: What are the best practices for preparing the this compound and coupling reagents for the reaction?
A2: For optimal results, pre-activation of the this compound is recommended, especially when using aminium/uronium or phosphonium salt reagents.[1] This involves dissolving the amino acid and the coupling reagent in the solvent (e.g., DMF) and then adding the base (e.g., DIPEA) to begin the activation process a minute or two before adding the mixture to the resin.[1] Ensure all reagents and solvents are of high quality and anhydrous, as moisture can hydrolyze the activated species.[3][10]
Q3: Can the choice of solid support (resin) affect the coupling efficiency of this compound?
A3: Yes, the resin can play a role. For long or difficult peptide sequences, including those with multiple sterically hindered residues, using a low-loading resin is often recommended.[11] A lower substitution (loading capacity) increases the distance between peptide chains on the resin, which can reduce steric hindrance and minimize inter-chain aggregation, thereby improving reagent accessibility.[11] Additionally, resins with high swelling properties, such as those with a PEG-PS copolymer, can improve solvation of the peptide chain and facilitate coupling.[11]
Q4: Are there any alternative strategies to standard coupling reagents for incorporating this compound?
A4: Yes, one alternative is the use of pre-formed activated derivatives of the amino acid. For instance, Fmoc-aminoacyl-benzotriazoles have been shown to be effective for coupling sterically hindered amino acids, providing good yields with retention of chirality.[9][12][13] Another approach involves the use of symmetrical anhydrides, though this requires a larger excess of the protected amino acid.
Q5: How can I confirm that the coupling of this compound was successful?
A5: The most common method for monitoring coupling completion on-resin is the Kaiser (ninhydrin) test.[2][14] A negative Kaiser test (yellow beads) indicates that there are no free primary amines, suggesting a complete coupling reaction.[1][3] Conversely, a positive test (blue beads) signals an incomplete reaction.[2] For a more definitive analysis, a small amount of the peptide can be cleaved from the resin and analyzed by HPLC and Mass Spectrometry to check for the presence of deletion sequences.[3][15]
Quantitative Data Summary
The choice of coupling reagent is critical when dealing with sterically hindered amino acids like this compound. The following table provides a comparison of commonly used coupling reagents.
| Coupling Reagent | Class | Typical Coupling Time (min) | Expected Coupling Efficiency (%) | Key Advantages & Disadvantages |
| DIC/HOBt | Carbodiimide | 60 - 180 | 85 - 95 | Advantages: Cost-effective, low racemization. Disadvantages: Slower kinetics, may be inefficient for hindered couplings.[16] |
| HBTU/DIPEA | Aminium/Uronium Salt | 30 - 90 | >98 | Advantages: Fast, reliable, and widely used.[5] Disadvantages: Can cause guanidinylation of the free amine. |
| HATU/DIPEA | Aminium/Uronium Salt | 15 - 60 | >99 | Advantages: Highly reactive, excellent for difficult couplings, fast kinetics.[1] Disadvantages: More expensive than HBTU. |
| PyBOP/DIPEA | Phosphonium Salt | 30 - 90 | >98 | Advantages: High efficiency, does not cause guanidinylation. Disadvantages: By-products can be carcinogenic (for BOP), less stable in solution than uronium salts. |
| COMU/DIPEA | Aminium/Uronium Salt | 20 - 60 | >99 | Advantages: High reactivity, reported to be more efficient than HATU in some cases, non-explosive.[5] Disadvantages: Limited solution stability. |
Experimental Protocols
Protocol 1: Standard Coupling using HBTU
This protocol is a robust method for most amino acid couplings, including moderately difficult ones.
-
Resin Preparation: Swell the peptide-resin in high-quality, anhydrous N,N-Dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve this compound (4 equivalents relative to resin loading) and HBTU (3.9 equivalents) in DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (8 equivalents) to the solution and mix for 1-2 minutes to pre-activate the amino acid.[1]
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 45-90 minutes at room temperature.[1]
-
-
Monitoring and Washing:
-
Perform a Kaiser test to confirm the completion of the coupling (a negative result is desired).[1]
-
If the Kaiser test is positive, perform a second coupling (double couple) by repeating step 3.
-
Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3-5 times) and Dichloromethane (DCM) (3-5 times). The resin is now ready for the next deprotection cycle.
-
Protocol 2: High-Efficiency Coupling for Sterically Hindered Residues using HATU
This protocol is recommended for difficult couplings, such as the incorporation of this compound.
-
Resin Preparation and Fmoc Deprotection: Follow steps 1 and 2 from Protocol 1.
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve this compound (4 equivalents), HATU (3.8 equivalents), and HOAt (4 equivalents) in DMF.[1]
-
Add DIPEA (8 equivalents) to the solution and mix for 1 minute to pre-activate.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 30-60 minutes at room temperature.[1]
-
-
Monitoring and Washing:
-
Perform a Kaiser test to confirm the completion of the coupling.[1] If the test is positive, consider extending the coupling time or performing a double couple.
-
Once coupling is complete, drain the solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 7. peptide.com [peptide.com]
- 8. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. m.youtube.com [m.youtube.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Efficient peptide coupling involving sterically hindered amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. rsc.org [rsc.org]
- 15. benchchem.com [benchchem.com]
- 16. bachem.com [bachem.com]
Technical Support Center: Purification of Hydrophobic D-Amino Acid-Rich Peptides
Welcome to the technical support center for the purification of peptides rich in hydrophobic D-amino acids. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why are peptides rich in hydrophobic D-amino acids so difficult to purify?
Peptides containing a high proportion of hydrophobic D-amino acids present significant purification challenges primarily due to their poor solubility in both aqueous and organic solvents and their strong tendency to aggregate.[1][2][3] The inclusion of D-amino acids can also influence the peptide's secondary structure, potentially leading to aggregation behavior that differs from their L-amino acid counterparts.[4] These factors can lead to low recovery, poor peak shape, and irreversible adsorption to chromatography columns.[1][2]
Q2: What is the most common method for purifying hydrophobic peptides?
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard and most dominant method for peptide purification.[5][6] This technique separates peptides based on their hydrophobicity, making it well-suited for this class of molecules.[5][7] The use of a C18, C8, or C4 column is common, with C18 being the most widely used for a broad range of peptides.[6][]
Q3: How can I improve the solubility of my hydrophobic peptide for purification?
Improving solubility is a critical first step. Here are several strategies:
-
Solvent Selection: Test a variety of strong organic solvents for initial dissolution, such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), methanol, n-propanol, or isopropanol.[]
-
Stepwise Dissolution: A proven method is to first dissolve the peptide in the pure organic solvent to overcome wetting issues, then add concentrated buffer components, and finally, add the aqueous portion of the mixture.
-
Solubilizing Agents: In some cases, the addition of chaotropic agents (like guanidinium hydrochloride) or surfactants can help to disrupt aggregation and improve solubility.[3]
-
Hydrophilic Tagging: For extremely difficult sequences, a temporary hydrophilic tag can be added during synthesis to improve solubility and then cleaved off after purification.[2]
Q4: What are the key parameters to optimize in my RP-HPLC method?
Optimizing your RP-HPLC method is crucial for a successful purification. Key parameters include:
-
Mobile Phase Composition: Acetonitrile (ACN) is a common organic mobile phase. For very hydrophobic peptides, stronger organic solvents like n-propanol or isopropanol, or mixtures of ACN and propanol, can improve solubility and recovery.[9][10]
-
Ion-Pairing Reagent: Trifluoroacetic acid (TFA) at a concentration of 0.1% is the most common ion-pairing reagent. It helps to improve peak shape and resolution.[6][] Other options include formic acid or heptafluorobutyric acid.[][10]
-
Gradient Slope: A shallow gradient (e.g., 0.5-1% increase in organic phase per minute) is often necessary to achieve good resolution between the target peptide and closely related impurities.[9][11]
-
Column Temperature: Increasing the column temperature (e.g., to 40-60°C) can significantly improve the peak shape for hydrophobic peptides by increasing their solubility and reducing the viscosity of the mobile phase.[9][10]
-
Column Stationary Phase: While C18 is a good starting point, less hydrophobic stationary phases like C8 or C4 can be beneficial for very hydrophobic peptides to reduce strong retention and potential irreversible binding.[][12]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the purification of hydrophobic D-amino acid-rich peptides.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor or No Peptide Solubility | High hydrophobicity leading to aggregation. | - Dissolve the peptide in 100% DMSO or DMF first, then slowly dilute with the initial mobile phase.[12] - Try alternative organic solvents like n-propanol or isopropanol for dissolution. - Perform solubility trials with small amounts of the peptide in various solvent mixtures. |
| Low or No Recovery from the Column | Irreversible adsorption of the peptide to the stationary phase. | - Switch to a less hydrophobic column (e.g., C8 or C4).[12] - Use a stronger organic mobile phase such as n-propanol or isopropanol.[9] - Increase the column temperature.[9][10] |
| Broad or Tailing Peaks | - Secondary interactions with the column. - Peptide aggregation on the column. - Poor solubility in the mobile phase. | - Ensure 0.1% TFA is present in both mobile phases to act as an ion-pairing agent.[] - Increase the column temperature to 40-60°C.[9] - Use a shallow gradient to improve separation from impurities that may be co-eluting.[9] |
| Peptide Precipitates Upon Injection | The sample solvent is too strong or incompatible with the initial mobile phase. | - Dilute the dissolved peptide in a solvent that is as close as possible to the initial mobile phase composition. - If precipitation occurs upon dilution, a higher starting percentage of organic solvent in the mobile phase may be necessary.[9] |
| Multiple Peaks or a "Smear" | - Peptide aggregation. - Presence of closely related impurities. - On-column degradation. | - Try adding aggregation-disrupting agents like 50 mM L-arginine to the sample buffer.[13] - Optimize the gradient to be shallower to improve resolution.[11] - Analyze fractions by mass spectrometry to identify the nature of the different peaks.[12] |
| High Backpressure | - Peptide precipitation on the column frit or head. - High viscosity of the mobile phase. | - Filter the sample before injection. - Ensure the peptide is fully dissolved. - If using viscous solvents like propanol, increase the column temperature to reduce viscosity.[10] |
Experimental Protocols
Protocol 1: General RP-HPLC Purification of a Hydrophobic Peptide
This protocol provides a starting point for the purification of a generic hydrophobic peptide. Optimization will likely be required.
-
Materials and Reagents:
-
Crude, lyophilized hydrophobic peptide.
-
HPLC-grade water.
-
HPLC-grade acetonitrile (ACN).
-
Dimethyl sulfoxide (DMSO), sequencing grade.
-
Trifluoroacetic acid (TFA), sequencing grade.
-
Preparative or semi-preparative HPLC system with a UV detector.
-
Reversed-phase column (e.g., C18, C8, or C4; 10 mm ID x 250 mm L, 5 µm, 300 Å).
-
-
Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): Add 1 mL of TFA to 1 L of HPLC-grade water for a final concentration of 0.1% (v/v). Degas thoroughly.
-
Mobile Phase B (Organic): Add 1 mL of TFA to 1 L of HPLC-grade acetonitrile for a final concentration of 0.1% (v/v). Degas thoroughly.
-
-
Sample Preparation:
-
Carefully weigh approximately 5-10 mg of the crude peptide into a clean glass vial.
-
Add a small volume (e.g., 100-200 µL) of DMSO to the vial.
-
Vortex gently until the peptide is fully dissolved.
-
Slowly add Mobile Phase A while vortexing to dilute the sample to a suitable concentration (e.g., 5 mg/mL). If precipitation occurs, try diluting with a mixture of Mobile Phase A and B (e.g., 90:10 or 80:20).
-
-
HPLC Method:
-
Column Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 5-10 column volumes, or until a stable baseline is achieved.
-
Injection: Inject an appropriate volume of the prepared sample.
-
Gradient:
-
0-5 min: 5% B (isocratic)
-
5-65 min: 5% to 65% B (linear gradient)
-
65-70 min: 65% to 100% B (linear gradient for column wash)
-
70-75 min: 100% B (isocratic wash)
-
75-80 min: 100% to 5% B (return to initial conditions)
-
80-90 min: 5% B (re-equilibration)
-
-
Flow Rate: As per column manufacturer's recommendation (e.g., 4 mL/min for a 10 mm ID column).
-
Fraction Collection: Collect fractions corresponding to the major peaks.
-
Analysis: Analyze the collected fractions for purity using analytical HPLC and for identity using mass spectrometry.
-
Quantitative Data Summary
| Parameter | Typical Starting Condition | Optimized Condition for Hydrophobic Peptides | Rationale for Optimization |
| Stationary Phase | C18 | C8 or C4 | Reduces strong hydrophobic interactions, preventing irreversible binding and improving recovery.[12] |
| Mobile Phase B | Acetonitrile | n-Propanol or Isopropanol | Improves solubility and recovery of extremely hydrophobic peptides.[9] |
| Gradient Slope | 1-2% B/min | 0.5-1% B/min | Enhances resolution between the target peptide and closely eluting impurities.[9] |
| Column Temperature | Ambient | 40-60°C | Increases peptide solubility, reduces mobile phase viscosity, and improves peak shape.[9] |
| Ion-Pairing Agent | 0.1% TFA | 0.1% TFA | Maintains good peak shape and resolution. |
Visualizations
Caption: General purification workflow for hydrophobic peptides.
Caption: Troubleshooting decision tree for common purification issues.
References
- 1. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. genscript.com [genscript.com]
- 3. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-performance liquid chromatography of amino acids, peptides and proteins. CXXVIII. Effect of D-amino acid substitutions on the reversed-phase high-performance liquid chromatography retention behaviour of neuropeptide Y[18-36] analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 6. bachem.com [bachem.com]
- 7. phmethods.net [phmethods.net]
- 9. benchchem.com [benchchem.com]
- 10. waters.com [waters.com]
- 11. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Addressing poor yield in solid-phase synthesis with Fmoc-D-Isoleucine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during solid-phase peptide synthesis (SPPS), with a specific focus on poor yields when incorporating Fmoc-D-Isoleucine.
Frequently Asked Questions (FAQs)
Q1: We are experiencing a significantly lower than expected yield in our peptide synthesis after the incorporation of this compound. What are the common causes?
A1: Low yields during the incorporation of this compound are a common issue in SPPS and can be attributed to several factors:
-
Steric Hindrance: D-Isoleucine is a β-branched amino acid with a bulky side chain, which sterically hinders the coupling reaction. This makes it difficult for the activated amino acid to approach the N-terminus of the growing peptide chain, leading to incomplete coupling.[1]
-
Peptide Aggregation: Sequences containing hydrophobic and β-branched amino acids like D-Isoleucine are prone to inter- and intra-chain aggregation on the solid support.[2][3][4] This aggregation can block reactive sites, hindering the accessibility of reagents to the peptide chain and leading to failed couplings and deprotections.
-
Inefficient Coupling Reagents: Standard coupling reagents may not be sufficiently reactive to overcome the steric hindrance presented by D-Isoleucine, resulting in low coupling efficiency.
-
Incomplete Fmoc Deprotection: Peptide aggregation can also impede the complete removal of the Fmoc protecting group from the N-terminus of the growing peptide chain.[2] This leads to truncated peptide sequences and a lower yield of the desired full-length peptide.
Q2: How can we improve the coupling efficiency of this compound?
A2: To enhance the coupling efficiency of the sterically hindered this compound, several strategies can be employed:
-
Utilize Stronger Coupling Reagents: Employing more potent activating reagents is crucial. Reagents like HATU, HBTU, HCTU, and PyAOP are known to be more effective for coupling sterically hindered amino acids.[5][6][7] COMU is another highly efficient coupling reagent that can be beneficial.[8]
-
Optimize Reaction Conditions: Increasing the coupling time (e.g., to 2-4 hours or even overnight) and performing the reaction at a slightly elevated temperature (e.g., 30-40°C) can help drive the reaction to completion. However, prolonged high temperatures should be avoided to minimize the risk of racemization.[2][9]
-
Perform a Double Coupling: After the initial coupling reaction, repeating the coupling step with a fresh solution of activated this compound can significantly improve the yield by ensuring that most of the available N-termini have reacted.[10][11]
-
Increase Reagent Equivalents: Using a higher excess of the this compound and coupling reagents (e.g., 3-5 equivalents) relative to the resin loading capacity can also help to drive the reaction forward.
Q3: What methods can be used to monitor the completeness of the coupling reaction for this compound?
A3: Monitoring the coupling reaction is critical to ensure the synthesis is proceeding as expected. The most common method is the Kaiser test (or ninhydrin test) .
-
Procedure: A small sample of the resin is taken after the coupling step and washed thoroughly. A few drops of ninhydrin solutions are added, and the sample is heated.
-
Interpretation:
-
Positive Result (blue or purple beads): Indicates the presence of free primary amines, signifying an incomplete coupling reaction.
-
Negative Result (yellow or colorless beads): Suggests that the coupling reaction is complete, as there are no free primary amines.
-
If a positive Kaiser test is observed, a second coupling is recommended.
Q4: We suspect peptide aggregation is the primary cause of our low yield. How can this be addressed?
A4: Peptide aggregation is a significant challenge, especially with hydrophobic residues like D-Isoleucine. Here are several strategies to mitigate aggregation:
-
Solvent Choice: Switching from the standard solvent DMF to N-Methylpyrrolidone (NMP) or using a mixture of solvents can improve the solvation of the growing peptide chain and disrupt aggregation.[4] Adding chaotropic salts like LiCl to the solvent can also be effective. The use of dimethyl sulfoxide (DMSO) has also been shown to be a powerful dissociating solvent.[12]
-
Pseudoproline Dipeptides: Incorporating pseudoproline dipeptides at strategic locations within the peptide sequence can disrupt the formation of secondary structures that lead to aggregation.[2]
-
Backbone Protection: Utilizing backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) can prevent hydrogen bonding between peptide chains, thereby reducing aggregation.[2]
-
Low-Loading Resins: Using a resin with a lower substitution level can increase the distance between peptide chains, reducing the likelihood of intermolecular aggregation.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting low yields when incorporating this compound.
Problem: Low crude peptide yield after cleavage.
Troubleshooting Workflow
References
- 1. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. researchgate.net [researchgate.net]
- 4. biotage.com [biotage.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. bachem.com [bachem.com]
- 9. chimia.ch [chimia.ch]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Internal aggregation during solid phase peptide synthesis. Dimethyl sulfoxide as a powerful dissociating solvent - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to HPLC Analysis for Purity Assessment of Fmoc-D-Isoleucine
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the purity of the constituent building blocks is paramount. Fmoc-D-Isoleucine, a critical raw material, requires rigorous purity assessment to ensure the quality, efficacy, and safety of the final peptide product. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) methods for determining the purity of this compound, supported by experimental considerations and comparisons with alternative analytical techniques.
The stereochemical and chemical purity of Fmoc-amino acids directly impacts the success of solid-phase peptide synthesis (SPPS)[1][2]. Impurities can lead to the formation of deletion sequences, truncated peptides, and diastereomeric byproducts that are often difficult to remove during purification and may alter the biological activity of the final peptide[1][3].
Understanding Potential Impurities in this compound
Several types of impurities can be present in this compound, each with the potential to compromise the integrity of peptide synthesis:
-
Enantiomeric Impurities: The most critical impurity is the L-enantiomer, Fmoc-L-Isoleucine. Its presence can lead to the synthesis of diastereomeric peptides, which are challenging to separate and can have different biological properties[1][4].
-
Diastereomeric Impurities: Isoleucine has a second chiral center at the β-carbon, leading to the possibility of diastereomers (e.g., Fmoc-D-allo-Isoleucine). These must also be resolved and quantified.
-
Related Amino Acid Impurities: These can include free D-Isoleucine, dipeptides formed during the synthesis of the Fmoc-amino acid, and β-alanine derivatives originating from the Fmoc protecting group itself[3][5].
-
Process-Related Impurities: Residual solvents like ethyl acetate and acetic acid can be present. Acetic acid is particularly problematic as it can act as a capping agent, leading to truncated peptide sequences[3][6].
HPLC for Purity Assessment: A Comparative Overview
Chiral HPLC is the most widely adopted and robust method for the simultaneous assessment of chemical and enantiomeric purity of Fmoc-amino acids[1][2]. The choice of chiral stationary phase (CSP) and mobile phase composition is crucial for achieving optimal separation.
Table 1: Comparison of Chiral HPLC Columns for this compound Analysis
| Chiral Stationary Phase (CSP) Type | Common Examples | Principle of Separation | Advantages | Disadvantages |
| Polysaccharide-Based | Lux Cellulose-2, Lux Cellulose-3 | Formation of transient diastereomeric complexes via hydrogen bonding, dipole-dipole interactions, and inclusion complexation.[1][2] | Broad applicability for various Fmoc-amino acids, excellent resolution, robust and reliable.[1][2] | May require optimization of mobile phase for specific isomers. |
| Macrocyclic Glycopeptide-Based | CHIROBIOTIC T (Teicoplanin), CHIROBIOTIC R (Ristocetin A) | Multiple chiral recognition mechanisms including ionic interactions, hydrogen bonding, and steric hindrance.[7] | Multimodal (reversed-phase, polar organic, normal phase), complementary selectivity to polysaccharide phases.[7] | Mobile phase pH and buffer selection can be critical. |
| Zwitterionic Ion-Exchangers | QN-AX™, ZWIX(+)™ | Enantioseparation based on ion-exchange and zwitterionic interactions.[8] | Can offer high selectivity and efficiency for certain Nα-Fmoc amino acids.[8] | Separation performance can be highly sensitive to mobile phase additives (acids, bases).[8] |
Experimental Protocols
Below are representative experimental protocols for the HPLC analysis of this compound.
Protocol 1: Chiral HPLC using a Polysaccharide-Based CSP
-
Objective: To determine the enantiomeric and chemical purity of this compound.
-
Instrumentation: HPLC system with a UV detector.
-
Column: Lux 5 µm Cellulose-2, 4.6 x 250 mm.
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water (containing 0.1% Trifluoroacetic Acid), typically in a ratio between 50:50 and 80:20 (v/v). The exact ratio may need to be optimized to achieve baseline separation.
-
Flow Rate: 1.0 mL/min.
-
Temperature: Ambient.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL[1].
-
Analysis: Inject the sample and identify the peaks corresponding to this compound and any impurities based on their retention times. Purity is calculated based on the relative peak areas.
Protocol 2: Chiral HPLC using a Macrocyclic Glycopeptide-Based CSP
-
Objective: To provide an alternative method for assessing the enantiomeric purity of this compound.
-
Instrumentation: HPLC system with a UV detector.
-
Column: CHIROBIOTIC T, 5 µm, 4.6 x 250 mm.
-
Mobile Phase: A mixture of Methanol and 0.1% Triethylammonium Acetate (TEAA) buffer (pH 4.1), for example, in a 40:60 (v/v) ratio[7].
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25 °C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of 1 mg/mL.
-
Analysis: As described in Protocol 1.
Alternative Analytical Techniques
While HPLC is the gold standard, other techniques can be used for purity assessment, particularly for specific types of impurities.
Table 2: Comparison of Analytical Techniques for this compound Purity
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Capillary Electrophoresis (CE) |
| Principle | Differential partitioning of enantiomers between a chiral stationary phase and a mobile phase.[1] | Separation of volatile, derivatized enantiomers on a chiral stationary phase.[1] | Differential migration of enantiomers in an electric field in the presence of a chiral selector.[1] |
| Sample Preparation | Direct injection of the dissolved sample.[1] | Derivatization to form volatile esters is required, which must be carefully optimized to prevent racemization.[1] | Direct injection of the dissolved sample.[1] |
| Primary Application | Enantiomeric and chemical purity. | Enantiomeric purity and detection of volatile impurities. | Enantiomeric purity. |
| Advantages | High accuracy, robustness, wide availability of columns, simultaneous chemical and chiral analysis.[1][2] | Excellent resolution and sensitivity.[1] | High efficiency, low sample and reagent consumption. |
| Disadvantages | Can consume significant amounts of solvent. | Derivatization step can be time-consuming and a source of error.[1] | Lower sensitivity for UV detection compared to HPLC, reproducibility can be a challenge. |
Visualizing the Workflow
The following diagrams illustrate the experimental workflow for HPLC purity analysis and the decision-making process for selecting an analytical method.
Caption: Experimental workflow for HPLC purity assessment of this compound.
Caption: Decision logic for selecting an analytical method for purity assessment.
Conclusion
The purity of this compound is a critical quality attribute that profoundly influences the outcome of peptide synthesis. Chiral HPLC stands out as the most robust and versatile method for its comprehensive purity assessment, capable of resolving both enantiomeric and other chemical impurities in a single analysis. While alternative techniques like GC and CE have their specific applications, HPLC, particularly with polysaccharide-based chiral stationary phases, offers a reliable and accurate platform for routine quality control. Researchers and drug developers should select the most appropriate analytical method based on the specific purity attributes that need to be controlled to ensure the synthesis of high-quality peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. phenomenex.com [phenomenex.com]
- 3. Novabiochem® Fmoc-Amino Acids [sigmaaldrich.com]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. merckmillipore.com [merckmillipore.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. A Comparative Study of Enantioseparations of Nα-Fmoc Proteinogenic Amino Acids on Quinine-Based Zwitterionic and Anion Exchanger-Type Chiral Stationary Phases under Hydro-Organic Liquid and Subcritical Fluid Chromatographic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
Mass Spectrometry Characterization of Fmoc-D-Isoleucine-Containing Peptides: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise characterization of synthetic peptides is paramount. The incorporation of unnatural amino acids, such as D-isomers, and the presence of protecting groups like Fluorenylmethyloxycarbonyl (Fmoc) introduce unique challenges and considerations for mass spectrometry (MS) analysis. This guide provides a comparative overview of common MS fragmentation techniques for the characterization of peptides containing Fmoc-D-Isoleucine, supported by established fragmentation principles and experimental considerations.
The presence of the bulky N-terminal Fmoc group can influence peptide fragmentation, and the isomeric nature of isoleucine and leucine necessitates specific analytical strategies for their unambiguous identification. This guide will compare Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD) to highlight their respective strengths and weaknesses in the analysis of these modified peptides.
Comparative Analysis of Fragmentation Techniques
The choice of fragmentation technique significantly impacts the quality and type of data obtained for this compound-containing peptides. While CID is widely accessible, HCD and ETD, often available on higher-resolution mass spectrometers, offer distinct advantages for comprehensive characterization.
| Feature | Collision-Induced Dissociation (CID) | Higher-Energy Collisional Dissociation (HCD) | Electron Transfer Dissociation (ETD/EThcD) |
| Primary Ion Types | b, y | b, y (often with higher abundance of smaller fragments and immonium ions) | c, z• |
| Fmoc Group Behavior | Prone to facile neutral loss, can suppress backbone fragmentation | Similar to CID, but higher energy can promote more backbone fragmentation alongside Fmoc loss | The Fmoc group is typically retained on the precursor and larger fragment ions |
| D-Isoleucine Side Chain | Not readily distinguishable from Leucine | Not readily distinguishable from Leucine | Diagnostic w-ions are produced from z• ions, allowing for unambiguous identification |
| Sequence Coverage | Moderate, can be limited by dominant Fmoc loss | Generally higher than CID due to more extensive fragmentation[1] | Can be very high, especially for longer peptides, as it cleaves the peptide backbone more randomly |
| Precursor Charge State | Most effective for 2+ and 3+ ions | Effective for a broader range of charge states | Most effective for precursors with charge states of 3+ and higher |
| Instrumentation | Widely available on most tandem mass spectrometers | Common on Orbitrap mass spectrometers | Typically available on ion trap and Orbitrap mass spectrometers |
Distinguishing D-Isoleucine from its Isomers
A significant challenge in peptide characterization is the differentiation of isomeric amino acids leucine and isoleucine, which have identical masses. Advanced fragmentation techniques, particularly those involving electron transfer, have proven effective in overcoming this hurdle.
Electron Transfer Dissociation (ETD) and Electron Transfer/Higher-Energy Collision Dissociation (EThcD) generate characteristic fragment ions that are specific to the structure of the isoleucine side chain.[2][3] The key to this differentiation lies in the fragmentation of the z• ions produced during ETD. Subsequent activation of these z• ions (either through collisional activation in the ETD process itself or with a supplemental HCD activation step in EThcD) leads to the formation of w-ions .[4][5][6]
For an isoleucine residue, the fragmentation of the z• ion results in the loss of an isopropyl radical, producing a characteristic w-ion with a mass shift of -43 Da . In contrast, a leucine residue would lose an isobutyl radical, but more diagnostically, its isomeric precursor, the z• ion, fragments to lose an ethyl radical, resulting in a w-ion with a mass shift of -29 Da.[7] The presence and intensity of the w-ion at z-43 Da is therefore a reliable indicator of an isoleucine residue.
Experimental Protocols
A detailed experimental workflow is crucial for the successful characterization of this compound-containing peptides. This involves solid-phase peptide synthesis, sample preparation for mass spectrometry, and the mass spectrometry analysis itself.
Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide (Fmoc-D-Ile-Ala-Phe-Gly-OH)
-
Resin Loading: Swell a suitable resin (e.g., Wang resin for a C-terminal acid) in N,N-dimethylformamide (DMF). Couple the first C-terminal amino acid (Fmoc-Gly-OH) to the resin using a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) and an activator like 4-dimethylaminopyridine (DMAP).
-
Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating with a solution of 20% piperidine in DMF.[8]
-
Amino Acid Coupling: Couple the subsequent Fmoc-protected amino acids (Fmoc-Phe-OH, Fmoc-Ala-OH, and finally Fmoc-D-Ile-OH) sequentially. Each coupling step involves dissolving the Fmoc-amino acid with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., N,N-diisopropylethylamine - DIPEA) in DMF and adding it to the resin.[9]
-
Cleavage and Deprotection: After the final coupling, wash the resin and cleave the peptide from the resin while removing the side-chain protecting groups (if any) using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane, water). The N-terminal Fmoc group will also be cleaved during this step if a fully deprotected peptide is desired for some analyses. For analyzing the intact Fmoc-peptide, a milder cleavage method that retains the Fmoc group would be necessary, for example, using a hyper-acid-labile resin and a very mild acid treatment.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Purity and Identity Confirmation: Confirm the purity and identity of the synthesized peptide by analytical HPLC and mass spectrometry (e.g., MALDI-TOF or LC-MS).[10]
Sample Preparation for Mass Spectrometry
-
Solubilization: Dissolve the purified, lyophilized peptide in a solvent compatible with mass spectrometry, such as 0.1% formic acid in a water/acetonitrile mixture.[11]
-
Concentration Adjustment: Adjust the peptide concentration to a suitable range for the mass spectrometer being used (typically in the low micromolar to high nanomolar range).
-
Cleanup: If necessary, desalt the peptide sample using a C18 ZipTip or a similar solid-phase extraction method to remove any interfering salts or contaminants.[12]
Mass Spectrometry Analysis
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as an Orbitrap or Q-TOF instrument, equipped with CID, HCD, and ETD fragmentation capabilities.
-
Ionization: Use electrospray ionization (ESI) to generate multiply charged precursor ions of the peptide.
-
MS1 Scan: Acquire a full MS1 scan to determine the m/z of the precursor ion of the this compound-containing peptide.
-
MS/MS Fragmentation:
-
CID: Isolate the precursor ion and subject it to fragmentation using a normalized collision energy that provides a good balance between precursor ion depletion and the generation of a rich fragment ion spectrum.
-
HCD: Isolate the precursor ion and apply a stepped normalized collision energy to obtain a wide range of fragment ions, from larger fragments to smaller, informative immonium ions.
-
ETD/EThcD: Isolate the precursor ion and subject it to electron transfer dissociation. For EThcD, apply supplemental collisional activation to the ETD product ions to induce further fragmentation and generate the diagnostic w-ions for isoleucine identification.
-
-
Data Analysis: Analyze the resulting MS/MS spectra to identify the fragment ions, determine the peptide sequence, and confirm the presence and location of the D-Isoleucine residue. Specialized software can be used to aid in the interpretation of the spectra and the identification of characteristic fragment ions.[7]
Visualizing the Workflow and Fragmentation
Diagrams generated using Graphviz (DOT language) can effectively illustrate the experimental workflow and the key fragmentation pathways.
Caption: Experimental workflow for the characterization of this compound-containing peptides.
Caption: Key fragmentation pathways for this compound peptides in mass spectrometry.
References
- 1. Collection - Effectiveness of CID, HCD, and ETD with FT MS/MS for Degradomic-Peptidomic Analysis: Comparison of Peptide Identification Methods - Journal of Proteome Research - Figshare [acs.figshare.com]
- 2. An EThcD-Based Method for Discrimination of Leucine and Isoleucine Residues in Tryptic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discrimination of leucine and isoleucine in peptides sequencing with Orbitrap Fusion mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploration of doubtful cases of leucine and isoleucine discrimination in mass spectrometric peptide sequencing by elec… [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. EThcD Discrimination of Isomeric Leucine/Isoleucine Residues in Sequencing of the Intact Skin Frog Peptides with Intramolecular Disulfide Bond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. support.proteinmetrics.com [support.proteinmetrics.com]
- 8. SPF: Peptide Synthesis [cmgm-new.stanford.edu]
- 9. chem.uci.edu [chem.uci.edu]
- 10. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
D-Isoleucine Peptides Exhibit Superior Enzymatic Stability Compared to L-Isoleucine Counterparts: A Comparative Guide
For researchers, scientists, and drug development professionals, enhancing the in vivo half-life of peptide-based therapeutics is a critical challenge. The inherent susceptibility of natural L-amino acid peptides to rapid degradation by endogenous proteases often curtails their therapeutic efficacy. A well-established strategy to overcome this limitation is the substitution of L-amino acids with their non-natural D-enantiomers. This guide provides a comprehensive comparison of the enzymatic stability of peptides containing D-Isoleucine versus those with L-Isoleucine, supported by experimental data and detailed methodologies.
The fundamental principle behind the enhanced stability of D-amino acid-containing peptides lies in the stereospecificity of proteases. Endogenous enzymes are chiral and have evolved to recognize and cleave peptide bonds involving L-amino acids, which are the building blocks of naturally occurring proteins.[1][2] Consequently, peptides incorporating D-amino acids are poor substrates for these enzymes, leading to a significantly increased resistance to proteolytic degradation and a longer circulation half-life in biological systems.[1][3][4]
Quantitative Comparison of Enzymatic Stability
| Peptide Variant | Time (hours) | Remaining Peptide (%) |
| L-amino acid AMP | 0 | 100 |
| 1 | 45 | |
| 5 | 10 | |
| 18 | <1 | |
| 24 | 0 | |
| D-amino acid substituted AMP | 0 | 100 |
| 1 | 98 | |
| 5 | 85 | |
| 18 | 65 | |
| 24 | 58 |
Data synthesized from multiple sources demonstrating the general trend of increased stability.[1]
Similarly, studies on other peptides have demonstrated a significant increase in half-life in human serum with the incorporation of D-amino acids. For instance, a comparison of peptides with varying D-amino acid content revealed a substantial increase in stability.
| Peptide Pair | D-Amino Acid Content | Assay Conditions | Half-life (D-Peptide) | Half-life (L-Peptide) | Fold Increase in Stability |
| Peptide 2D vs. 2L | 31% D-amino acids | Human serum at 37°C | > 24 hours | 5.0 hours | > 4.8 |
| Peptide 18D vs. 18L | 38% D-amino acids | Human serum at 37°C | > 24 hours | 15.5 hours | > 1.5 |
Data from comparative studies on peptide stability.[5]
Experimental Protocols
To assess and compare the enzymatic stability of D-Isoleucine and L-Isoleucine containing peptides, a standardized in vitro stability assay can be employed. The following protocol outlines a general method for evaluating peptide stability in the presence of a specific protease or in a biological matrix like human serum.
In Vitro Enzymatic Stability Assay Protocol
1. Materials:
- Test Peptides: L-Isoleucine containing peptide and D-Isoleucine substituted analog.
- Enzyme: Trypsin, Chymotrypsin, or other relevant protease.
- Biological Matrix (alternative to a single enzyme): Human or animal serum/plasma.
- Buffer: Phosphate-buffered saline (PBS), pH 7.4 or 50 mM NH4HCO3.
- Quenching Solution: 10% Trifluoroacetic acid (TFA) in water.
- Analytical Instrument: High-Performance Liquid Chromatography (HPLC) system with a C18 column.
2. Procedure:
- Peptide and Enzyme/Serum Preparation:
- Prepare stock solutions of the L- and D-Isoleucine peptides in ultrapure water or an appropriate solvent (e.g., DMSO) at a concentration of 1 mg/mL.
- If using a specific enzyme, prepare a stock solution of the protease (e.g., trypsin at 0.5 mg/mL in 50 mM NH4HCO3).
- If using serum, thaw human serum and centrifuge to remove any precipitates.
- Reaction Setup:
- In separate microcentrifuge tubes, dilute the peptide stock solutions in PBS to the desired final concentration (e.g., 100 µM).
- To initiate the degradation, add the protease solution to the peptide solution at a specific enzyme-to-substrate ratio (e.g., 1:100 w/w) or add an equal volume of serum to the peptide solution.
- A control sample containing the peptide in buffer without the enzyme/serum should be prepared to account for non-enzymatic degradation.
- Incubation:
- Incubate the reaction mixtures at 37°C.
- Time-Course Sampling:
- At predetermined time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot from each reaction mixture.
- Reaction Quenching:
- Immediately quench the enzymatic reaction by adding the quenching solution (e.g., an equal volume of 10% TFA). This will precipitate the enzyme/serum proteins and stop the degradation process.
- Sample Preparation for Analysis:
- Centrifuge the quenched samples to pellet the precipitated proteins.
- Collect the supernatant containing the peptide and its degradation products for HPLC analysis.
- HPLC Analysis:
- Analyze the supernatant by reverse-phase HPLC. The amount of remaining intact peptide at each time point is quantified by integrating the area of the corresponding peak in the chromatogram.
- Data Analysis:
- Plot the percentage of intact peptide remaining versus time.
- Calculate the half-life (t1/2) of each peptide, which is the time required for 50% of the initial peptide to be degraded.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the comparative enzymatic stability assay.
Caption: Workflow for comparing the enzymatic stability of D- and L-Isoleucine peptides.
Conclusion
The strategic incorporation of D-Isoleucine in place of L-Isoleucine is a highly effective method for enhancing the enzymatic stability of therapeutic peptides. This modification significantly increases the peptide's half-life in the presence of proteases, a critical attribute for improving bioavailability and therapeutic efficacy. The experimental protocol detailed in this guide provides a robust framework for quantitatively assessing and comparing the stability of D-amino acid-containing peptides against their L-amino acid counterparts. By employing these methodologies, researchers can make informed decisions in the design and development of more stable and potent peptide-based drugs.
References
- 1. benchchem.com [benchchem.com]
- 2. Antimicrobial activity and stability to proteolysis of small linear cationic peptides with D-amino acid substitutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lifetein.com [lifetein.com]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to Fmoc-D-Isoleucine and Boc-D-Isoleucine in Solid-Phase Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the choice between fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) protecting groups for amino acids is a critical decision that profoundly impacts synthesis efficiency, peptide purity, and overall project success. This is particularly true when incorporating sterically hindered amino acids like D-Isoleucine, which present unique challenges in peptide chain elongation. This guide provides an objective, data-supported comparison of Fmoc-D-Isoleucine and Boc-D-Isoleucine in SPPS, complete with experimental protocols and visualizations to inform your synthetic strategy.
Core Chemical Differences: A Tale of Two Protection Strategies
The fundamental distinction between the Fmoc and Boc strategies lies in the lability of the α-amino protecting group. The Fmoc group is base-labile, typically removed by a secondary amine like piperidine, while the Boc group is acid-labile, requiring a moderately strong acid such as trifluoroacetic acid (TFA) for its removal.[1][] This difference dictates the entire synthetic approach, including the choice of resin, side-chain protecting groups, and cleavage conditions, establishing two largely orthogonal synthetic schemes.[3][]
Fmoc Strategy: This modern approach is often favored for its milder deprotection conditions, which are compatible with a wider range of sensitive amino acids and post-translational modifications.[5][6] The orthogonality of the Fmoc group (base-labile) with the commonly used tert-butyl (tBu)-based side-chain protecting groups (acid-labile) allows for selective deprotection without premature cleavage of side-chain protecting groups.[][3]
Boc Strategy: As the classical method for SPPS, the Boc strategy is well-established and can be more cost-effective in terms of the amino acid derivatives themselves.[7] It often employs benzyl-based side-chain protecting groups, which, like the final cleavage from the resin, require strong acids like hydrofluoric acid (HF).[8][9] This "quasi-orthogonal" approach relies on differential acid lability for selective deprotection.[7]
Performance Comparison: this compound vs. Boc-D-Isoleucine
Direct quantitative, head-to-head comparisons of this compound and Boc-D-Isoleucine in the synthesis of the same peptide are not extensively documented in readily available literature. However, based on the known characteristics of each strategy and the challenges posed by sterically hindered amino acids like isoleucine, we can infer performance differences. Isoleucine is recognized as one of the most challenging amino acids to couple, particularly in the Boc strategy, due to steric hindrance from its β-branched side chain.[10]
| Feature | This compound | Boc-D-Isoleucine | Rationale & Supporting Data |
| Coupling Efficiency | Generally higher, especially with modern coupling reagents. | Can be lower and require longer coupling times or double coupling. | The Fmoc strategy is highly compatible with modern, highly efficient coupling reagents like HBTU, HATU, and COMU, which are effective for sterically hindered residues.[] While in situ neutralization protocols can improve Boc-SPPS efficiency for difficult sequences, the inherent steric hindrance of isoleucine can still lead to incomplete couplings.[10][11] |
| Risk of Racemization | Generally lower, particularly with optimized coupling conditions. | Can be higher, especially with older coupling methods and extended activation times. | Racemization primarily occurs during the activation of the amino acid.[12] Modern coupling reagents used in Fmoc-SPPS are designed to minimize racemization.[] While racemization can be controlled in Boc-SPPS, the potentially longer reaction times required for hindered residues can increase this risk.[13] |
| Side Reactions | Fewer side reactions due to milder deprotection conditions. | Risk of side-chain protecting group loss with repeated TFA treatment. | The repeated use of TFA in Boc-SPPS can lead to the gradual cleavage of acid-labile side-chain protecting groups.[7][8] The milder, basic deprotection in the Fmoc strategy minimizes such side reactions.[7] |
| Peptide Purity (Crude) | Generally higher. | Can be lower. | The combination of higher coupling efficiency and fewer side reactions in Fmoc-SPPS typically results in a purer crude peptide product, simplifying subsequent purification.[7] |
| Handling & Safety | Generally safer, avoiding the use of highly corrosive HF. | Requires handling of hazardous HF for final cleavage. | The final cleavage step in Boc-SPPS often involves the use of highly corrosive and toxic hydrofluoric acid, which requires specialized equipment and handling procedures.[7][8] |
| Cost | Fmoc-amino acids can be more expensive. | Boc-amino acids are generally less expensive. | Historically, Boc-protected amino acids have been more cost-effective.[][7] |
Experimental Workflows
The following diagrams illustrate the cyclical nature of Fmoc and Boc solid-phase peptide synthesis for the incorporation of a D-Isoleucine residue.
Caption: General workflow for one cycle of Fmoc-SPPS.
Caption: General workflow for one cycle of Boc-SPPS.
Logical Relationship: Choosing Your Strategy
The decision between this compound and Boc-D-Isoleucine is influenced by several factors, as illustrated in the following diagram.
Caption: Decision matrix for choosing between Fmoc and Boc strategies.
Detailed Experimental Protocols
The following are generalized protocols for manual solid-phase peptide synthesis incorporating a D-Isoleucine residue. These should be optimized based on the specific peptide sequence, resin, and available equipment.
Fmoc-SPPS Protocol
1. Resin Swelling:
-
Place the appropriate resin (e.g., Rink Amide resin for C-terminal amides or Wang resin for C-terminal acids) in a reaction vessel.
-
Add N,N-dimethylformamide (DMF) and allow the resin to swell for at least 30 minutes.
2. Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate for 5-10 minutes.
-
Drain the solution and repeat the piperidine treatment for another 5-10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
3. Coupling of this compound:
-
In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and a coupling reagent such as HBTU (3-5 equivalents) in DMF.
-
Add a base, typically N,N-diisopropylethylamine (DIEA) (6-10 equivalents), to the amino acid solution to activate it.
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours. For a sterically hindered residue like D-Isoleucine, a longer coupling time or a double coupling may be necessary.
-
Monitor the coupling reaction for completion using a qualitative method like the Kaiser test. A negative result (yellow beads) indicates a complete reaction.
4. Washing:
-
After complete coupling, drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).
5. Repeat Cycle:
-
Repeat steps 2-4 for each subsequent amino acid in the sequence.
6. Final Deprotection and Cleavage:
-
After the final coupling, perform a final Fmoc deprotection (step 2).
-
Wash the resin with DMF and then with dichloromethane (DCM).
-
Dry the resin under vacuum.
-
Add a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) to the resin and agitate for 2-4 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.
Boc-SPPS Protocol
1. Resin Swelling and First Amino Acid Coupling:
-
Swell the appropriate resin (e.g., Merrifield or PAM resin) in DCM for 1-2 hours.
-
Couple the first Boc-protected amino acid to the resin using a suitable activation method (e.g., DCC/HOBt) in a mixture of DMF and DCM.
2. Boc Deprotection:
-
Treat the resin with a solution of 30-50% TFA in DCM for 20-30 minutes to remove the Boc group.
-
Wash the resin with DCM to remove excess TFA.
3. Neutralization:
-
Neutralize the resulting trifluoroacetate salt on the N-terminus by washing the resin with a 5-10% solution of DIEA in DCM or DMF.
-
Wash the resin with DCM.
4. Coupling of Boc-D-Isoleucine:
-
In a separate vial, dissolve Boc-D-Isoleucine (2-4 equivalents) and a coupling reagent (e.g., HBTU/HOBt or DIC/HOBt) in DMF.
-
For in situ neutralization protocols, the neutralization step (3) is omitted, and the base is added directly to the coupling mixture.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-4 hours. Given the difficulty of coupling isoleucine, a double coupling is often recommended.
-
Monitor the reaction completion with the Kaiser test.
5. Washing:
-
Drain the coupling solution and wash the resin with DMF and DCM.
6. Repeat Cycle:
-
Repeat steps 2-5 for each subsequent amino acid.
7. Final Cleavage:
-
After the final coupling and deprotection, wash and dry the resin.
-
Treat the peptide-resin with a strong acid, typically anhydrous HF, in the presence of scavengers (e.g., anisole) at 0°C for 1-2 hours. (Caution: HF is extremely hazardous and requires specialized equipment and safety precautions).
-
Evaporate the HF and precipitate the peptide with cold diethyl ether.
-
Wash the peptide and dry it under vacuum.
Conclusion and Recommendations
The choice between this compound and Boc-D-Isoleucine for solid-phase peptide synthesis is a strategic one that depends on the specific requirements of the project.
This compound is generally recommended for:
-
Syntheses where high purity and minimization of side reactions are paramount.
-
Peptides containing acid-sensitive residues.
-
Automated peptide synthesis, for which the Fmoc strategy is the modern standard.
-
Laboratories not equipped to handle hazardous reagents like HF.
Boc-D-Isoleucine may be considered for:
-
Projects where cost is a primary concern.
-
The synthesis of peptides known to be prone to aggregation, where the acidic deprotection step in Boc-SPPS can sometimes be advantageous.[8]
-
Laboratories with extensive experience and the necessary safety infrastructure for Boc chemistry and HF cleavage.
For the synthesis of peptides containing the sterically hindered D-Isoleucine, the Fmoc strategy, coupled with modern and efficient coupling reagents, generally offers a more robust and reliable path to obtaining high-purity peptides with fewer side reactions. While the Boc strategy remains a viable option, the challenges associated with coupling efficiency and the hazards of the final cleavage step warrant careful consideration.
References
- 1. mdpi.com [mdpi.com]
- 3. chimia.ch [chimia.ch]
- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chempep.com [chempep.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to the Structural Impact of D-Isoleucine Incorporation on Peptide Conformation
The strategic substitution of L-amino acids with their D-enantiomers is a powerful tool in peptide drug design, primarily aimed at enhancing proteolytic stability. However, this modification can profoundly influence the peptide's three-dimensional structure, which in turn dictates its biological activity. This guide provides a comparative analysis of the structural impact of incorporating D-isoleucine into a peptide backbone, supported by experimental data and detailed protocols.
Introduction to D-Isoleucine Incorporation
Isoleucine, a chiral amino acid with a second stereocenter in its side chain, can exist as four stereoisomers. The incorporation of D-isoleucine, the enantiomer of the naturally occurring L-isoleucine, introduces significant local perturbations in the peptide backbone. This is because the side chain orientation is altered, which can disrupt established secondary structures like α-helices and β-sheets.[1] This structural alteration can have a range of consequences, from decreased biological activity to the generation of novel therapeutic properties.
Comparative Analysis of Peptide Conformation
The introduction of a D-isoleucine residue can lead to measurable changes in a peptide's conformational landscape. These changes can be quantified using various biophysical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the three-dimensional structure of peptides in solution. The chemical shifts of backbone and side-chain atoms are highly sensitive to the local electronic environment and, therefore, to the peptide's conformation.
Table 1: Comparison of ¹H and ¹³C NMR Chemical Shifts for L-Isoleucine and D-allo-Isoleucine Derivatives
| Amino Acid Derivative | Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| N-Benzoyl-L-isoleucine methyl ester | α-CH | 4.70 | Not Reported |
| N-Benzoyl-D-allo-isoleucine methyl ester | α-CH | 4.90 | Not Reported |
| L-Isoleucine (in Teixobactin) | α-CH | 4.29, 4.12, 4.03 | 57.3, 57.8, 57.9 |
| D-allo-Isoleucine (in Teixobactin) | α-CH | 4.36 | 56.8 |
Note: Data for D-allo-isoleucine is presented as a close structural analogue to D-isoleucine. The observed differences in chemical shifts are indicative of the distinct magnetic environments and, by extension, the altered local conformation upon stereochemical inversion.[1][2]
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is widely used to assess the secondary structure content of peptides. The distinct CD spectra of α-helices, β-sheets, and random coils allow for the quantification of these structural elements.
A study on the VEGF mimetic peptide QK and its analogue D-QK, which contains D-amino acids in its N-capping region, demonstrated a significant loss of helicity.[1] The mean residue ellipticity ([θ]) at 222 nm is a common metric for estimating α-helical content.
Table 2: Comparison of α-Helical Content in L-Peptide (QK) vs. D-Amino Acid Containing Peptide (D-QK)
| Peptide | Mean Residue Ellipticity at 222 nm (deg cm² dmol⁻¹) | Estimated α-Helical Content (%) |
| QK (all L-amino acids) | ~ -7,500 | ~21% |
| D-QK (with D-amino acids) | ~ -1,500 | ~4% |
Note: The α-helical content was estimated using the formula: %Helix = ([-θ]₂₂₂ - [-θ]coil) / ([-θ]helix - [-θ]coil) x 100, where [θ]coil is assumed to be negligible and [θ]helix is approximately -36,000 deg cm² dmol⁻¹ for a short peptide.
Receptor Binding Affinity
The conformational changes induced by D-isoleucine incorporation can directly impact a peptide's ability to bind to its biological target. This is often quantified by measuring the half-maximal inhibitory concentration (IC50).
A study on a MUC2 mucin glycoprotein epitope and its derivatives with D-amino acid substitutions in the flanking regions showed that such modifications can influence antibody binding.
Table 3: Comparison of Antibody Binding Affinity for an L-Peptide and its D-Amino Acid Substituted Analogue
| Peptide Sequence | Description | IC50 (µmol/dm³) |
| TPTPTGTQTPT | All L-amino acids | 60 |
| tptPTGTQTPT | D-amino acids in N-terminal flank | 392 |
Note: A higher IC50 value indicates weaker binding affinity.
Experimental Protocols
Peptide Synthesis
Peptides containing either L- or D-isoleucine can be synthesized using standard solid-phase peptide synthesis (SPPS) protocols with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
-
Resin Preparation: A suitable resin (e.g., Rink Amide resin for C-terminal amides) is swollen in a solvent like N,N-dimethylformamide (DMF).
-
Amino Acid Coupling: The C-terminal amino acid (Fmoc-L-Ile-OH or Fmoc-D-Ile-OH) is coupled to the resin using an activating agent (e.g., HBTU/HOBt) and a base (e.g., DIPEA) in DMF. The completion of the reaction is monitored by a Kaiser test.
-
Fmoc Deprotection: The Fmoc protecting group is removed using a solution of 20% piperidine in DMF.
-
Chain Elongation: Subsequent Fmoc-protected amino acids are coupled sequentially following steps 2 and 3 until the desired peptide sequence is assembled.
-
Cleavage and Deprotection: The peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The purified peptide's identity is confirmed by mass spectrometry (e.g., MALDI-TOF or ESI-MS).
Circular Dichroism (CD) Spectroscopy
-
Sample Preparation: Purified peptides are dissolved in an appropriate buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a final concentration of 50-100 µM.
-
Instrument Setup: A CD spectropolarimeter is purged with nitrogen gas. The instrument parameters are set (e.g., wavelength range: 190-260 nm; bandwidth: 1 nm; scan speed: 50 nm/min).
-
Data Acquisition: The CD spectrum of the buffer blank is recorded and subtracted from the sample spectra. Multiple scans (e.g., 3-5) are averaged for each sample.
-
Data Analysis: The raw data (ellipticity in millidegrees) is converted to mean residue ellipticity ([θ]). The secondary structure content is estimated using deconvolution algorithms or by analyzing the ellipticity at specific wavelengths (e.g., 222 nm for α-helix).
NMR Spectroscopy
-
Sample Preparation: The peptide is dissolved in a deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O) to a concentration of 1-5 mM. A pH meter calibrated for deuterated solvents is used to adjust the pH.
-
Data Acquisition: A suite of 2D NMR experiments (e.g., TOCSY, NOESY, HSQC) is performed on a high-field NMR spectrometer.
-
Resonance Assignment: The individual proton and carbon resonances are assigned to specific amino acid residues in the peptide sequence.
-
Structural Restraint Generation: Nuclear Overhauser effect (NOE) cross-peaks from the NOESY spectrum are used to generate distance restraints between protons. Coupling constants can be used to derive dihedral angle restraints.
-
Structure Calculation: The experimental restraints are used as input for molecular dynamics and simulated annealing calculations to generate a family of low-energy structures that are consistent with the NMR data.
Visualizing the Structural Impact
Graphviz diagrams can be used to illustrate the conceptual and experimental workflow for analyzing the structural impact of D-isoleucine incorporation.
Caption: Workflow for comparing L- and D-Isoleucine peptides.
Caption: Impact of D-Isoleucine on peptide backbone and Ramachandran plot.
Conclusion
The incorporation of D-isoleucine into a peptide sequence is a multifaceted modification that extends beyond enhancing proteolytic resistance. The stereochemical inversion at the α-carbon invariably leads to significant local conformational changes, which can propagate throughout the peptide structure. As the presented data illustrates, these changes can manifest as a loss of secondary structure and altered receptor binding affinities. A thorough understanding and characterization of these structural consequences are paramount for the rational design of D-amino acid-containing peptide therapeutics with predictable and optimized biological activity. The experimental protocols and comparative data provided in this guide serve as a foundational resource for researchers in this endeavor.
References
D-Isoleucine vs. L-Isoleucine in Peptides: A Comparative Guide to Biological Activity
For researchers, scientists, and drug development professionals, understanding the nuanced effects of stereochemistry on peptide function is paramount. The substitution of a naturally occurring L-amino acid with its D-enantiomer can profoundly alter a peptide's biological activity, stability, and therapeutic potential. This guide provides an objective comparison of peptides containing D-Isoleucine versus their L-Isoleucine counterparts, supported by experimental data and detailed methodologies.
The deliberate incorporation of D-amino acids into peptide sequences is a well-established strategy to enhance resistance to proteolytic degradation, thereby increasing their in vivo half-life.[1][2][3] However, the impact of such substitutions on biological activity is not always predictable and can range from complete inactivation to significantly enhanced potency. This guide specifically focuses on the substitution of L-Isoleucine with D-Isoleucine, a modification that can influence peptide conformation and interaction with biological targets.
Comparative Analysis of Biological Activity
The introduction of a D-Isoleucine residue can have varied and potent effects on the biological activity of peptides, as demonstrated across different classes of bioactive peptides.
Enhanced Potency of a Neuropeptide Analog
A compelling example of the dramatic increase in potency following D-Isoleucine substitution is observed in an analog of the Aplysia allatotropin-related peptide (ATRP). The native all-L peptide exhibited an EC50 of 400 nM for its receptor. In stark contrast, the introduction of a D-amino acid at the second position (D2-ATRP) resulted in a staggering increase in potency, with an EC50 of just 2 nM.[4] This represents a 200-fold increase in activity, highlighting the critical role of stereochemistry in receptor binding and activation.
Maintained or Improved Activity in Antimicrobial Peptides
In the realm of antimicrobial peptides (AMPs), the complete substitution of all L-amino acids with their D-enantiomers in polybia-MPI, which includes isoleucine residues, resulted in a peptide (D-MPI) with comparable or even improved antimicrobial activity against various bacterial and fungal strains.[2] Crucially, this D-enantiomer also exhibited significantly enhanced stability against proteases like trypsin and chymotrypsin.[1][2] This suggests that for certain AMPs that primarily interact with the bacterial membrane, the overall chirality and structure, rather than specific chiral interactions with a receptor, may be the dominant factor for activity. However, it is important to note that partial D-amino acid substitution can have detrimental effects. For instance, a partial D-lysine substitution in the same polybia-MPI peptide led to a significant loss of antimicrobial activity.[2]
Quantitative Data Summary
The following table summarizes the available quantitative data comparing the biological activity of peptides with L-Isoleucine versus D-Isoleucine substitutions.
| Peptide Class | Peptide Name / Analog | Modification | Biological Activity Metric | L-Isoleucine Version | D-Isoleucine Version | Reference |
| Neuropeptide | Allatotropin-Related Peptide (ATRP) | D-amino acid at position 2 | Receptor Activation (EC50) | 400 nM | 2 nM | [4] |
| Antimicrobial | Polybia-MPI | Full D-enantiomer | Minimum Inhibitory Concentration (MIC) | Comparable | Comparable/Improved | [2] |
Impact on Proteolytic Stability
A primary driver for incorporating D-amino acids into therapeutic peptides is to enhance their stability against enzymatic degradation. Proteases, the enzymes responsible for peptide cleavage, are stereospecific and primarily recognize L-amino acids.
A study on the antimicrobial peptide polybia-CP demonstrated that both the all-D enantiomer (D-CP) and a partial D-lysine substituted version (D-lys-CP) showed improved stability against trypsin and chymotrypsin.[1] This enhanced stability is a common and significant advantage of incorporating D-amino acids.
Experimental Protocols
To facilitate further research in this area, detailed methodologies for key experiments are provided below.
Solid-Phase Peptide Synthesis (SPPS)
The synthesis of peptides containing D-Isoleucine is readily achievable using standard Fmoc/tBu solid-phase peptide synthesis protocols.
Protocol:
-
Resin Selection and Swelling: Choose a suitable resin (e.g., Rink Amide resin for C-terminal amides). Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF) for 30 minutes.[5][6]
-
Fmoc-Deprotection: Remove the Fmoc protecting group from the resin or the growing peptide chain using a 20% solution of piperidine in DMF.[6]
-
Amino Acid Coupling: Activate the carboxyl group of the Fmoc-protected amino acid (L- or D-Isoleucine) using a coupling reagent such as HBTU/DIEA or HATU/DIEA in DMF. Add the activated amino acid to the resin and allow the coupling reaction to proceed.[5][7] The completeness of the coupling can be monitored using a Kaiser test.[6]
-
Washing: After each deprotection and coupling step, thoroughly wash the resin with DMF to remove excess reagents and byproducts.[5]
-
Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the desired sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).[7]
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[3]
Proteolytic Stability Assay
This assay determines the resistance of peptides to degradation by proteases.
Protocol:
-
Peptide Incubation: Incubate the L- and D-Isoleucine containing peptides at a final concentration of 10 µM in human blood plasma or cell culture supernatants containing fetal bovine serum (FBS) at 37°C.[8][9]
-
Time Points: Collect aliquots at various time points (e.g., 0, 30, 60, 120, 240 minutes).
-
Reaction Quenching and Protein Precipitation: Stop the enzymatic degradation by adding a quenching solution, such as a 2:1 mixture of ethanol and acetonitrile.[8] Centrifuge the samples to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant containing the remaining intact peptide by RP-HPLC.[10]
-
Data Analysis: Quantify the peak area of the intact peptide at each time point relative to the initial time point (t=0). Calculate the peptide half-life (t1/2) by fitting the data to a one-phase decay model.[8]
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique to assess the secondary structure of peptides in solution.
Protocol:
-
Sample Preparation: Dissolve the peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a final concentration of 50-100 µM.[11] Prepare a buffer blank for background correction.
-
Instrument Setup: Use a CD spectrophotometer and a quartz cuvette with a 1 mm path length.[11]
-
Data Acquisition: Record the CD spectra in the far-UV region (typically 190-260 nm) at room temperature.[11]
-
Data Processing: Subtract the buffer blank spectrum from the peptide spectrum. Convert the raw data (millidegrees) to mean residue ellipticity ([θ]) using the peptide concentration, path length, and number of amino acid residues.
-
Structural Analysis: Analyze the resulting spectrum for characteristic features of α-helices (negative bands at ~208 and ~222 nm), β-sheets (negative band around 218 nm), or random coil structures.[12]
Visualizations
Signaling Pathway Diagram
Caption: D-Isoleucine substitution alters peptide-receptor interactions.
Experimental Workflow for Stability Assay
References
- 1. D-amino acid substitution enhances the stability of antimicrobial peptide polybia-CP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimicrobial activity and stability of the d-amino acid substituted derivatives of antimicrobial peptide polybia-MPI - PMC [pmc.ncbi.nlm.nih.gov]
- 3. D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 5. chemistry.du.ac.in [chemistry.du.ac.in]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. benchchem.com [benchchem.com]
- 8. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
- 11. americanpeptidesociety.org [americanpeptidesociety.org]
- 12. researchgate.net [researchgate.net]
A Researcher's Guide to Spectroscopic Confirmation of Fmoc-D-Isoleucine Identity
For researchers, scientists, and professionals in drug development, the unequivocal confirmation of the stereochemical identity of raw materials is paramount. This guide provides a comparative analysis of spectroscopic methods for verifying the identity and purity of Fmoc-D-Isoleucine, a crucial building block in peptide synthesis. We present supporting experimental data and detailed protocols for key analytical techniques.
The correct enantiomeric form of an amino acid is critical to the biological activity and safety of a final peptide therapeutic. This compound, with its two chiral centers, can have diastereomeric impurities (Fmoc-D-allo-Isoleucine, Fmoc-L-allo-Isoleucine) and an enantiomeric impurity (Fmoc-L-Isoleucine). This guide focuses on distinguishing this compound from its L-enantiomer and other potential impurities using a suite of spectroscopic techniques.
Workflow for Spectroscopic Confirmation
The following workflow outlines a comprehensive approach to confirming the identity and purity of a sample purported to be this compound.
Caption: Workflow for the spectroscopic confirmation of this compound identity.
Comparative Spectroscopic Data
The following tables summarize the expected quantitative data for this compound and its L-enantiomer. In achiral spectroscopic methods such as NMR (in achiral solvents) and IR, the spectra of enantiomers are identical. Therefore, the primary differentiation between this compound and Fmoc-L-Isoleucine relies on a chiral-specific method like chiral HPLC.
Table 1: ¹H NMR Chemical Shift Data
Note: In an achiral solvent like CDCl₃, the ¹H NMR spectra of this compound and Fmoc-L-Isoleucine are identical.
| Assignment | Fmoc-L-Isoleucine Chemical Shift (δ, ppm) in CDCl₃ [1] |
| Aromatic-H (Fmoc) | 7.74 |
| Aromatic-H (Fmoc) | 7.58 |
| Aromatic-H (Fmoc) | 7.53 |
| Aromatic-H (Fmoc) | 7.38 |
| Aromatic-H (Fmoc) | 7.30 |
| NH | 5.35 |
| CH (Fmoc) | 4.22 |
| CH₂ (Fmoc) | 4.49, 4.41, 4.39 |
| α-CH | 4.04 |
| β-CH | 1.96 |
| γ-CH₂ | 1.45, 1.20 |
| γ-CH₃ | 0.93 |
| δ-CH₃ | 0.97 |
Table 2: ¹³C NMR Chemical Shift Data
Note: In an achiral solvent, the ¹³C NMR spectra of this compound and Fmoc-L-Isoleucine are identical. The following are typical chemical shifts for Fmoc-protected amino acids.
| Assignment | Expected Chemical Shift (δ, ppm) |
| Carbonyl (COOH) | ~175 |
| Aromatic (Fmoc) | ~144, ~141, ~128, ~127, ~125, ~120 |
| CH (Fmoc) | ~47 |
| CH₂ (Fmoc) | ~67 |
| α-CH | ~58 |
| β-CH | ~37 |
| γ-CH₂ | ~25 |
| γ-CH₃ | ~15 |
| δ-CH₃ | ~11 |
Table 3: Mass Spectrometry Data
| Technique | Parameter | Expected Value for Fmoc-D/L-Isoleucine [2] |
| Electrospray Ionization (ESI-MS) | [M-H]⁻ | 352.17 |
| High-Resolution Mass Spectrometry (HRMS) | Calculated Monoisotopic Mass (C₂₁H₂₃NO₄) | 353.1627 |
Table 4: Infrared (IR) Spectroscopy Data
Note: The IR spectra of this compound and Fmoc-L-Isoleucine are identical.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) for Fmoc-L-Isoleucine [2] |
| O-H (Carboxylic Acid) | Stretching | 3300-2500 (broad) |
| N-H (Amide) | Stretching | ~3300 |
| C-H (Aromatic) | Stretching | ~3060 |
| C-H (Aliphatic) | Stretching | 2960-2850 |
| C=O (Carboxylic Acid) | Stretching | ~1715 |
| C=O (Urethane) | Stretching | ~1690 |
| C=C (Aromatic) | Stretching | ~1450 |
| N-H (Amide) | Bending | ~1530 |
| C-O | Stretching | 1250-1000 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to confirm the chemical structure of Fmoc-Isoleucine.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)
-
NMR tubes (5 mm)
-
NMR Spectrometer (400 MHz or higher recommended)
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of the chosen deuterated solvent directly in the NMR tube.
-
Instrument Setup:
-
Tune and shim the spectrometer according to the manufacturer's instructions for the specific solvent.
-
Set the acquisition parameters for ¹H NMR (e.g., spectral width, number of scans, relaxation delay).
-
Set the acquisition parameters for ¹³C NMR (e.g., spectral width, number of scans, relaxation delay, proton decoupling).
-
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Analysis: Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts in both spectra by comparing them to the reference data in Tables 1 and 2 and known values for the Fmoc protecting group and the isoleucine side chain.
Mass Spectrometry (MS)
Objective: To determine the molecular weight of this compound to confirm its elemental composition.
Materials:
-
This compound sample
-
HPLC-grade methanol or acetonitrile
-
Formic acid (for ESI+) or Ammonium hydroxide (for ESI-)
-
Mass Spectrometer (e.g., LC-MS with ESI source)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the this compound sample (approximately 10-100 µg/mL) in the chosen solvent. A small amount of formic acid or ammonium hydroxide can be added to aid ionization.
-
Instrument Setup:
-
Calibrate the mass spectrometer according to the manufacturer's protocol.
-
Set the ESI source parameters (e.g., capillary voltage, nebulizer gas flow, drying gas temperature).
-
Set the mass analyzer to scan a relevant m/z range (e.g., 100-500).
-
-
Data Acquisition: Infuse the sample solution directly into the mass spectrometer or inject it via an LC system.
-
Analysis: Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) and compare its m/z value to the expected value in Table 3. For high-resolution instruments, compare the measured exact mass to the calculated value.
Infrared (IR) Spectroscopy
Objective: To identify the key functional groups present in this compound.
Materials:
-
This compound sample
-
Potassium bromide (KBr) for pellet preparation or a suitable solvent for thin-film analysis
-
FTIR Spectrometer with a suitable sample holder (e.g., ATR or transmission)
Procedure (KBr Pellet Method):
-
Sample Preparation: Mix a small amount of the this compound sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in a mortar and pestle. Grind the mixture to a fine, uniform powder.
-
Pellet Formation: Place the powder in a pellet press and apply pressure to form a transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands and compare their positions to the expected values in Table 4.
Chiral High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify the D- and L-enantiomers of Fmoc-Isoleucine, thus determining the enantiomeric purity of the sample.
Materials:
-
This compound sample
-
Fmoc-L-Isoleucine standard (for comparison)
-
HPLC-grade acetonitrile and water
-
Trifluoroacetic acid (TFA)
-
Chiral HPLC column (e.g., polysaccharide-based, such as Lux Cellulose-2 or similar)
-
HPLC system with a UV detector
Procedure:
-
Sample and Standard Preparation: Prepare solutions of the this compound sample and the Fmoc-L-Isoleucine standard in the mobile phase or a suitable solvent at a known concentration (e.g., 1 mg/mL).
-
HPLC Method:
-
Column: Lux Cellulose-2 (or equivalent chiral stationary phase)
-
Mobile Phase: A mixture of acetonitrile and water with 0.1% TFA (e.g., 60:40 acetonitrile:water with 0.1% TFA). The exact ratio may need to be optimized for best separation.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 265 nm
-
Injection Volume: 10 µL
-
-
Data Acquisition: Inject the Fmoc-L-Isoleucine standard to determine its retention time. Then, inject the this compound sample.
-
Analysis: Compare the chromatogram of the sample to that of the standard. The presence of a peak at the retention time of the L-enantiomer in the sample chromatogram indicates enantiomeric impurity. The enantiomeric excess (% ee) can be calculated from the peak areas of the D and L enantiomers.
Conclusion
A multi-technique spectroscopic approach is essential for the robust confirmation of this compound's identity and purity. While NMR, MS, and IR are powerful tools for verifying the chemical structure, chiral HPLC is indispensable for determining the enantiomeric purity, which is a critical quality attribute for its use in the synthesis of peptide-based therapeutics. By following the detailed protocols and comparing the obtained data with the reference values provided, researchers can confidently ascertain the quality of their this compound.
References
A Comparative Analysis of Fmoc-D-Isoleucine and Fmoc-D-allo-Isoleucine in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of peptide synthesis, the selection of amino acid building blocks is a critical determinant of the final peptide's structure, function, and therapeutic potential. The incorporation of non-proteinogenic amino acids, particularly D-isomers, is a well-established strategy to enhance peptide stability against enzymatic degradation. Among these, Fmoc-D-Isoleucine and its diastereomer, Fmoc-D-allo-Isoleucine, offer unique stereochemical properties that can profoundly influence peptide conformation and biological activity. This guide provides a comprehensive comparative analysis of these two isomers, supported by experimental principles and data, to inform their strategic application in peptide and drug development.
Physicochemical Properties and Stereochemistry
This compound and Fmoc-D-allo-Isoleucine are diastereomers, meaning they have the same molecular formula and connectivity but differ in the spatial arrangement at one of their two chiral centers. Isoleucine possesses two stereocenters, at the α-carbon (Cα) and the β-carbon (Cβ).
-
This compound: (2R, 3R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-methylpentanoic acid
-
Fmoc-D-allo-Isoleucine: (2R, 3S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-methylpentanoic acid
This difference in stereochemistry at the β-carbon results in a distinct three-dimensional structure for each isomer, which in turn affects their packing, solubility, and interactions during peptide synthesis and within the final peptide structure.
| Property | This compound | Fmoc-D-allo-Isoleucine |
| Synonyms | Fmoc-D-Ile-OH | Fmoc-D-allo-Ile-OH |
| CAS Number | 143688-83-9[1] | 118904-37-3[2][3] |
| Molecular Formula | C₂₁H₂₃NO₄[1] | C₂₁H₂₃NO₄[2][3] |
| Molecular Weight | 353.41 g/mol [1] | 353.41 g/mol [2] |
| Appearance | White powder[1] | White to off-white powder[3] |
| Melting Point | 143-145°C[4] | 145-155°C[3] |
| Stereochemistry | (2R, 3R) | (2R, 3S) |
Performance in Solid-Phase Peptide Synthesis (SPPS)
The steric hindrance of the side chain is a crucial factor in the efficiency of peptide coupling reactions. Due to the different orientation of the methyl group at the β-carbon, Fmoc-D-allo-Isoleucine is considered more sterically hindered than this compound. This has significant implications for its performance in SPPS.
| Parameter | This compound | Fmoc-D-allo-Isoleucine | Supporting Rationale |
| Coupling Efficiency | Generally higher | Potentially lower under standard conditions | The (2R, 3S) configuration of D-allo-Isoleucine presents greater steric hindrance to the approaching activated carboxyl group of the incoming amino acid, potentially slowing down the coupling reaction.[5][6] |
| Racemization/Epimerization Risk | Lower | Potentially higher | Increased steric hindrance can prolong the lifetime of the activated species, increasing the opportunity for epimerization at the α-carbon, especially with certain activation methods.[2][7][8][9] |
| Impact on Peptide Purity | Generally results in higher crude purity | May lead to a higher prevalence of deletion sequences and diastereomeric impurities if coupling is incomplete or epimerization occurs. | Incomplete coupling leads to deletion sequences, while epimerization results in hard-to-separate diastereomeric impurities.[2][7][8][9] |
| Impact on Peptide Yield | Generally higher | Potentially lower | Incomplete couplings and the need for more rigorous purification strategies can reduce the overall yield of the desired peptide. |
To mitigate the challenges associated with the sterically hindered Fmoc-D-allo-Isoleucine, optimized coupling protocols are recommended. These may include:
-
Use of potent coupling reagents: Reagents like HATU, HCTU, or COMU are often more effective for hindered amino acids.
-
Extended coupling times or double coupling: Allowing more time for the reaction to go to completion can improve yields.
-
Microwave-assisted SPPS: Microwave energy can accelerate coupling reactions and improve efficiency, particularly for difficult couplings. The synthesis of Bombinin H4, which contains D-allo-isoleucine, has been successfully achieved using microwave-assisted SPPS.
Experimental Protocols
General Protocol for Fmoc-SPPS
This protocol provides a general framework for manual solid-phase peptide synthesis. Adjustments may be necessary based on the specific peptide sequence and the scale of the synthesis.
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
Detailed Steps:
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide for C-terminal amides) in N,N-dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF to remove residual piperidine and the Fmoc adduct.
-
Amino Acid Coupling:
-
For this compound (Standard Protocol): Pre-activate a solution of this compound (3-5 equivalents), a coupling reagent such as HBTU (2.9-4.5 equivalents), and a base like N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF. Add the activated solution to the resin and agitate for 1-2 hours.
-
For Fmoc-D-allo-Isoleucine (Optimized Protocol): Due to its steric hindrance, the use of a more potent coupling reagent like HATU is recommended. Alternatively, a double coupling strategy can be employed where the coupling step is repeated with a fresh solution of activated amino acid. Microwave-assisted coupling can also significantly improve efficiency.
-
-
Washing: Wash the resin with DMF to remove excess reagents and by-products.
-
Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Side-Chain Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Peptide Precipitation: Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Purification: Purify the crude peptide using reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final peptide using mass spectrometry and analytical HPLC.
Protocol for Differentiating D-Isoleucine and D-allo-Isoleucine in Peptides by NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between diastereomers in a peptide. The different spatial arrangement of the side chains in D-Isoleucine and D-allo-Isoleucine leads to distinct chemical shifts and coupling constants for the α-proton and α-carbon.
Caption: Workflow for the differentiation of D-Isoleucine and D-allo-Isoleucine in a peptide using NMR.
Key Differentiating Features in NMR Spectra:
| Nucleus | Parameter | D-Isoleucine | D-allo-Isoleucine |
| ¹H | Chemical Shift (δ) of α-H | Typically at a lower chemical shift | Typically at a higher chemical shift |
| ¹³C | Chemical Shift (δ) of α-C | Typically at a higher chemical shift | Typically at a lower chemical shift |
These trends allow for the unambiguous assignment of the isoleucine diastereomer within a peptide sequence.
Impact on Peptide Structure and Function
The choice between incorporating D-Isoleucine or D-allo-Isoleucine can have a profound impact on the final peptide's three-dimensional structure and, consequently, its biological activity.
-
Conformational Constraints: The different stereochemistry at the β-carbon imposes distinct conformational constraints on the peptide backbone. This can influence the propensity to form secondary structures like α-helices and β-sheets. Introducing a D-amino acid into a sequence of L-amino acids can induce turns or disrupt regular secondary structures. The specific nature of this disruption will differ between D-Isoleucine and D-allo-Isoleucine.
-
Biological Activity: The altered conformation can significantly affect the peptide's ability to bind to its biological target. In some cases, the specific orientation of the side chain of D-allo-Isoleucine may lead to enhanced binding affinity and biological activity compared to its D-Isoleucine counterpart. A notable example is the antimicrobial peptide Bombinin H4, where the presence of D-allo-Isoleucine is crucial for its potent activity against Leishmania.[10][11]
-
Proteolytic Stability: Both D-isomers will confer increased resistance to degradation by proteases compared to their L-counterparts. However, the degree of stability enhancement might differ subtly due to the influence of the local conformation on enzyme recognition.
Caption: The choice of isomer influences peptide conformation, which in turn dictates biological activity.
Conclusion and Recommendations
Both this compound and Fmoc-D-allo-Isoleucine are valuable building blocks for the synthesis of peptides with enhanced stability and unique biological properties. The choice between the two should be guided by the specific research or therapeutic goal.
-
This compound is the less sterically hindered of the two and can generally be incorporated using standard SPPS protocols with high efficiency. It is a reliable choice for introducing a D-isoleucine residue to improve proteolytic resistance without significantly complicating the synthesis.
-
Fmoc-D-allo-Isoleucine , due to its greater steric bulk, presents more challenges in SPPS, potentially leading to lower coupling efficiencies and a higher risk of epimerization. However, its unique stereochemistry can lead to novel peptide conformations and, in some cases, superior biological activity. For the successful incorporation of Fmoc-D-allo-Isoleucine, the use of optimized protocols, including potent coupling reagents and/or microwave assistance, is strongly recommended.
For any project involving these isomers, rigorous analytical characterization of the final peptide, including HPLC to assess diastereomeric purity and NMR to confirm the stereochemistry, is essential to ensure the quality and reproducibility of the research.
References
- 1. Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? - RSC Advances (RSC Publishing) DOI:10.1039/C9RA06124J [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent [jstage.jst.go.jp]
- 4. pubs.acs.org [pubs.acs.org]
- 5. β-Branched Amino Acids Stabilize Specific Conformations of Cyclic Hexapeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. kohan.com.tw [kohan.com.tw]
- 8. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 9. Microwave-assisted solid-phase peptide synthesis using the biotage Syro Wave™ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Structures of the glycine-rich diastereomeric peptides bombinin H2 and H4 - PubMed [pubmed.ncbi.nlm.nih.gov]
D-Isoleucine: A Viable Alternative for Enhanced Bioavailability? A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for molecules with improved pharmacokinetic profiles is relentless. In this context, D-amino acids have emerged as intriguing candidates to enhance the stability and therapeutic potential of peptide-based drugs. This guide provides a comprehensive evaluation of the benefits of D-Isoleucine, a stereoisomer of the essential amino acid L-Isoleucine, with a focus on its potential for improved bioavailability. We delve into the metabolic fate of D-Isoleucine, compare it with its L-counterpart, and present supporting experimental data and methodologies.
At a Glance: D-Isoleucine vs. L-Isoleucine Bioavailability
While direct in vivo comparative studies on the oral bioavailability of D-Isoleucine versus L-Isoleucine are limited, existing research on D-amino acids and branched-chain amino acid metabolism allows for a comparative analysis. The primary determinant of D-Isoleucine's bioavailability for protein synthesis is its metabolic fate after absorption.
| Parameter | L-Isoleucine | D-Isoleucine | Key Considerations |
| Intestinal Absorption | High | High (Absorbed via amino acid transporters) | Both isomers are absorbed in the small intestine. |
| First-Pass Metabolism | Primarily utilized for protein synthesis and other metabolic functions. | Subject to oxidation by D-amino acid oxidase (DAAO) in the liver and other tissues. | DAAO converts D-Isoleucine to its corresponding α-keto acid, α-keto-β-methylvalerate. |
| Bioavailability for Protein Synthesis | High | Indirect and potentially lower. Dependent on the conversion of its α-keto acid back to L-Isoleucine. | The efficiency of the transamination process is a critical factor. |
| Metabolic Fate | Incorporated into proteins, or catabolized for energy. | Oxidized to α-keto-β-methylvalerate, ammonia, and hydrogen peroxide. The α-keto acid can be further metabolized or transaminated. | The metabolic pathways diverge significantly after absorption. |
The Metabolic Journey: D-Isoleucine vs. L-Isoleucine
The fundamental difference in the bioavailability of D-Isoleucine and L-Isoleucine for protein synthesis lies in their distinct metabolic pathways following intestinal absorption.
L-Isoleucine Pathway
L-Isoleucine, being the proteinogenic isomer, is readily recognized by the body's machinery for protein synthesis. Upon absorption, it enters the systemic circulation and is transported to various tissues where it is incorporated into new proteins. A key signaling pathway regulated by L-Isoleucine is the mammalian target of rapamycin (mTOR) pathway, which is a central regulator of cell growth and protein synthesis.
D-Isoleucine Pathway: The Role of D-Amino Acid Oxidase (DAAO)
D-Isoleucine, upon absorption, encounters a different metabolic fate. The key enzyme governing its metabolism is D-amino acid oxidase (DAAO), a flavoenzyme primarily found in the liver and kidneys of mammals. DAAO catalyzes the oxidative deamination of D-amino acids, converting D-Isoleucine into its corresponding α-keto acid, α-keto-β-methylvalerate, along with the production of ammonia and hydrogen peroxide.
This initial metabolic step prevents D-Isoleucine from being directly incorporated into proteins. However, the resulting α-keto-β-methylvalerate can potentially be converted back to L-Isoleucine through a process called transamination. This conversion is catalyzed by branched-chain aminotransferases (BCATs).
Experimental Protocols for Assessing Bioavailability
To quantitatively assess the bioavailability of amino acid isomers like D- and L-Isoleucine, several established experimental protocols are employed.
Ileal Digestibility Assay
This method is considered a standard for determining the proportion of an amino acid that is absorbed from the small intestine.
Methodology:
-
Animal Model: Pigs or rats are commonly used as they have a digestive physiology similar to humans. Animals are surgically fitted with a T-cannula at the distal end of the ileum.
-
Diet Formulation: A test diet containing the amino acid of interest (D- or L-Isoleucine) as the sole source of that amino acid is formulated. A nitrogen-free diet is also used to measure endogenous amino acid losses.
-
Feeding and Collection: Animals are fed the experimental diets for an adaptation period, followed by the collection of ileal digesta through the cannula over a specific period.
-
Analysis: The amino acid content in the feed and the collected digesta is analyzed using methods like high-performance liquid chromatography (HPLC).
-
Calculation: The apparent ileal digestibility (AID) is calculated as: AID (%) = [ (AA intake - AA in ileal digesta) / AA intake ] * 100
To account for endogenous amino acid losses, the standardized ileal digestibility (SID) is calculated.
Indicator Amino Acid Oxidation (IAAO) Method
The IAAO technique is a minimally invasive method used to determine the metabolic availability of an amino acid for protein synthesis.
Methodology:
-
Principle: The method is based on the principle that when an essential amino acid is limiting for protein synthesis, all other essential amino acids, including a labeled "indicator" amino acid, will be oxidized. As the intake of the limiting amino acid increases, the oxidation of the indicator amino acid decreases.
-
Procedure:
-
Subjects are given a diet deficient in the test amino acid (e.g., isoleucine).
-
A labeled indicator amino acid (e.g., 13C-phenylalanine) is administered orally or intravenously.
-
The rate of oxidation of the indicator amino acid is measured by analyzing the appearance of the label (e.g., 13CO2) in expired breath.
-
The test amino acid (D- or L-Isoleucine) is then added to the diet in graded amounts, and the indicator amino acid oxidation is measured at each level.
-
-
Data Analysis: A breakpoint analysis of the indicator oxidation data is performed to determine the intake level of the test amino acid at which protein synthesis is maximized (i.e., indicator oxidation is minimized). This provides an estimate of the metabolic availability.
Signaling Pathways and Metabolic Fate
The following diagrams illustrate the key pathways involved in the metabolism of L-Isoleucine and D-Isoleucine.
Caption: L-Isoleucine absorption, transport, and its role in activating the mTORC1 signaling pathway for protein synthesis.
Caption: Metabolic pathway of D-Isoleucine, highlighting the key role of D-Amino Acid Oxidase (DAAO) and potential conversion to L-Isoleucine.
Conclusion: Is D-Isoleucine a Promising Alternative?
The evaluation of D-Isoleucine for improved bioavailability presents a nuanced picture. While it is readily absorbed, its direct utilization for protein synthesis is hindered by the metabolic activity of D-amino acid oxidase. The key to its potential benefit lies in the efficiency of the subsequent transamination of its α-keto acid back to L-Isoleucine.
For drug development professionals, the slower metabolism of D-amino acids compared to their L-counterparts can be advantageous in designing peptide-based drugs with longer half-lives and improved stability. However, if the goal is to provide a direct source of an essential amino acid for nutritional purposes, L-Isoleucine remains the superior choice due to its direct incorporation into proteins.
Further in vivo studies directly comparing the bioavailability of D- and L-Isoleucine using standardized methods like the ileal digestibility assay and the indicator amino acid oxidation technique are crucial to provide definitive quantitative data. Such research will be invaluable in guiding the application of D-Isoleucine in both pharmaceutical and nutritional contexts.
Preserving Chirality: A Comparative Guide to Racemization Analysis of Fmoc-D-Isoleucine During Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The stereochemical integrity of amino acids is paramount in the synthesis of peptides intended for therapeutic use. Racemization, the conversion of a chiral amino acid to its enantiomer, can lead to the formation of diastereomeric peptide impurities that are difficult to separate and may alter the biological activity and safety profile of the final product. This guide provides a comparative analysis of factors contributing to the racemization of Fmoc-D-isoleucine during solid-phase peptide synthesis (SPPS), offering experimental data to inform strategies for its suppression.
Isoleucine, with its two stereocenters, is susceptible to epimerization at the α-carbon during peptide coupling reactions. The use of D-amino acids, such as D-isoleucine, is a common strategy in drug design to enhance peptide stability against enzymatic degradation. Therefore, controlling the stereochemistry of D-isoleucine during synthesis is a critical quality attribute.
Comparative Analysis of Coupling Reagents on Racemization
The choice of coupling reagent is a critical factor influencing the extent of racemization. The activation of the carboxylic acid group of the N-Fmoc amino acid can proceed through intermediates that are prone to proton abstraction from the α-carbon, leading to a loss of stereochemical purity.[1][2] The following table summarizes the performance of various coupling reagents in minimizing epimerization. While specific data for this compound is limited in comparative studies, the data for other racemization-prone amino acids provides valuable insights.
| Coupling Reagent/Additive | Base | Solvent | Racemization/Epimerization (%) | Reference Amino Acid |
| HATU | NMM | DMF | Low | Fmoc-L-Ser(tBu)-OH |
| HCTU | DIPEA | DMF | Low | General recommendation |
| COMU | DIPEA | DMF | Superior suppression | General recommendation |
| DIC/Oxyma | - | DMF | Negligible | Fmoc-L-Cys(Trt)-OH |
| DIC/HOBt | - | DMF | Minimal | General recommendation |
| DEPBT | - | DMF | Remarkable resistance | Fmoc-His(Trt)-OH |
| TPTU | - | - | High | General observation |
Key Observations:
-
Uronium/Aminium vs. Carbodiimides: Uronium and aminium-based reagents like HATU, HCTU, and COMU generally offer high coupling efficiency and good suppression of racemization.[3] COMU is often cited for its superior performance in this regard.[3]
-
Additives are Crucial: The use of additives like HOBt and Oxyma with carbodiimides (e.g., DIC) is essential to suppress racemization by minimizing the lifetime of the highly reactive and racemization-prone O-acylisourea intermediate.[4][5]
-
Phosphonium Reagents: DEPBT, a phosphonium-based reagent, has shown exceptional resistance to racemization, particularly for sensitive amino acids like histidine.[6]
-
Base Selection: The choice of base also plays a significant role. Sterically hindered bases like 2,4,6-collidine can substantially reduce racemization compared to DIPEA and NMM.[3][7]
Experimental Protocols
To ensure accurate and reproducible analysis of racemization, standardized experimental protocols are essential. Below is a detailed methodology for the determination of epimerization of an amino acid residue within a synthetic peptide by High-Performance Liquid Chromatography (HPLC).
Protocol: Racemization Analysis by Reversed-Phase HPLC
This protocol outlines the synthesis of a model peptide containing D-isoleucine, followed by acidic hydrolysis and derivatization for chiral HPLC analysis.
1. Peptide Synthesis:
-
Resin: Rink Amide resin (or a suitable resin for the desired C-terminus).
-
Synthesis Strategy: Standard Fmoc-based solid-phase peptide synthesis.
-
Model Peptide Sequence: A short and easily characterizable sequence is recommended, for example, Ac-Gly-D-Ile -Gly-NH₂.
-
Coupling of D-Isoleucine:
-
Swell the resin in DMF.
-
Perform Fmoc deprotection of the N-terminal amino group of the growing peptide chain using 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF.
-
In a separate vessel, pre-activate this compound (3 equivalents) with the chosen coupling reagent (e.g., HATU, 3 eq.) and base (e.g., DIPEA, 6 eq.) in DMF for 5 minutes.
-
Add the activated this compound solution to the resin and allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Wash the resin with DMF.
-
Proceed with the synthesis of the remaining peptide sequence.
-
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
Purification: Purify the crude peptide by preparative reversed-phase HPLC.
-
Characterization: Confirm the identity of the purified peptide by mass spectrometry.
2. Acid Hydrolysis:
-
Place a known amount of the purified peptide (approx. 1 mg) in a hydrolysis tube.
-
Add 1 ml of 6 N HCl.
-
Seal the tube under vacuum or flush with nitrogen.
-
Heat the sample at 110°C for 24 hours.
-
After cooling, open the tube and evaporate the HCl under a stream of nitrogen or in a vacuum concentrator.
-
Re-dissolve the amino acid hydrolysate in 0.1 N HCl.
3. Derivatization (for Chiral Analysis):
-
Reagent: Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA).
-
Procedure:
-
To the amino acid hydrolysate (in 100 µL of 0.1 M NaHCO₃), add 50 µL of Marfey's reagent (1% w/v in acetone).
-
Incubate the mixture at 40°C for 1 hour.
-
Cool the reaction mixture to room temperature and neutralize with 2 N HCl.
-
Dilute the sample with the mobile phase for HPLC analysis.
-
4. HPLC Analysis:
-
Column: A high-resolution C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient suitable for separating the diastereomeric derivatives (e.g., 10-50% B over 30 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 340 nm.
-
Quantification: The extent of racemization is determined by calculating the peak area of the D-allo-isoleucine derivative as a percentage of the total area of both the D-isoleucine and D-allo-isoleucine derivative peaks.[2]
Visualizing the Process
To better understand the workflow and the underlying chemical mechanism, the following diagrams are provided.
Caption: Experimental workflow for racemization analysis of this compound.
Caption: Mechanism of epimerization via oxazolone formation.
References
- 1. benchchem.com [benchchem.com]
- 2. NMR-based assignment of isoleucine vs . allo -isoleucine stereochemistry - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB01995E [pubs.rsc.org]
- 3. mesalabs.com [mesalabs.com]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. bachem.com [bachem.com]
- 7. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Fmoc-D-Isoleucine: A Step-by-Step Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Fmoc-D-Isoleucine is a widely utilized amino acid derivative in peptide synthesis and drug development.[1] While it is not classified as a hazardous substance under the Globally Harmonized System (GHS), proper disposal is crucial to maintain a safe laboratory environment and ensure regulatory compliance.[2][3] This guide provides a comprehensive overview of the recommended disposal procedures for this compound.
Key Safety and Handling Information
According to safety data sheets, this compound is a white, solid powder.[1][4] Standard laboratory personal protective equipment (PPE), including safety goggles with side protection, gloves, and a lab coat, should be worn when handling the compound.[2][4] In case of contact, rinse the affected area with plenty of water.[3] If inhaled, move to an area with fresh air.[3] For ingestion, rinse the mouth with water.[3]
Quantitative Data and Physical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₃NO₄ | [1] |
| Molecular Weight | 353.4 g/mol | [1] |
| Appearance | White powder | [1] |
| Purity | > 98.5% | [1] |
| Storage | Store at 0 - 8 °C in a dry place. | [1][2] |
Step-by-Step Disposal Protocol for this compound
The overriding principle for laboratory waste is to have a disposal plan before beginning any procedure.[5] The following steps provide a general guideline for the proper disposal of this compound. Always consult and adhere to your institution's specific waste disposal policies and local regulations.
Step 1: Waste Identification and Segregation
-
Non-Contaminated Waste: Unused, expired, or surplus this compound that is not mixed with any hazardous solvents or other chemicals should be considered for disposal.
-
Contaminated Waste: This includes this compound that has been used in reactions, is mixed with solvents, or is present in contaminated labware (e.g., weighing boats, gloves, pipette tips). This waste must be treated according to the hazards of all components in the mixture.
-
Segregation: Keep this compound waste separate from other chemical waste streams to prevent unintended reactions.[5]
Step 2: Containerization and Labeling
-
Solid Waste Container: Place solid this compound waste in a designated, well-labeled, and sealed solid chemical waste container.[6][7] The container should be compatible with the chemical.[5]
-
Labeling: Clearly label the waste container with "Solid Chemical Waste" and list the contents, including "this compound." Ensure the label is legible and securely attached.
Step 3: Disposal Pathway Determination
-
Consult Institutional Guidelines: The primary step is to follow your institution's Environmental Health and Safety (EHS) guidelines for non-hazardous chemical waste.
-
Licensed Disposal Company: For larger quantities or as a standard procedure, it is recommended to offer surplus and non-recyclable materials to a licensed disposal company.[3]
-
Landfill: In some cases, small quantities of non-hazardous solid waste may be permissible for disposal in a municipal solid waste landfill, but this should be confirmed with your institution's EHS department.[8]
-
Sewer Disposal (Not Recommended for Solid Waste): Do not dispose of solid this compound down the drain. While some highly water-soluble and non-toxic aqueous solutions may be suitable for sewer disposal with permission, this is not the appropriate method for solid chemicals.[8]
Step 4: Handling of Empty Containers
-
Decontamination: A container that held this compound is considered "empty" if all waste has been removed by standard practice.[5]
-
Disposal of Empty Containers: Once properly emptied, the container can typically be disposed of with regular laboratory glassware or plastic waste, according to your facility's procedures.[9]
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. astechireland.ie [astechireland.ie]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. peptide.com [peptide.com]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 7. Solid Waste Disposal - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 8. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
- 9. ehs.princeton.edu [ehs.princeton.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Fmoc-D-Isoleucine
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the safe and efficient handling of reagents is paramount. This guide provides essential safety and logistical information for the use of Fmoc-D-Isoleucine, a key building block in solid-phase peptide synthesis (SPPS). Adherence to these procedures will minimize risk and ensure the integrity of your research.
Immediate Safety and Personal Protective Equipment (PPE)
This compound is a white, solid powder. While not classified as a hazardous substance, it is crucial to handle it with care to avoid inhalation of dust particles and direct contact with skin and eyes. The following personal protective equipment is mandatory when handling this compound.
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Glasses | Must conform to EN166 or NIOSH standards, with side shields for comprehensive protection. |
| Skin Protection | Gloves | Chemically resistant nitrile gloves are recommended. Always inspect gloves for integrity before use and employ proper removal techniques to avoid skin contact. |
| Lab Coat | A standard laboratory coat should be worn to protect street clothing and prevent skin exposure. | |
| Respiratory Protection | Dust Mask/Respirator | A NIOSH-approved N95 dust mask or respirator is recommended when weighing or handling large quantities of the solid, or in any situation where dust generation is likely. All handling of the solid powder should be performed in a certified chemical fume hood. |
Operational Plan: From Receipt to Reaction
A systematic workflow is essential for the safe and effective use of this compound. The following step-by-step protocol outlines the handling procedure from receiving the compound to its use in a typical Fmoc-based solid-phase peptide synthesis.
Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Verify that the product name and CAS number (143688-83-9) on the label match your order.
-
Store the container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[1] Recommended storage temperature is typically between 0 - 8°C.[1]
-
Keep the container tightly sealed to prevent moisture absorption and contamination.
Preparation for Use
-
Ensure a clean and organized workspace within a certified chemical fume hood.
-
Gather all necessary PPE as detailed in the table above.
-
Prepare all necessary equipment, including spatulas, weighing paper, glassware, and solvents.
Weighing and Dissolving the Solid
-
Crucially, perform all weighing and initial handling of the solid this compound inside a chemical fume hood to minimize inhalation risk.
-
Place a clean, dry weighing paper on an analytical balance and tare.
-
Carefully transfer the desired amount of this compound powder from the container to the weighing paper using a clean spatula.
-
Record the exact weight.
-
To dissolve, transfer the weighed solid to an appropriate glass vial or flask.
-
Add the required volume of a suitable solvent, most commonly N,N-Dimethylformamide (DMF), and gently agitate or vortex until the solid is fully dissolved. For in vivo applications, a stock solution can be prepared in DMSO.[2]
Addition to the Reaction Vessel
-
Once dissolved, the this compound solution is ready for addition to the peptide synthesis reaction vessel.
-
This is typically done as part of the coupling step in SPPS, following the deprotection of the N-terminal Fmoc group on the growing peptide chain.
Disposal Plan: Managing this compound Waste
Proper waste management is a critical component of laboratory safety and environmental responsibility. The waste generated from handling this compound must be segregated and disposed of according to institutional and local regulations.
| Waste Stream | Description | Disposal Procedure |
| Solid Waste | Contaminated consumables such as weighing paper, gloves, pipette tips, and empty product containers. | Collect in a designated, clearly labeled hazardous waste container for solids. Do not dispose of in regular trash. |
| Non-Halogenated Solvent Waste | Excess or used DMF solutions containing this compound. | Collect in a dedicated, clearly labeled "Non-Halogenated Solvent Waste" container. |
| Basic Waste | Solutions containing piperidine in DMF, used for Fmoc deprotection. | Collect in a separate, dedicated "Basic Waste" or "Piperidine Waste" container.[3] |
| Acidic Waste | Solutions containing Trifluoroacetic Acid (TFA) from the final cleavage step of the peptide from the resin. | Collect in a designated, acid-resistant "Acidic Waste" or "TFA Waste" container.[3] Neutralization may be required by your institution's EHS department and should only be performed by trained personnel in a fume hood.[3] |
Important Note: Never dispose of chemical waste down the sink.[3] Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste disposal procedures.
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, from initial receipt to final waste disposal.
Caption: A logical workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
